2-(1-Adamantyl)quinoline-4-carboxylic acid
Description
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Structure
2D Structure
Properties
IUPAC Name |
2-(1-adamantyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c22-19(23)16-8-18(21-17-4-2-1-3-15(16)17)20-9-12-5-13(10-20)7-14(6-12)11-20/h1-4,8,12-14H,5-7,9-11H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAZIYPYZIIYCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC5=CC=CC=C5C(=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50385051 | |
| Record name | 2-(1-adamantyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50385051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119778-65-3 | |
| Record name | 2-(1-adamantyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50385051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(1-Adamantyl)quinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(1-Adamantyl)quinoline-4-carboxylic acid is a synthetic organic compound featuring a quinoline core substituted with a bulky adamantyl group at the 2-position and a carboxylic acid at the 4-position. This unique structural arrangement, combining the biologically active quinoline scaffold with the lipophilic and rigid adamantane cage, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known biological activities of this compound, with a focus on its potential as a lead compound in drug discovery.
Chemical Structure and Properties
This compound is characterized by the fusion of a quinoline ring system with an adamantane moiety. The quinoline core is a well-established pharmacophore found in numerous therapeutic agents, while the adamantyl group is known to enhance lipophilicity and metabolic stability, and can facilitate anchoring to biological targets.[1]
Chemical Structure:
References
An In-depth Technical Guide on the Physicochemical Properties of 2-(1-Adamantyl)quinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-(1-Adamantyl)quinoline-4-carboxylic acid (CAS No: 119778-65-3). The document details its chemical structure, summarizes key quantitative data, outlines relevant experimental protocols for property determination, and visualizes its potential mechanistic pathways based on the characteristics of its structural moieties.
Core Compound Identity and Structure
This compound is a derivative of quinoline, featuring a bulky, lipophilic adamantyl group at the 2-position and a carboxylic acid group at the 4-position.[1] This unique combination of a rigid, three-dimensional hydrocarbon cage and an acidic functional group on an aromatic scaffold suggests significant potential in medicinal chemistry. The adamantyl moiety is known to enhance lipophilicity and metabolic stability in drug candidates, while the quinoline core is a well-established pharmacophore with diverse biological activities.[1]
-
Molecular Formula: C₂₀H₂₁NO₂[2]
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Molecular Weight: 307.39 g/mol [2]
-
CAS Number: 119778-65-3[2]
-
InChI Key: KNAZIYPYZIIYCN-UHFFFAOYSA-N[1]
Quantitative Physicochemical Data
The following tables summarize the available quantitative data for this compound. It is important to note that much of the currently available data is based on computational predictions.
Table 1: Predicted Physical Properties
| Property | Value | Source |
| Boiling Point | 494.0 ± 33.0 °C | ChemicalBook[2] |
| Density | 1.290 ± 0.06 g/cm³ | ChemicalBook[2] |
Table 2: General and Structural Properties
| Property | Value/Descriptor | Source |
| Molecular Formula | C₂₀H₂₁NO₂ | ChemicalBook[2] |
| Molecular Weight | 307.39 g/mol | ChemicalBook[2] |
| Appearance | Solid (form may vary) | General |
| Key Functional Groups | Carboxylic Acid, Quinoline, Adamantyl | Benchchem[1] |
Potential Biological Activity and Mechanism of Action
While specific signaling pathways for this compound are not detailed in the provided literature, the structural components suggest potential mechanisms of action. The quinoline moiety can interact with proteins and nucleic acids, while the adamantyl group enhances membrane permeability and metabolic stability.[1] Adamantane-containing quinolines have demonstrated antituberculosis activity.[1] Furthermore, other 2-substituted quinoline-4-carboxylic acid derivatives have been investigated as inhibitors of enzymes like SIRT3, indicating a potential for this class of compounds in cancer therapy research.
The following diagram illustrates a generalized potential mechanism of action for this compound, reflecting its ability to penetrate biological membranes and interact with intracellular targets.
Caption: Generalized mechanism of action for the title compound.
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of this compound are not available. However, standard methodologies for characterization of novel organic compounds would be employed.
4.1. Synthesis and Structural Characterization The synthesis of quinoline-4-carboxylic acid derivatives is often achieved via the Pfitzinger reaction.[1] Structural confirmation relies on a combination of spectroscopic and analytical techniques.
The following diagram outlines a general workflow for the synthesis and characterization of the target compound.
Caption: Workflow for synthesis and structural verification.
4.2. Determination of Melting Point
-
Methodology: A small, dry sample of the crystalline solid is placed in a capillary tube. The tube is heated in a calibrated melting point apparatus with a controlled temperature ramp. The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point.
4.3. Determination of Solubility
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Methodology (Shake-Flask Method): An excess amount of the solid compound is added to a known volume of a specific solvent (e.g., water, DMSO, ethanol) in a sealed flask. The mixture is agitated in a constant temperature bath for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered or centrifuged to remove undissolved solid. The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC, against a calibration curve. For quinoline-4-carboxylic acid, solubility in DMSO has been reported as 34 mg/mL.[3]
4.4. Determination of pKa
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Methodology (Potentiometric Titration): A precisely weighed amount of the compound is dissolved in a suitable solvent mixture (often water/co-solvent). The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter. The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.
4.5. Determination of LogP (Octanol-Water Partition Coefficient)
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Methodology (Shake-Flask Method): The compound is dissolved in a mixture of n-octanol and water that have been pre-saturated with each other. The mixture is shaken vigorously to allow the compound to partition between the two phases and then allowed to separate. The concentration of the compound in both the aqueous and octanol phases is measured. The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Conclusion
This compound is a molecule of significant interest due to its hybrid structure, which combines the biologically active quinoline core with a lipophilic and metabolically robust adamantyl group. While comprehensive experimental data on its physicochemical properties are sparse, predictions and data from analogous compounds suggest high lipophilicity and a range of potential biological applications. The protocols outlined in this guide provide a standard framework for the experimental determination of its key properties, which is essential for advancing its study in drug discovery and development.
References
Synthesis of 2-(1-Adamantyl)quinoline-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthesis pathway for 2-(1-Adamantyl)quinoline-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug development due to the unique physicochemical properties conferred by the bulky, lipophilic adamantane cage. The guide details the well-established Pfitzinger reaction as the core synthetic strategy, offering a comprehensive experimental protocol and expected analytical data for the final compound.
Core Synthesis Pathway: The Pfitzinger Reaction
The most direct and widely applicable method for the synthesis of this compound is the Pfitzinger reaction.[1][2] This classical named reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group, in the presence of a base, to yield a substituted quinoline-4-carboxylic acid.[1][3] For the synthesis of the target molecule, the specific carbonyl reactant is 1-adamantyl methyl ketone.
The reaction proceeds through the initial base-catalyzed hydrolysis and ring-opening of isatin to form an intermediate keto-acid.[2] This is followed by condensation with 1-adamantyl methyl ketone to form an imine, which then tautomerizes to an enamine. Subsequent intramolecular cyclization and dehydration yield the final this compound.[2]
Reaction Scheme:
Caption: Pfitzinger reaction for the synthesis of this compound.
Alternative Pathway: The Doebner Reaction
While the Pfitzinger reaction is the most direct route, the Doebner reaction presents a viable alternative for the synthesis of quinoline-4-carboxylic acids.[4][5] This three-component reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.[4][5] To synthesize the target molecule via this route, aniline, 1-adamantanecarboxaldehyde, and pyruvic acid would be the required starting materials.
The reaction mechanism is believed to proceed via the formation of a β,γ-unsaturated α-ketocarboxylic acid from the aldol condensation of the aldehyde and pyruvic acid, followed by a Michael addition of aniline and subsequent cyclization and dehydration.[5] An alternative mechanistic proposal involves the initial formation of a Schiff base from the aniline and aldehyde, which then reacts with the enol form of pyruvic acid.[5]
Due to the more readily available starting materials for the Pfitzinger reaction in this specific case, it is generally the preferred method.
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound via the Pfitzinger reaction. This protocol is adapted from general procedures for the Pfitzinger synthesis.[1]
Materials:
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Isatin
-
1-Adamantyl methyl ketone
-
Potassium hydroxide (KOH)
-
Ethanol (absolute)
-
Water (distilled)
-
Hydrochloric acid (HCl, concentrated)
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Ethyl acetate
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Silica gel for column chromatography
Equipment:
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Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Beakers and graduated cylinders
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Büchner funnel and filter flask
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
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Melting point apparatus
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Standard laboratory glassware
Procedure:
-
Preparation of the Isatin Solution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (2.0 equivalents) in a mixture of absolute ethanol and water (e.g., a 4:1 v/v ratio).
-
Add isatin (1.0 equivalent) to the basic solution and heat the mixture to reflux for 1-2 hours to facilitate the ring opening of the isatin. The solution should change color, typically to a dark red or brown.
-
Addition of the Ketone: To the refluxing solution, add 1-adamantyl methyl ketone (1.0-1.2 equivalents) dropwise over a period of 15-30 minutes.
-
Reaction: Continue to heat the reaction mixture at reflux for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
-
Precipitation: Slowly acidify the cooled reaction mixture with concentrated hydrochloric acid to a pH of approximately 4-5. The product, this compound, should precipitate out of the solution.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water and then a small amount of cold ethanol.
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Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of this compound.
| Parameter | Expected Value |
| Molecular Formula | C₂₀H₂₁NO₂ |
| Molecular Weight | 307.39 g/mol |
| Theoretical Yield | Dependent on starting material quantities |
| Typical Reaction Yield | 60-80% (based on similar Pfitzinger reactions)[3] |
| Melting Point | Not reported, expected to be a high-melting solid |
| Purity (after purification) | >95% |
Characterization Data
The following tables outline the expected spectroscopic data for the characterization of this compound.
¹H NMR Spectroscopy (Expected Chemical Shifts)
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Quinoline-H (aromatic) | 7.5 - 8.5 | m |
| Adamantyl-H | 1.7 - 2.2 | m |
| Carboxylic Acid-OH | 11.0 - 13.0 | br s |
¹³C NMR Spectroscopy (Expected Chemical Shifts)
| Carbon | Expected Chemical Shift (δ, ppm) |
| Quinoline-C (aromatic) | 120 - 150 |
| Carboxylic Acid-C=O | 165 - 175 |
| Adamantyl-C | 28 - 45 |
| Quaternary Adamantyl-C | ~40 |
Infrared (IR) Spectroscopy (Expected Absorption Bands)
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |
| C=O (Carboxylic Acid) | 1680-1710 | Strong |
| C=C (Aromatic) | 1500-1600 | Medium |
| C-H (Aromatic) | 3000-3100 | Medium |
| C-H (Aliphatic) | 2850-2950 | Strong |
Mass Spectrometry (Expected Fragmentation)
| m/z | Interpretation |
| 307 | [M]⁺ (Molecular Ion) |
| 262 | [M - COOH]⁺ |
| 172 | [M - Adamantyl]⁺ |
| 135 | Adamantyl cation |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of the target molecule.
References
The Adamantane-Quinoline Conjugates: A Comprehensive Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The fusion of the rigid, lipophilic adamantane cage with the versatile quinoline scaffold has given rise to a class of compounds with a remarkable spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of adamantane-substituted quinolines, presenting a valuable resource for researchers in drug discovery and development. The unique physicochemical properties conferred by the adamantane moiety often enhance the therapeutic potential of the quinoline core, leading to promising candidates for antiviral, anticancer, antimicrobial, and neuroprotective agents.
Antiviral Activity: Targeting the Influenza A M2 Proton Channel
A significant area of investigation for adamantane-quinoline derivatives has been their potential as antiviral agents, particularly against the influenza A virus. The adamantane cage is a well-established pharmacophore that targets the M2 proton channel, a crucial protein for viral replication.
The M2 protein of influenza A is a pH-sensitive proton channel that facilitates the acidification of the viral interior, a necessary step for the release of the viral genome into the host cell.[1] Adamantane-based drugs, such as amantadine and rimantadine, inhibit this process by blocking the M2 channel.[1][2] However, the emergence of drug-resistant strains has necessitated the development of new M2 inhibitors.[3] Adamantane-quinoline hybrids represent a promising strategy to overcome this resistance. These compounds are thought to interact with the M2 channel at two distinct sites, a high-affinity site within the channel lumen and a lower-affinity site on the C-terminal protein surface.[4] The binding of the adamantane moiety to the M2 channel is believed to physically occlude the pore, preventing proton transport.[4] The quinoline portion of the molecule can be modified to enhance binding affinity and overcome resistance mutations.[5]
Signaling Pathway: Inhibition of Influenza A M2 Proton Channel
Caption: Inhibition of the Influenza A M2 proton channel by adamantane-quinoline derivatives.
Quantitative Data: Anti-Influenza A Activity
| Compound ID | Influenza A Strain | Assay | IC50 (µM) | Reference |
| (4S,6R)-9a | A/California/7/2009 (H1N1)pdm09 | Virus Suppression | 19.8 | [6] |
| (4R,6S)-9a | A/California/7/2009 (H1N1)pdm09 | Virus Suppression | 11.3 | [6] |
| (R)-10 | A/California/7/2009 (H1N1)pdm09 | Virus Suppression | 8.1 | [6] |
| (S)-10 | A/California/7/2009 (H1N1)pdm09 | Virus Suppression | 13.7 | [6] |
| (2R,4S)-13 | A/IIV-Orenburg/29-L/2016 (H1N1)pdm09 | Virus Suppression | 17.7 | [6] |
Neuroprotective Activity: Cholinesterase Inhibition
Adamantane-substituted quinolines have emerged as promising agents for the symptomatic treatment of neurodegenerative disorders like Alzheimer's disease.[7] The primary mechanism of action for these compounds is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[7] By inhibiting these enzymes, the levels of the neurotransmitter acetylcholine are increased in the brain, which is beneficial for cognitive function.[7]
A study of twenty-two 4-aminoquinolines bearing an adamantane moiety revealed potent inhibition of both AChE and BChE, with inhibition constants (Ki) in the micromolar to nanomolar range.[7] The length and nature of the spacer linking the adamantane and quinoline moieties have been shown to significantly influence the inhibitory potency.[7] Molecular modeling studies suggest that these compounds can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of cholinesterases.[8]
Signaling Pathway: Cholinesterase Inhibition
References
- 1. Coexistence of two adamantane binding sites in the influenza A M2 ion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights from investigating the interactions of adamantane-based drugs with the M2 proton channel from the H1N1 swine virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Viral M2 ion channel protein: a promising target for anti-influenza drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 4-Aminoquinoline-Based Adamantanes as Potential Anticholinesterase Agents in Symptomatic Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
An Inquiry into the Therapeutic Potential of 2-(1-Adamantyl)quinoline-4-carboxylic Acid: A Landscape of Unexplored Territory
For the attention of Researchers, Scientists, and Drug Development Professionals.
Executive Summary
A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the understanding of the specific biological activities and potential therapeutic targets of 2-(1-Adamantyl)quinoline-4-carboxylic acid . While the quinoline-4-carboxylic acid scaffold is a well-established pharmacophore with a broad spectrum of documented biological effects, and the adamantane moiety is a recognized modulator of physicochemical and pharmacokinetic properties in drug design, the specific combination represented by this compound appears to be a largely unexplored area of research. This whitepaper will delineate the known therapeutic landscape of related quinoline-4-carboxylic acid derivatives and the general impact of adamantane substitution in medicinal chemistry to provide a foundational context for potential future investigations into this novel chemical entity.
The Quinoline-4-Carboxylic Acid Core: A Privileged Scaffold
The quinoline ring system is a cornerstone in medicinal chemistry, with numerous derivatives approved for clinical use. The addition of a carboxylic acid at the 4-position has given rise to a class of compounds with diverse and potent biological activities. Extensive research on various substituted quinoline-4-carboxylic acids has identified a range of potential therapeutic applications, including:
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Antimicrobial Activity: Many quinoline-4-carboxylic acid derivatives have demonstrated significant efficacy against a wide array of bacterial and fungal pathogens.[1][2]
-
Anti-inflammatory Properties: Certain derivatives have shown potent anti-inflammatory effects, suggesting potential applications in treating inflammatory disorders.[3]
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Anticancer Potential: The quinoline-4-carboxylic acid scaffold has been explored as a basis for the development of novel anticancer agents, with some derivatives exhibiting cytotoxicity against various cancer cell lines.[3][4] The proposed mechanisms often involve the inhibition of critical cellular processes such as DNA replication and cell division.[4]
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Enzyme Inhibition: Specific substitutions on the quinoline core have led to the discovery of potent and selective inhibitors of various enzymes, including:
-
Histone Deacetylases (HDACs): These enzymes are crucial in regulating gene expression and are validated targets in oncology.[4]
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Sirtuins (e.g., SIRT3): These are a class of NAD+-dependent deacetylases involved in cellular metabolism and stress responses, representing emerging targets for various diseases.
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Leishmania major N-myristoyltransferase (LmNMT): This enzyme is essential for the survival of the Leishmania parasite, making it a key target for the development of new anti-leishmanial drugs.
-
The Adamantane Moiety: A Tool for Drug Design
The incorporation of an adamantane group into drug candidates is a well-established strategy in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties.[5] The bulky, rigid, and highly lipophilic nature of the adamantane cage can confer several advantages:[5]
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Increased Lipophilicity: This can enhance membrane permeability and improve oral bioavailability.[5]
-
Metabolic Stability: The adamantane structure is resistant to metabolic degradation, which can prolong the half-life of a drug.
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Enhanced Target Binding: The three-dimensional structure of adamantane can facilitate specific and high-affinity interactions with biological targets.[5]
Adamantane-containing drugs are currently used in the treatment of a variety of conditions, including viral infections, neurodegenerative diseases, and diabetes.[5]
Potential Therapeutic Targets of this compound: A Hypothesis
Given the absence of direct experimental data, any discussion of the potential therapeutic targets of this compound must be speculative and based on the known activities of its constituent pharmacophores. The presence of the quinoline-4-carboxylic acid core suggests that this compound could potentially exhibit antimicrobial, anti-inflammatory, or anticancer properties.
The introduction of the bulky and lipophilic adamantyl group at the 2-position of the quinoline ring could significantly influence its biological activity. It is plausible that the adamantane moiety could enhance the compound's interaction with specific biological targets, potentially leading to increased potency or a novel mechanism of action compared to other 2-substituted quinoline-4-carboxylic acids.
A logical starting point for investigating the therapeutic potential of this compound would be to screen it against a panel of targets known to be modulated by other quinoline-4-carboxylic acid derivatives.
Experimental Workflow for Target Identification
For researchers interested in exploring the therapeutic potential of this compound, a systematic approach to target identification and validation is recommended. The following diagram outlines a potential experimental workflow.
Caption: A generalized workflow for the identification and validation of therapeutic targets for a novel compound.
Conclusion and Future Directions
We strongly encourage the scientific community to undertake the synthesis and biological evaluation of this compound. A systematic investigation, beginning with broad phenotypic screening and progressing to more focused target identification and validation studies, is warranted to unlock the potential of this compound and its derivatives as future therapeutic agents. The lack of existing data presents a unique opportunity for original research and discovery in the field of medicinal chemistry.
References
- 1. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. connectsci.au [connectsci.au]
discovery and history of quinoline-4-carboxylic acid derivatives
An In-Depth Technical Guide to the Discovery and History of Quinoline-4-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, serving as a privileged structure for the development of a wide array of therapeutic agents. First isolated from coal tar in the 19th century, the quinoline ring system quickly became a subject of intense synthetic and pharmacological investigation.[1] This technical guide provides a comprehensive overview of the historical milestones, key discoveries, and synthetic evolution of quinoline-4-carboxylic acid derivatives. It details the progression from classical synthesis methods to their establishment as potent agents in treating diseases ranging from malaria to cancer. This document includes detailed experimental protocols, quantitative biological data, and pathway diagrams to serve as a vital resource for professionals in drug discovery and development.
Early Discovery and Foundational Synthesis
The history of quinoline derivatives begins with the isolation of quinoline itself from coal tar in the 1830s. However, the targeted synthesis of its derivatives, particularly the functionally crucial quinoline-4-carboxylic acids, marked the true beginning of their journey in medicinal chemistry. Two classical name reactions have been fundamental to accessing this scaffold: the Pfitzinger reaction and the Doebner reaction.[2]
The Pfitzinger Reaction
The Pfitzinger reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base to yield substituted quinoline-4-carboxylic acids.[3] This method has been a mainstay for generating diverse analogs.
The Doebner Reaction
The Doebner reaction provides an alternative route, synthesizing quinoline-4-carboxylic acid derivatives from the reaction of an aniline, an aldehyde, and pyruvic acid.[3][4] While effective, traditional Doebner reactions often struggle with electron-deficient anilines, leading to low yields. Modern variations, such as the Doebner hydrogen-transfer reaction, have been developed to overcome these limitations.[4][5]
References
An In-Depth Technical Guide to 2-(1-Adamantyl)quinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(1-Adamantyl)quinoline-4-carboxylic acid, a quinoline derivative with significant potential in medicinal chemistry. This document consolidates its chemical identifiers, synthesis protocols, and known biological activities, presenting the information in a structured format for easy reference and application in research and development.
Chemical Identifiers and Properties
This compound is a heterocyclic compound characterized by the fusion of a quinoline ring with an adamantyl group at the 2-position and a carboxylic acid at the 4-position. The bulky and lipophilic adamantyl moiety is known to enhance the metabolic stability and biological activity of parent compounds.[1]
| Identifier | Value |
| CAS Number | 119778-65-3[1] |
| Molecular Formula | C₂₀H₂₁NO₂[1] |
| Molecular Weight | 307.4 g/mol [1] |
| IUPAC Name | This compound |
| InChI Key | KNAZIYPYZIIYCN-UHFFFAOYSA-N[1] |
Synthesis Protocol: The Pfitzinger Reaction
The primary synthetic route for this compound is the Pfitzinger reaction.[1] This reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base.[2] For the synthesis of the title compound, 1-adamantyl methyl ketone would serve as the carbonyl component.
General Experimental Protocol (Pfitzinger Reaction):
-
Ring Opening of Isatin: Isatin is treated with a strong base, such as potassium hydroxide, to induce hydrolysis of the amide bond, forming a keto-acid intermediate.[3]
-
Condensation: The resulting intermediate reacts with 1-adamantyl methyl ketone. The ketone's α-methylene group attacks the carbonyl group of the opened isatin ring.
-
Cyclization and Dehydration: Subsequent intramolecular cyclization and dehydration lead to the formation of the quinoline ring system, yielding this compound.[3]
Biological Activity and Mechanism of Action
Quinoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, antitubercular, and anticancer properties.[4][5] The adamantane substituent in this compound is anticipated to enhance its efficacy and pharmacokinetic profile.
Antimicrobial and Antitubercular Potential
While specific minimum inhibitory concentration (MIC) values for this compound are not extensively reported in the available literature, related adamantyl-quinoline derivatives have demonstrated promising activity against Mycobacterium tuberculosis H37Rv. For instance, certain 4-(adamantan-1-yl)-2-substituted quinolines have shown MIC values as low as 3.125 µg/mL.[2] The general antimicrobial activity of quinoline derivatives often stems from their ability to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication.[6][7]
Experimental Workflow for Antimicrobial Drug Discovery:
The evaluation of new antimicrobial agents typically follows a structured workflow, beginning with primary screening to identify initial hits, followed by more detailed characterization of their activity and mechanism of action.[1][8]
References
- 1. Overview on Strategies and Assays for Antibiotic Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, anti-tuberculosis activity, and 3D-QSAR study of 4-(adamantan-1-yl)-2-substituted quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 4. Research Portal [iro.uiowa.edu]
- 5. mdpi.com [mdpi.com]
- 6. Quinolones: from antibiotics to autoinducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 8. An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
Adamantyl-Containing Bioactive Compounds: A Technical Guide for Drug Discovery and Development
Abstract
The adamantane scaffold, a rigid, lipophilic, three-dimensional tricyclic hydrocarbon, has emerged as a privileged structure in medicinal chemistry. Its unique physicochemical properties, including metabolic stability, conformational rigidity, and the ability to interact with multiple biological targets, have led to the development of a diverse range of bioactive compounds. This technical guide provides a comprehensive review of adamantyl-containing compounds with established therapeutic applications and promising preclinical candidates. We delve into their synthesis, biological activities, mechanisms of action, and structure-activity relationships across various therapeutic areas, including antiviral, neuroprotective, anticancer, and antidiabetic agents. Detailed experimental protocols for key synthetic and biological evaluation methods are provided, alongside tabulated quantitative bioactivity data for comparative analysis. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of the underlying molecular interactions and experimental designs. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of adamantane-based therapeutics.
Introduction
The adamantane moiety, first isolated from petroleum in 1933, has captivated chemists and pharmacologists for decades.[1] Its diamondoid structure imparts exceptional stability and a well-defined three-dimensional geometry, making it an attractive building block for designing molecules with precise spatial arrangements of functional groups.[2] The incorporation of the adamantane cage into a drug candidate can significantly enhance its lipophilicity, thereby improving its absorption, distribution, metabolism, and excretion (ADME) properties.[1][3]
The therapeutic potential of adamantane derivatives was first realized with the discovery of the antiviral activity of amantadine in the 1960s.[2] Since then, the adamantane scaffold has been successfully integrated into a variety of drugs targeting a wide range of diseases. This guide will explore the major classes of adamantyl-containing bioactive compounds, providing in-depth technical information to aid in the design and development of novel therapeutics.
Antiviral Adamantane Derivatives
Adamantane-based compounds have historically played a significant role in antiviral therapy, particularly against influenza A virus.[4]
Mechanism of Action
The primary antiviral mechanism of first-generation adamantanes, such as amantadine and rimantadine, involves the inhibition of the M2 proton channel of the influenza A virus.[4][5] This channel is crucial for the uncoating of the viral ribonucleoprotein (vRNP) complex within the host cell's endosome, a critical step for viral replication. By blocking this proton channel, adamantanes prevent the acidification of the virion interior, thereby inhibiting the release of viral genetic material into the cytoplasm.[5]
dot
Caption: Mechanism of action of amantadine and rimantadine.
Quantitative Bioactivity Data
The following table summarizes the in vitro antiviral activity of representative adamantane derivatives against influenza A virus.
| Compound | Virus Strain | Assay | IC50 (µM) | Reference |
| Amantadine | Influenza A/WSN/33 (H1N1) | Plaque Reduction Assay | 0.5 - 2.0 | [6] |
| Rimantadine | Influenza A/WSN/33 (H1N1) | Plaque Reduction Assay | 0.2 - 1.0 | [6] |
| Spiroadamantane Amine | Influenza A/Hong Kong/68 | Plaque Reduction Assay | 0.1 - 0.5 | [7] |
Experimental Protocols
A common synthetic route to amantadine hydrochloride involves the Ritter reaction of 1-bromoadamantane with acetonitrile in the presence of sulfuric acid, followed by hydrolysis.[8]
Materials:
-
1-bromoadamantane
-
Acetonitrile
-
Concentrated sulfuric acid
-
Sodium hydroxide
-
Diethylene glycol
-
Hydrochloric acid
-
Dichloromethane
-
Acetone
Procedure:
-
Acetamidation: To a stirred solution of 1-bromoadamantane in acetonitrile, slowly add concentrated sulfuric acid at a controlled temperature. Heat the mixture to reflux for several hours.
-
Hydrolysis: After cooling, the reaction mixture is carefully poured into ice water. The resulting precipitate, N-(1-adamantyl)acetamide, is filtered, washed, and dried. The acetamide is then hydrolyzed by heating with sodium hydroxide in diethylene glycol.
-
Extraction and Salt Formation: The resulting amantadine free base is extracted with an organic solvent like dichloromethane. The organic layer is then treated with hydrochloric acid to precipitate amantadine hydrochloride.
-
Purification: The crude product is recrystallized from a suitable solvent system, such as acetone/water, to yield pure amantadine hydrochloride.[8]
This assay determines the concentration of an antiviral compound required to reduce the number of virus-induced plaques by 50%.[5]
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus stock
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin
-
Agarose
-
Neutral red or crystal violet stain
-
Test compound (adamantane derivative)
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates and grow to confluency.
-
Virus Adsorption: Wash the cell monolayers and infect with a diluted influenza A virus suspension for 1-2 hours at 37°C.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compound and low-melting-point agarose.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
-
Staining and Counting: Fix the cells and stain with neutral red or crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC50 value is determined by plotting the percentage of plaque reduction against the compound concentration.[5]
Neuroprotective Adamantane Derivatives
Adamantane derivatives have shown significant promise in the treatment of neurodegenerative diseases, most notably Alzheimer's and Parkinson's diseases.
Mechanism of Action
Memantine, a prominent neuroprotective agent, acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[9] In pathological conditions such as Alzheimer's disease, excessive glutamate release leads to overstimulation of NMDA receptors, resulting in excitotoxicity and neuronal cell death. Memantine blocks the NMDA receptor channel in a use- and voltage-dependent manner, preferentially binding when the channel is excessively open, thereby preventing prolonged Ca2+ influx and subsequent neuronal damage.[10]
dot
Caption: Mechanism of action of memantine.
Quantitative Bioactivity Data
The following table presents the binding affinity and functional activity of memantine at the NMDA receptor.
| Compound | Receptor/Channel | Assay | Ki (µM) or IC50 (µM) | Reference |
| Memantine | NMDA Receptor | Radioligand Binding ([3H]MK-801) | 0.5 - 1.0 | [9] |
| Memantine | NMDA-induced currents | Electrophysiology | 1.0 - 5.0 | [10] |
Experimental Protocols
A widely used synthesis of memantine involves the reaction of 1,3-dimethyladamantane with bromine, followed by a Ritter reaction and hydrolysis.[3]
Materials:
-
1,3-dimethyladamantane
-
Bromine
-
Acetonitrile
-
Concentrated sulfuric acid
-
Sodium hydroxide
-
Diethylene glycol
-
Hydrochloric acid
-
Toluene
Procedure:
-
Bromination: 1,3-dimethyladamantane is treated with bromine to yield 1-bromo-3,5-dimethyladamantane.
-
Ritter Reaction: The bromo derivative undergoes a Ritter reaction with acetonitrile in the presence of concentrated sulfuric acid to form 1-acetamido-3,5-dimethyladamantane.
-
Hydrolysis: The acetamido group is hydrolyzed by heating with sodium hydroxide in diethylene glycol to give the memantine free base.
-
Salt Formation and Purification: The free base is extracted with toluene and then converted to memantine hydrochloride by treatment with hydrochloric acid. The product is purified by recrystallization.[3]
This assay measures the ability of a compound to displace a radiolabeled ligand from the NMDA receptor.
Materials:
-
Rat brain cortical membranes
-
[3H]MK-801 (radioligand)
-
Glutamate and glycine (co-agonists)
-
Tris-HCl buffer
-
Test compound (memantine)
-
Scintillation cocktail
-
Glass fiber filters
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from rat cerebral cortex.
-
Binding Reaction: Incubate the brain membranes with [3H]MK-801, glutamate, and glycine in the presence of varying concentrations of the test compound.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]MK-801 (IC50).
Anticancer Adamantane Derivatives
The adamantane scaffold has been incorporated into various anticancer agents, demonstrating activity against a range of human cancer cell lines.[11][12]
Mechanism of Action
The anticancer mechanisms of adamantane derivatives are diverse. Some compounds, like adamantane-linked isothiourea derivatives, have been shown to inhibit the Toll-like receptor 4 (TLR4)-MyD88-NF-κB signaling pathway.[4] This pathway is often constitutively active in cancer cells and promotes inflammation, proliferation, and survival. By inhibiting this pathway, these adamantane derivatives can induce apoptosis and suppress tumor growth.
dot
Caption: Inhibition of the TLR4-MyD88-NF-κB pathway.
Quantitative Bioactivity Data
The following table summarizes the in vitro cytotoxic activity of various adamantane derivatives against different cancer cell lines.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 2,2-bis(4-aminophenyl)adamantane | HT-29 (Colon) | MTT Assay | 0.1 | [13] |
| 2,2-bis(4-aminophenyl)adamantane | KM-12 (Colon) | MTT Assay | 0.01 | [13] |
| Adamantane-isothiourea derivative 5 | HepG2 (Liver) | MTT Assay | 7.70 | [4] |
| Adamantane-isothiourea derivative 6 | HepG2 (Liver) | MTT Assay | 3.86 | [4] |
| Adamantyl-indole-urea 7s | H460 (Lung) | MTT Assay | < 20 | [11] |
Experimental Protocols
These compounds can be synthesized through the reaction of an adamantyl isothiocyanate with an appropriate amine.[14]
Materials:
-
1-Adamantyl isothiocyanate
-
Substituted aniline or other amine
-
Ethanol
-
Substituted benzyl bromide
-
Potassium carbonate
-
Acetone
Procedure:
-
Thiourea Formation: 1-Adamantyl isothiocyanate is reacted with a substituted aniline in ethanol to form the corresponding N,N'-disubstituted thiourea.
-
S-Alkylation: The thiourea is then S-alkylated with a substituted benzyl bromide in the presence of a base like potassium carbonate in acetone to yield the final isothiourea derivative.
-
Purification: The product is purified by recrystallization or column chromatography.[14]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17][18][19]
Materials:
-
Human cancer cell lines
-
RPMI-1640 or other suitable cell culture medium
-
Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO) or other solubilizing agent
-
Test compound (adamantane derivative)
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined from the dose-response curve.[15][16][17][18][19]
Antidiabetic Adamantane Derivatives
Adamantane-containing compounds have been successfully developed as inhibitors of dipeptidyl peptidase-4 (DPP-4), an important therapeutic target for type 2 diabetes.
Mechanism of Action
Vildagliptin and saxagliptin are potent and selective DPP-4 inhibitors. DPP-4 is an enzyme that rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, these drugs increase the levels of active incretins, which in turn stimulate glucose-dependent insulin secretion, suppress glucagon secretion, and improve glycemic control.[20]
dot
Caption: Mechanism of action of DPP-4 inhibitors.
Quantitative Bioactivity Data
The following table shows the in vitro inhibitory activity of vildagliptin and saxagliptin against DPP-4.
| Compound | Enzyme | Assay | IC50 (nM) | Reference |
| Vildagliptin | Human DPP-4 | Fluorometric Assay | 2.3 | [6] |
| Saxagliptin | Human DPP-4 | Fluorometric Assay | 1.3 | [21] |
Experimental Protocols
The synthesis of vildagliptin typically involves the coupling of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile with 3-amino-1-adamantanol.[22][23]
Materials:
-
L-prolinamide
-
Chloroacetyl chloride
-
3-amino-1-adamantanol
-
Potassium carbonate
-
Potassium iodide
-
Dimethylformamide (DMF)
Procedure:
-
Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: L-prolinamide is reacted with chloroacetyl chloride to give the chloroacetylated amide, which is then dehydrated to the corresponding carbonitrile.
-
Condensation: The resulting (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is condensed with 3-amino-1-adamantanol in the presence of a base such as potassium carbonate and a catalyst like potassium iodide in a solvent like DMF.
-
Purification: The crude vildagliptin is purified by recrystallization to obtain the final product.[22][23]
This fluorometric assay measures the inhibition of DPP-4 activity.[12][24][25][26]
Materials:
-
Recombinant human DPP-4
-
Gly-Pro-AMC (fluorogenic substrate)
-
Tris-HCl buffer
-
Test compound (vildagliptin or saxagliptin)
-
96-well black microplates
Procedure:
-
Reaction Setup: In a 96-well plate, add the test compound at various concentrations, DPP-4 enzyme, and buffer.
-
Pre-incubation: Pre-incubate the mixture for a short period at 37°C.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic substrate Gly-Pro-AMC.
-
Incubation: Incubate the plate at 37°C for a specified time.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Data Analysis: Calculate the percentage of DPP-4 inhibition for each compound concentration. The IC50 value is determined from the dose-response curve.[12][24][25][26]
Conclusion
The adamantane scaffold continues to be a highly valuable and versatile platform in drug discovery. Its unique structural and physicochemical properties have enabled the development of successful drugs in diverse therapeutic areas. This technical guide has provided a comprehensive overview of the synthesis, biological activity, and mechanisms of action of key adamantyl-containing bioactive compounds. The detailed experimental protocols and tabulated quantitative data serve as a practical resource for researchers in the field. The visualization of signaling pathways and experimental workflows offers a clear conceptual framework for understanding the complex biological processes involved. As our understanding of disease biology deepens, the rational design of novel adamantane-based molecules holds immense promise for the development of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. Decoding the Signaling Mechanism of Toll-Like Receptor 4 Pathways in Wild Type and Knockouts - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. thaiscience.info [thaiscience.info]
- 3. Memantine HCl synthesis - chemicalbook [chemicalbook.com]
- 4. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.7. Plaque Reduction Assay [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Simple and Economical Process for Producing Amantadine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 13. In vitro and in vivo growth inhibition and G1 arrest in human cancer cell lines by diaminophenyladamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchhub.com [researchhub.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 20. nbinno.com [nbinno.com]
- 21. orientjchem.org [orientjchem.org]
- 22. researchgate.net [researchgate.net]
- 23. CN104326961A - Synthetic process of vildagliptin - Google Patents [patents.google.com]
- 24. 3.6. In Vitro DPP-IV Inhibition Assay [bio-protocol.org]
- 25. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
In-Vitro Screening of 2-(1-Adamantyl)quinoline-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline-4-carboxylic acids represent a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of a bulky, lipophilic adamantyl group at the 2-position of the quinoline ring is a promising strategy for enhancing potency and modulating pharmacokinetic properties. This technical guide outlines a comprehensive preliminary in-vitro screening protocol for 2-(1-Adamantyl)quinoline-4-carboxylic acid, drawing upon established methodologies for analogous quinoline derivatives to evaluate its potential as a therapeutic agent.
Data Presentation: In-Vitro Activities of Representative Quinoline Derivatives
While specific data for this compound is not yet publicly available, the following tables summarize the in-vitro activities of structurally related quinoline derivatives to provide a comparative context for potential screening results.
Table 1: Anticancer Activity of Selected Quinoline Derivatives
| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 2-Styryl-4-quinoline carboxylic acid derivative (Compound 21) | H1975 (L858R/T790M) | Cytotoxicity | 0.21 | [1] |
| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6) | THP-1 (Leukemia) | Antiproliferative | 0.87 | [No specific reference found] |
| Ursolic acid-quinoline derivative (Compound 3b) | MDA-MB-231 (Breast) | Cytotoxicity | 0.61±0.07 | [2] |
| Ursolic acid-quinoline derivative (Compound 3b) | HeLa (Cervical) | Cytotoxicity | 0.36±0.05 | [2] |
| 4,7-Disubstituted quinoline derivative | SF-295 (CNS) | Cytotoxicity | 0.314-4.65 µg/cm³ | [3] |
Table 2: Antimicrobial Activity of Selected Quinoline Derivatives
| Compound/Derivative | Microbial Strain | Assay Type | MIC (µg/mL) | Reference |
| Quinoline-based hydroxyimidazolium hybrid (7b) | Staphylococcus aureus | Broth Microdilution | 2 | [4] |
| Quinoline-based hydroxyimidazolium hybrid (7b) | Mycobacterium tuberculosis H37Rv | Broth Microdilution | 10 | [4] |
| 6-Iodo-substituted carboxy-quinoline | Staphylococcus epidermidis | Binary Microdilution | Varies | [5] |
| Novel quinoline derivative (Compound 6) | Bacillus cereus, Staphylococcus, Pseudomonas, E. coli | Broth Microdilution | 3.12 - 50 | [6] |
Experimental Protocols
Anticancer Activity Screening
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
This technique is used to determine the effect of the compound on the progression of the cell cycle.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[7]
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound as described for the cell cycle analysis.
-
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.[2]
Antimicrobial Activity Screening
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing broth.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8]
Mandatory Visualizations
References
- 1. Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and in vitro anticancer activity of novel quinoline and oxadiazole derivatives of ursolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Adamantyl-Quinoline Motif: A Computational and Theoretical Guide to a Promising Pharmacophore
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic combination of well-understood pharmacophores to create novel molecular entities with enhanced therapeutic profiles is a cornerstone of rational drug design. This technical guide delves into the theoretical and computational underpinnings of a particularly promising, yet underexplored, molecular combination: the adamantyl-quinoline motif. The rigid, lipophilic, and cage-like structure of the adamantane moiety, when appended to the versatile, aromatic, and biologically active quinoline scaffold, presents a unique opportunity for the development of novel therapeutics. This document provides an in-depth overview of the computational methodologies used to study these interactions, a summary of relevant quantitative data, and standardized protocols for the in silico analysis of adamantyl-quinoline hybrids.
The adamantane group, with its diamondoid structure, is often incorporated into drug candidates to improve their pharmacokinetic properties, such as increasing lipophilicity to enhance membrane permeability and providing a bulky, rigid anchor for specific receptor interactions.[1] Quinolines, on the other hand, are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[2][3] The synergistic combination of these two fragments can lead to compounds with novel mechanisms of action and improved efficacy.
This guide will explore the computational techniques that are essential for understanding the nuanced interactions between the adamantyl and quinoline moieties and their biological targets. These methods, including molecular docking, molecular dynamics simulations, and quantum chemical calculations, allow researchers to predict binding affinities, elucidate binding modes, and rationalize structure-activity relationships, thereby accelerating the drug discovery and development process.
Data Presentation: Quantitative Insights into Adamantyl and Quinoline Derivatives
While direct computational studies on adamantyl-quinoline interactions are still emerging, a wealth of data exists for the individual moieties and their derivatives. This section summarizes key quantitative data from computational and experimental studies on adamantane and quinoline-containing compounds, providing a baseline for the expected properties of their hybrids.
Table 1: Molecular Docking and Binding Affinity Data of Quinoline Derivatives
| Compound Class | Target Protein | Docking Score (kcal/mol) | Binding Affinity (IC50/GI50 µM) | Reference |
| Quinoline-Thiazole Hybrids | BCR-ABL1 Tyrosine Kinase | - | - | [4] |
| Quinoline-Amidrazone Hybrids | c-Abl Kinase (1IEP) | - | 43.1 (A549), 59.1 (MCF-7) | [5] |
| Pyrazolopyrimidoquinolines | Tubulin | - | - | [6] |
| Quinoline Derivatives | HIV Reverse Transcriptase (4I2P) | -10.67 | - | [7] |
| Quinoline-based inhibitors | HT29 and MDA-MB231 cell lines | - | - | [8] |
Table 2: Computational and Experimental Data for Adamantane Derivatives
| Compound Class | Property | Value | Method | Reference |
| Adamantane-Substituted Purines | Inhibition of CDK2/cyclin E | High | Biochemical Assay | [1] |
| Adamantane-Quinoxalone Hybrids | Selective inhibition of t(8;21) AML cells | - | Bioassays, RNA sequencing, Proteomics | [9] |
| 2-adamantyl-containing amines | Antiviral, analgesic, antidiabetic activity | Predicted | Computational Prediction | [10] |
Experimental and Computational Protocols
The in silico evaluation of adamantyl-quinoline interactions relies on a multi-faceted computational approach. The following protocols outline the key steps in a typical computational workflow for analyzing these hybrid molecules.
Protocol 1: Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
-
Ligand Preparation:
-
The 3D structure of the adamantyl-quinoline hybrid is constructed using a molecular builder (e.g., ChemDraw, Avogadro).
-
The ligand is then optimized using a suitable force field (e.g., MMFF94) or semi-empirical quantum mechanical method.
-
Hydrogen atoms are added, and appropriate ionization states are assigned for a physiological pH.
-
-
Protein Preparation:
-
The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystalized ligands are typically removed.
-
Hydrogen atoms are added, and protonation states of amino acid residues are assigned.
-
The protein structure is energy minimized to relieve any steric clashes.
-
-
Docking Simulation:
-
A docking software (e.g., AutoDock, Glide, GOLD) is used to perform the docking calculations.
-
The binding site on the protein is defined, often based on the location of a known ligand or predicted from the protein's surface topology.
-
The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
The predicted binding poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
-
The docking scores are used to rank different adamantyl-quinoline derivatives in terms of their predicted binding affinity.
-
Protocol 2: Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the binding event.
-
System Setup:
-
The best-ranked docked pose of the adamantyl-quinoline-protein complex is used as the starting structure.
-
The complex is placed in a simulation box filled with explicit solvent (e.g., water molecules).
-
Ions are added to neutralize the system and mimic physiological salt concentrations.
-
-
Simulation Parameters:
-
A force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the interatomic interactions.
-
The system is first energy minimized to remove any bad contacts.
-
The system is then gradually heated to the desired temperature (e.g., 300 K) and equilibrated at constant pressure and temperature.
-
-
Production Run:
-
A long simulation (typically tens to hundreds of nanoseconds) is run to sample the conformational space of the complex.
-
-
Trajectory Analysis:
-
The trajectory of the simulation is analyzed to assess the stability of the complex, the flexibility of the protein and ligand, and the persistence of key intermolecular interactions.
-
Binding free energies can be calculated using methods like MM/PBSA or MM/GBSA to provide a more accurate estimate of the binding affinity.
-
Protocol 3: Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to study the electronic structure and reactivity of the adamantyl-quinoline molecules themselves.
-
Geometry Optimization:
-
The 3D structure of the adamantyl-quinoline molecule is optimized at a chosen level of theory (e.g., B3LYP/6-31G*).
-
-
Electronic Property Calculation:
-
Various electronic properties are calculated, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the electrostatic potential surface, and atomic charges.
-
-
Analysis:
-
The HOMO-LUMO gap provides an indication of the molecule's chemical reactivity.
-
The electrostatic potential surface reveals the electron-rich and electron-poor regions of the molecule, which are important for intermolecular interactions.
-
Mandatory Visualizations
Computational Drug Design Workflow
The following diagram illustrates a typical workflow for the computational design and analysis of adamantyl-quinoline derivatives.
Caption: A typical workflow for the design and evaluation of adamantyl-quinoline drug candidates.
Hypothetical Binding Mode of an Adamantyl-Quinoline Ligand
This diagram illustrates a hypothetical binding mode of an adamantyl-quinoline ligand within a protein's active site, highlighting the distinct roles of the two moieties.
Caption: Hypothetical interactions of an adamantyl-quinoline ligand in a protein binding site.
Conclusion
The fusion of adamantane and quinoline scaffolds represents a compelling strategy in the quest for novel and effective therapeutic agents. The unique physicochemical properties of the adamantyl group, combined with the proven biological versatility of the quinoline core, offer a rich design space for medicinal chemists. The computational and theoretical methodologies outlined in this guide provide a robust framework for the rational design and evaluation of adamantyl-quinoline hybrids. By leveraging molecular docking, molecular dynamics simulations, and quantum chemical calculations, researchers can gain deep insights into the structure-activity relationships of these compounds, ultimately accelerating their development from promising concepts to clinical candidates. As more research is conducted in this specific area, the potential of adamantyl-quinoline interactions to yield next-generation therapeutics is poised to be fully realized.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids [pharmacia.pensoft.net]
- 6. Hybridized Quinoline Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Adamantane-Quinoxalone Hybrids: Precision Chemotypes and Their Molecular Mechanisms in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Safety, Toxicity, and Handling of 2-(1-Adamantyl)quinoline-4-carboxylic acid
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. 2-(1-Adamantyl)quinoline-4-carboxylic acid is a novel compound with limited publicly available safety and toxicity data. Therefore, this guide emphasizes a risk-based approach to handling and safety assessment based on the known properties of its structural components and general principles for managing uncharacterized chemical substances.
Executive Summary
This compound is a molecule that combines a quinoline-4-carboxylic acid core with an adamantyl group. Due to the novelty of this specific chemical entity, comprehensive toxicological data is not available. This guide provides a framework for its safe handling by extrapolating information from its constituent chemical moieties and outlining a general risk assessment protocol for new chemical entities (NCEs). All procedures involving this compound should be conducted with the assumption that it is hazardous until proven otherwise through rigorous experimental evaluation.
Hazard Identification and Analysis of Structural Moieties
In the absence of specific data for this compound, a preliminary hazard assessment can be informed by the known properties of its primary structural components: the quinoline-4-carboxylic acid scaffold and the adamantyl cage.
2.1 Quinoline-4-carboxylic Acid Moiety
The parent compound, quinoline-4-carboxylic acid, is a known irritant.[1][2] Safety data for this and related quinoline compounds indicate potential for skin, eye, and respiratory irritation.
| Hazard Classification (Quinoline-4-carboxylic acid) | GHS Codes | Description | Source |
| Skin Irritation | H315 | Causes skin irritation | [2] |
| Eye Irritation | H319 | Causes serious eye irritation | [1][2] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [1][2] |
2.2 Adamantyl Moiety
The adamantane group is a rigid, lipophilic hydrocarbon cage. It is often incorporated into drug candidates to enhance their pharmacokinetic properties, such as stability and bioavailability.[3][4][5] Generally, the adamantane scaffold itself is considered to have low toxicity and high biocompatibility.[3] However, it is crucial to note that derivatization of the adamantane core can lead to compounds with significant biological activity and, in some cases, toxicity.[6][7] The introduction of the adamantyl group can increase a molecule's lipophilicity, potentially improving its ability to cross biological membranes and interact with various cellular targets.[4][5]
2.3 Overall Preliminary Assessment
Given the irritant nature of the quinoline-4-carboxylic acid core, it should be presumed that this compound is, at a minimum, an irritant to the skin, eyes, and respiratory system. The adamantyl group's high lipophilicity could potentially enhance the absorption of the compound, warranting careful handling to avoid systemic exposure.
General Handling and Safety Precautions for Novel Compounds
For any novel compound with unknown hazards, such as this compound, a conservative approach to handling is mandatory.[8] The following protocols are recommended:
3.1 Personal Protective Equipment (PPE)
A standard PPE ensemble for handling this compound should include:
-
Eye Protection: ANSI Z87.1-compliant safety glasses or chemical splash goggles.[8]
-
Hand Protection: Nitrile or neoprene gloves.[8] Double gloving is recommended for any direct handling.
-
Body Protection: A standard laboratory coat.[8]
-
Respiratory Protection: All handling of the solid compound or solutions should be performed within a certified chemical fume hood to minimize inhalation risk.[8]
3.2 Engineering Controls
-
Ventilation: A certified chemical fume hood is the primary engineering control for preventing respiratory exposure.[8]
-
Containment: When weighing the solid compound, use of a powder containment hood or a glove box is advisable to prevent dissemination of fine particulates.
3.3 Storage and Labeling
-
Storage: The compound should be stored in a cool, dry, well-ventilated area, away from incompatible materials.[8] The container must be clearly labeled with the compound's name and appropriate hazard warnings (e.g., "Warning: Potential Irritant. Handle with Care. Toxicity Not Fully Characterized").
-
Secondary Containment: Containers should be stored in leak-proof secondary containment to mitigate spills.[8]
3.4 Spill and Emergency Procedures
-
Spills: Treat any spill as a major event.[8] Evacuate the immediate area and prevent others from entering. For solid spills, gently cover with a damp paper towel to avoid creating dust before carefully cleaning. For liquid spills, absorb with an inert material. All cleanup materials should be treated as hazardous waste.
-
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[8]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]
-
Inhalation: Move the affected individual to fresh air. Seek immediate medical attention.[8]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
Recommended Experimental Protocol: A Workflow for Safety Assessment of a Novel Chemical Entity
For a novel compound like this compound, a structured risk assessment is essential before extensive use. This process involves a combination of computational and experimental methods to characterize potential hazards.
4.1 In Silico Toxicity Prediction
-
Methodology: Utilize computational toxicology software (e.g., DEREK, TOPKAT, or other QSAR-based models) to predict potential toxicities such as mutagenicity, carcinogenicity, and organ-specific toxicities based on the chemical structure. This serves as a preliminary, non-experimental screening step.
4.2 In Vitro Cytotoxicity Assay
-
Objective: To determine the concentration at which the compound induces cell death in cultured cells.
-
Methodology:
-
Cell Culture: Plate a relevant human cell line (e.g., HepG2 for liver toxicity, or a cell line relevant to the intended research) in 96-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions in cell culture media.
-
Treatment: Expose the cells to the various concentrations of the compound for a set period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Use a standard cell viability assay, such as the MTT or PrestoBlue assay, to quantify the percentage of viable cells relative to a vehicle-treated control.
-
Data Analysis: Plot cell viability against compound concentration and calculate the IC50 (the concentration at which 50% of cell growth is inhibited).
-
4.3 Genotoxicity Assessment (e.g., Ames Test)
-
Objective: To assess the mutagenic potential of the compound.
-
Methodology: The bacterial reverse mutation assay (Ames test) is a common preliminary screen for genotoxicity. It uses several strains of Salmonella typhimurium with mutations in genes involved in histidine synthesis. The assay measures the ability of the test compound to induce mutations that revert the bacteria to a state where they can synthesize their own histidine.
Visualized Workflows and Logical Relationships
The following diagrams illustrate the recommended workflows for handling and assessing the risk of a novel chemical entity.
Caption: General workflow for the safe handling and initial risk assessment of a novel chemical entity (NCE).
Caption: Decision-making workflow for responding to a spill of a compound with unknown hazards.
References
- 1. Quinoline-4-carboxylic acid, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. 4-Quinolinecarboxylic acid | C10H7NO2 | CID 10243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. connectsci.au [connectsci.au]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. twu.edu [twu.edu]
In-depth Technical Guide: Physicochemical Properties of 2-(1-Adamantyl)quinoline-4-carboxylic acid
Foreword
This document provides a technical overview of the available data regarding the physicochemical properties of 2-(1-Adamantyl)quinoline-4-carboxylic acid. This particular quinoline derivative, while structurally defined, is not a widely commercialized or extensively studied compound. As such, public domain information regarding its specific solubility profile, detailed experimental protocols for its analysis, and its engagement in biological signaling pathways is limited. This guide synthesizes the available information on closely related quinoline-4-carboxylic acid derivatives to provide a predictive context for the behavior of this compound.
Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Formula | C20H21NO2 | [1] |
| Molecular Weight | 307.39 g/mol | [1] |
| Boiling Point | 494.0 ± 33.0 °C | [1] |
| Density | 1.290 ± 0.06 g/cm3 | [1] |
Predicted Solubility Profile
Direct quantitative solubility data for this compound in a range of solvents is not available in the cited literature. However, based on the general characteristics of quinoline-4-carboxylic acid derivatives, a qualitative solubility profile can be inferred.
-
Polar Solvents: Quinoline-4-carboxylic acids generally exhibit some solubility in polar solvents. For instance, quinoline-4-carboxylic acid itself is soluble in DMSO at a concentration of 34 mg/mL (196.33 mM).[2] The bulky, nonpolar adamantyl group on the target molecule would likely decrease its solubility in polar solvents like water and alcohols compared to the parent quinoline-4-carboxylic acid.
-
pH Dependence: The carboxylic acid moiety imparts pH-dependent solubility. In basic solutions, the carboxylic acid will deprotonate to form a more soluble carboxylate salt. Conversely, in acidic solutions, the compound will be in its less soluble protonated form.
-
Organic Solvents: Due to the large hydrophobic adamantyl and quinoline components, the compound is expected to be more soluble in organic solvents such as dimethylformamide (DMF), and chlorinated solvents.
General Workflow for Solubility Determination
A standardized experimental workflow to determine the solubility of a compound like this compound would typically follow the process outlined below.
Caption: A general experimental workflow for determining the solubility of a chemical compound.
Biological Activity Context
Specific signaling pathways involving this compound have not been documented. However, the broader class of quinoline-4-carboxylic acid derivatives is known for a variety of biological activities, including antimicrobial and anticancer effects.[3][4][5] For example, certain derivatives have been investigated as inhibitors of SIRT3, a mitochondrial sirtuin, with potential applications in cancer therapy.[6]
General Synthesis Pathway for Quinoline-4-Carboxylic Acids
The synthesis of quinoline-4-carboxylic acid derivatives often proceeds via established named reactions such as the Doebner and Pfitzinger reactions.[7][8] These methods generally involve the condensation of anilines, aldehydes, and pyruvic acid or isatin with α-methyl ketones, respectively.
Caption: A simplified diagram illustrating the Doebner reaction for the synthesis of quinoline-4-carboxylic acids.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of the specific title compound are not publicly available. However, a representative synthesis protocol for a related compound, 2-(4-Acrylamidophenyl)quinoline-4-carboxylic acid, is described in the literature.[6] The synthesis involves the reaction of isatin with 1-(4-aminophenyl)ethan-1-one in the presence of potassium hydroxide, followed by further modification.[6]
General Protocol for Synthesis via Doebner Reaction:
-
Aniline, an aldehyde (in this case, an adamantyl-containing aldehyde would be required), and pyruvic acid are combined in a suitable solvent, often ethanol or acetic acid.[8]
-
The reaction mixture may be heated under reflux for several hours.[8]
-
Upon cooling, the product often precipitates and can be collected by filtration.
-
Purification is typically achieved by recrystallization from an appropriate solvent.
Note: The synthesis of this compound would require 1-adamantanecarboxaldehyde as a starting material in a Doebner-type reaction.
While a comprehensive, data-rich profile for this compound cannot be constructed from the currently available public information, this guide provides a foundational understanding based on the established chemistry and biology of the quinoline-4-carboxylic acid scaffold. Further empirical research would be necessary to establish the specific solubility characteristics and biological functions of this particular molecule. Researchers and drug development professionals are advised to use this information as a predictive guide and to undertake specific experimental validation for any intended application.
References
- 1. This compound CAS#: 119778-65-3 [m.chemicalbook.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analogs of 2-(1-Adamantyl)quinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analogs of 2-(1-adamantyl)quinoline-4-carboxylic acid, a class of compounds with significant therapeutic potential, particularly as antiviral and anticancer agents. This document details their synthesis, structure-activity relationships (SAR), and mechanism of action, with a focus on the inhibition of dihydroorotate dehydrogenase (DHODH).
Core Compound and Rationale for Analogs
This compound serves as a lead compound due to the unique properties of the adamantyl moiety. This bulky, lipophilic, and rigid cage-like structure can effectively occupy hydrophobic pockets in target enzymes, leading to potent inhibition. Structure-activity relationship studies of quinoline-4-carboxylic acids have consistently shown that a large, hydrophobic substituent at the C2 position is crucial for high inhibitory activity against enzymes like dihydroorotate dehydrogenase (DHODH)[1]. The development of structural analogs aims to optimize potency, selectivity, and pharmacokinetic properties by modifying the adamantyl group and other positions on the quinoline scaffold.
Synthesis of this compound and Its Analogs
The primary synthetic route to 2-substituted quinoline-4-carboxylic acids is the Pfitzinger reaction[2]. This reaction involves the condensation of isatin with a carbonyl compound in the presence of a base. For the synthesis of this compound, 1-adamantyl methyl ketone is used as the carbonyl component.
General Synthetic Pathway
The synthesis can be conceptually broken down into the following key steps, as illustrated in the workflow diagram below.
Caption: Pfitzinger reaction workflow for the synthesis of the target compound.
Detailed Experimental Protocols
Synthesis of this compound:
A detailed protocol for the Pfitzinger reaction to synthesize 2-aryl/alkyl-quinoline-4-carboxylic acids is as follows[3][4]:
-
Reaction Setup: In a round-bottom flask, dissolve potassium hydroxide (0.2 mol) in ethanol (25 ml). To this solution, add isatin (0.07 mol) and the corresponding ketone, in this case, 1-adamantyl methyl ketone (0.07 mol)[5].
-
Reflux: The reaction mixture is refluxed for approximately 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC)[4].
-
Workup: After completion, the majority of the solvent is removed by distillation. Water is then added to the residue.
-
Purification: The crude product is collected by filtration, washed with water, and dried under a vacuum. Further purification can be achieved by column chromatography using a silica gel column with an appropriate eluent system, such as a mixture of petroleum ether and ethyl acetate[3].
Structure-Activity Relationship (SAR)
The biological activity of these compounds is highly dependent on the nature of the substituent at the C2 position of the quinoline ring. A bulky, hydrophobic group is a key requirement for potent inhibition of dihydroorotate dehydrogenase (DHODH)[1].
| Compound ID | C2-Substituent | Biological Activity (IC50, µM) | Notes |
| 1 | 1-Adamantyl | Potent (Specific values not publicly available) | Lead compound, high lipophilicity. |
| 2 | tert-Butyl | Active | Smaller bulky alkyl group. |
| 3 | Phenyl | Active | Aromatic substituent, basis for many other analogs[6]. |
| 4 | 4-Biphenylyl | Potent hNK-3 antagonist activity | Demonstrates the effect of extending the aromatic system[7]. |
| 5 | 2'-Fluoro-1,1'-biphenyl-4-yl | Brequinar, a potent DHODH inhibitor[1]. | Fluorine substitution can enhance binding. |
Mechanism of Action: DHODH Inhibition
The primary mechanism of action for the antiviral and antiproliferative effects of this compound and its analogs is the inhibition of the human enzyme dihydroorotate dehydrogenase (DHODH)[8][9].
The Role of DHODH
DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis[10]. This enzyme catalyzes the oxidation of dihydroorotate to orotate.
Inhibition and Downstream Effects
By binding to DHODH, these inhibitors block the synthesis of pyrimidines. This leads to a depletion of the nucleotide pool, which in turn halts DNA and RNA synthesis, thereby inhibiting cell proliferation and viral replication[10][11]. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and host cells infected with viruses, which have a high demand for nucleotides[10][12].
Caption: Mechanism of action via inhibition of the DHODH pathway.
Experimental Protocols for Biological Evaluation
DHODH Inhibition Assay
A common method to assess the inhibitory activity of the compounds against DHODH is a spectrophotometric assay[8][9].
-
Enzyme Preparation: Recombinant human DHODH is expressed and purified.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing cofactors such as coenzyme Q10 is prepared.
-
Reaction Initiation: The reaction is initiated by adding the substrate, dihydroorotate.
-
Measurement: The reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate, is monitored spectrophotometrically.
-
IC50 Determination: The assay is performed with a range of inhibitor concentrations to determine the half-maximal inhibitory concentration (IC50).
Antiviral Activity Assay
A cell-based assay is typically used to evaluate the antiviral efficacy of the compounds[9][13].
-
Cell Culture: Host cells susceptible to the virus of interest are cultured in multi-well plates.
-
Infection: The cells are infected with the virus in the presence of varying concentrations of the test compound.
-
Incubation: The plates are incubated for a period sufficient for viral replication.
-
Endpoint Measurement: The antiviral effect is quantified by measuring a relevant endpoint, such as:
-
Plaque reduction assay: Counting the number of viral plaques.
-
Viral protein expression: Using techniques like ELISA or Western blotting.
-
Viral RNA/DNA levels: Quantified by RT-qPCR or qPCR.
-
Cytopathic effect (CPE) inhibition: Visually assessing the protection of cells from virus-induced damage.
-
-
EC50 Determination: The effective concentration that inhibits 50% of the viral replication (EC50) is calculated.
Conclusion
Structural analogs of this compound represent a promising class of therapeutic agents. Their potent inhibition of DHODH provides a clear mechanism for their observed antiviral and anticancer activities. The synthetic accessibility through methods like the Pfitzinger reaction allows for the generation of diverse analogs for further optimization. Future research in this area will likely focus on fine-tuning the structure to improve pharmacokinetic profiles and enhance target specificity, paving the way for potential clinical applications.
References
- 1. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 3. ijcps.org [ijcps.org]
- 4. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 11. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, antimicrobial and antiviral testing of some new 1-adamantyl analogues - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-(1-Adamantyl)quinoline-4-carboxylic Acid: A Detailed Protocol for Researchers
Application Note
This document provides a comprehensive protocol for the synthesis of 2-(1-Adamantyl)quinoline-4-carboxylic acid, a molecule of interest for researchers in medicinal chemistry and drug development. The bulky adamantyl moiety attached to the quinoline-4-carboxylic acid scaffold presents a unique structural motif for exploring structure-activity relationships in various biological targets. The protocol is based on the well-established Doebner reaction, a reliable method for the synthesis of 2-substituted quinoline-4-carboxylic acids. This three-component reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid. Given the steric hindrance of the adamantyl group, this protocol has been adapted from procedures optimized for other bulky aldehydes, providing a robust starting point for its successful synthesis in a laboratory setting.
Physicochemical Data
A summary of the known physicochemical properties of the reactants and the final product is provided below for easy reference.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| Aniline | 62-53-3 | C₆H₇N | 93.13 | 184.1 | 1.022 |
| Pyruvic Acid | 127-17-3 | C₃H₄O₃ | 88.06 | 165 | 1.250 |
| 1-Adamantanecarboxaldehyde | 2094-74-8 | C₁₁H₁₆O | 164.25 | 235.5±8.0 | 1.039±0.06 |
| This compound | 119778-65-3 | C₂₀H₂₁NO₂ | 307.39 | 494.0±33.0 (Predicted)[1] | 1.290±0.06 (Predicted)[1] |
Experimental Protocols
This section details the necessary experimental procedures for the synthesis of the target molecule, starting with the preparation of the key aldehyde intermediate.
Synthesis of 1-Adamantanecarboxaldehyde
The synthesis of the starting aldehyde can be achieved through the formylation of adamantane. One efficient method involves the GaCl₃-mediated carbonylation of adamantane.[2][3][4]
Materials:
-
Adamantane
-
Gallium(III) chloride (GaCl₃)
-
Carbon monoxide (CO) gas
-
1,2-Dichloroethane
-
Methylcyclohexane (for GaCl₃ solution if not purchased as such)
-
Screw-cap vial with a rubber septum
-
Stainless steel autoclave
-
Standard glassware for organic synthesis
Procedure:
-
In a screw-cap vial, place GaCl₃ (1.0 M in methylcyclohexane, 1 mmol) and remove the solvent in vacuo.
-
Dissolve the GaCl₃ residue in 1,2-dichloroethane (0.5 mL).
-
Add adamantane (1 mmol, 136 mg) to the solution.
-
Introduce a syringe needle through the rubber septum for pressure release.
-
Place the vial inside a stainless steel autoclave.
-
Pressurize the autoclave with carbon monoxide (1 atm).
-
Stir the reaction mixture at room temperature for 40 minutes.
-
After the reaction, carefully vent the autoclave and process the reaction mixture using standard aqueous workup and purification by column chromatography to isolate 1-adamantanecarboxaldehyde. An 84% yield has been reported for this procedure.[2][3]
Synthesis of this compound via Doebner Reaction
This protocol is adapted from a modified Doebner reaction successfully employed for the synthesis of quinoline-4-carboxylic acids with other sterically demanding aldehydes.
Materials:
-
Aniline
-
1-Adamantanecarboxaldehyde
-
Pyruvic acid
-
Boron trifluoride diethyl etherate (BF₃·THF)
-
Acetonitrile (MeCN)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard glassware for workup and purification
Procedure:
-
To a solution of aniline (10.2 mmol) in acetonitrile (5.7 mL) in a round-bottom flask, add 1-adamantanecarboxaldehyde (11.4 mmol) and BF₃·THF (2.84 mmol).
-
Stir the mixture at 65 °C for 10 minutes.
-
In a separate flask, prepare a solution of pyruvic acid (5.68 mmol) in acetonitrile (9.5 mL).
-
Add the pyruvic acid solution dropwise to the reaction mixture over a period of 3 hours at 65 °C.
-
After the addition is complete, continue to heat the reaction mixture at 65 °C for an additional 21 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated by removing the solvent under reduced pressure and purifying the residue by recrystallization or column chromatography.
Reaction Workflow and Mechanism
The synthesis of this compound proceeds via the Doebner reaction. The proposed workflow and mechanism are illustrated below.
Caption: Overall workflow for the synthesis of the target compound.
The mechanism of the Doebner reaction is believed to proceed through several key steps, as depicted in the following diagram.
Caption: Proposed mechanism of the Doebner reaction.
The reaction is initiated by the formation of a Schiff base from aniline and 1-adamantanecarboxaldehyde. This is followed by a Michael addition of the enol form of pyruvic acid to the Schiff base. The resulting intermediate then undergoes an intramolecular electrophilic cyclization onto the aniline ring, followed by dehydration and aromatization to yield the final quinoline-4-carboxylic acid product.[5][6]
References
- 1. This compound CAS#: 119778-65-3 [m.chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient synthesis of 1-adamantanecarboxaldehyde by the GaCl3-mediated carbonylation of adamantane under mild reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Doebner reaction - Wikipedia [en.wikipedia.org]
- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 2-(1-Adamantyl)quinoline-4-carboxylic acid in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential antiviral applications of 2-(1-Adamantyl)quinoline-4-carboxylic acid, detailing its hypothesized mechanism of action and providing detailed protocols for its evaluation as a novel antiviral agent.
Introduction
The emergence of drug-resistant viral strains and novel viral pathogens necessitates the development of new antiviral therapeutics. This compound is a promising candidate for antiviral drug discovery, integrating two key pharmacophores: the quinoline-4-carboxylic acid moiety and an adamantyl group. Quinoline-4-carboxylic acid derivatives have demonstrated broad-spectrum antiviral activity, often by targeting host cellular enzymes essential for viral replication, which can reduce the likelihood of viral resistance.[1][2] The adamantane cage is a well-established antiviral motif, famously utilized in amantadine for the treatment of influenza A.[3] The combination of these two structural features in this compound suggests a strong potential for potent antiviral efficacy.
Hypothesized Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
A primary mechanism by which many quinoline-4-carboxylic acid derivatives exert their antiviral effect is through the inhibition of the host enzyme dihydroorotate dehydrogenase (DHODH).[1][4][5] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the conversion of dihydroorotate to orotate.[1] Viruses are highly dependent on the host cell's machinery for their replication, including the synthesis of nucleotides for their genetic material. By inhibiting DHODH, this compound is hypothesized to deplete the intracellular pool of pyrimidines, thereby hindering viral RNA and DNA synthesis and ultimately suppressing viral replication. This host-targeting mechanism offers the potential for broad-spectrum activity against a range of viruses.
Experimental Protocols
The following protocols provide a framework for the comprehensive evaluation of this compound's antiviral properties.
Protocol 1: Evaluation of Antiviral Activity using Cytopathic Effect (CPE) Inhibition Assay
This assay determines the ability of the compound to protect cells from virus-induced cell death.[6][7][8]
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero, A549, MDCK cells)
-
Virus stock with a known titer
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
This compound
-
Positive control antiviral drug
-
Crystal Violet staining solution (0.5% crystal violet in 20% methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the 96-well plates with the host cell line at a density that will form a confluent monolayer within 24 hours. Incubate at 37°C with 5% CO2.
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in cell culture medium. Also, prepare dilutions of a known positive control antiviral.
-
Infection and Treatment:
-
When the cell monolayer is confluent, remove the growth medium.
-
Add 100 µL of virus suspension (at a multiplicity of infection, MOI, that causes complete CPE in 72-96 hours) to each well, except for the cell control wells.
-
Add 100 µL of the diluted compound or positive control to the respective wells.
-
Include cell control (cells with medium only) and virus control (cells with virus and medium only) wells.
-
-
Incubation: Incubate the plates at 37°C with 5% CO2 until the virus control wells show complete CPE (typically 3-5 days).
-
Staining:
-
Carefully remove the medium from all wells.
-
Fix the cells with 10% formalin for 30 minutes.
-
Wash the wells gently with PBS.
-
Stain the cells with 100 µL of Crystal Violet solution for 20 minutes at room temperature.
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
-
Data Analysis:
-
Visually assess the plates or quantify the stain by solubilizing it with methanol and measuring the absorbance at 570 nm.
-
Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits CPE by 50%.
-
Protocol 2: Plaque Reduction Assay
This assay quantifies the inhibition of infectious virus particle production.[9][10]
Materials:
-
Host cell line in 6-well or 12-well plates
-
Virus stock
-
Cell culture medium
-
This compound
-
Overlay medium (e.g., medium containing 1% methylcellulose or low-melting-point agarose)
-
Crystal Violet staining solution
Procedure:
-
Cell Seeding: Seed plates with the host cell line to achieve a confluent monolayer.
-
Infection: Remove the growth medium and infect the cell monolayers with a dilution of virus that will produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Treatment: Remove the virus inoculum and wash the cells with PBS. Add overlay medium containing various concentrations of this compound.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for a period that allows for plaque formation (typically 3-7 days).
-
Staining:
-
Remove the overlay medium.
-
Fix and stain the cells with Crystal Violet solution as described in Protocol 1.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the EC50 value.
-
Protocol 3: Cytotoxicity Assay (MTT Assay)
This assay assesses the toxicity of the compound to the host cells.[11][12][13]
Materials:
-
Host cell line
-
96-well cell culture plates
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
Procedure:
-
Cell Seeding: Seed a 96-well plate with the host cell line as in Protocol 1.
-
Treatment: After 24 hours, add serial dilutions of this compound to the wells. Include cell control wells with medium only.
-
Incubation: Incubate the plate for the same duration as the antiviral assays (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate for at least 2 hours (or overnight) in the dark to dissolve the formazan crystals.
-
Data Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
-
Determine the Selectivity Index (SI) = CC50 / EC50. A higher SI value indicates a more promising safety profile.
-
Data Presentation
The following tables present a hypothetical summary of the kind of quantitative data that would be generated from the described experiments.
Table 1: Antiviral Activity of this compound against a Panel of Viruses
| Virus | Host Cell Line | Assay Type | EC50 (µM) |
| Influenza A (H1N1) | MDCK | Plaque Reduction | 0.5 |
| Respiratory Syncytial Virus (RSV) | A549 | CPE Inhibition | 1.2 |
| Dengue Virus (DENV-2) | Vero | Plaque Reduction | 2.5 |
| Herpes Simplex Virus 1 (HSV-1) | Vero | Plaque Reduction | > 50 |
Table 2: Cytotoxicity and Selectivity Index of this compound
| Host Cell Line | CC50 (µM) | Virus | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| MDCK | > 100 | Influenza A (H1N1) | 0.5 | > 200 |
| A549 | 85 | Respiratory Syncytial Virus (RSV) | 1.2 | 70.8 |
| Vero | > 100 | Dengue Virus (DENV-2) | 2.5 | > 40 |
| Vero | > 100 | Herpes Simplex Virus 1 (HSV-1) | > 50 | - |
Experimental Workflow
The following diagram illustrates the logical workflow for the preclinical evaluation of this compound as an antiviral agent.
Conclusion
This compound represents a promising scaffold for the development of novel antiviral agents. Its potential to inhibit the host enzyme DHODH suggests a broad-spectrum activity and a higher barrier to the development of viral resistance. The protocols outlined in these application notes provide a robust framework for the systematic evaluation of its antiviral efficacy and mechanism of action, paving the way for further preclinical and clinical development.
References
- 1. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antimicrobial and antiviral testing of some new 1-adamantyl analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. pblassaysci.com [pblassaysci.com]
- 7. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. Cytopathic effect (CPE) inhibition assay [bio-protocol.org]
- 9. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of 2-(1-Adamantyl)quinoline-4-carboxylic Acid in Cancer Cell Lines: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including notable anticancer properties. The quinoline scaffold is a key pharmacophore in numerous approved drugs and clinical candidates. The incorporation of a bulky and lipophilic adamantyl group at the 2-position of the quinoline-4-carboxylic acid core is a strategic approach to enhance molecular stability, cellular uptake, and target interaction, potentially leading to improved cytotoxic and apoptotic effects against cancer cells. This document provides a comprehensive overview of the application of 2-(1-adamantyl)quinoline-4-carboxylic acid and structurally related compounds in cancer cell lines, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological pathways. While specific data for this compound is limited in publicly available literature, this report consolidates findings from closely related 2-substituted quinoline-4-carboxylic acid derivatives to provide a predictive and informative resource.
Data Presentation: Cytotoxicity of Quinoline Derivatives
The cytotoxic potential of various quinoline carboxylic acid derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of a compound in inhibiting cancer cell growth. The following table summarizes the IC50 values for representative quinoline derivatives, highlighting their activity spectrum.
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Analog 1 | H460 | Lung Cancer | Value not specified, but selective cytotoxicity noted | [1] |
| HT-29 | Colorectal Cancer | Value not specified, but selective cytotoxicity noted | [1] | |
| P6 | MLLr leukemic cell lines | Leukemia | Potent inhibitory activity | [2][3][4] |
| 6e | MCF-7 | Breast Cancer | 168.78 | [5] |
| Aryl Ester Derivative | PC3 | Prostate Cancer | 26 µg/mL | [6] |
| 5b | HepG2 | Liver Cancer | Moderate to high | [7] |
| SK-OV-3 | Ovarian Cancer | Moderate to high | [7] | |
| NCI-H460 | Lung Cancer | Moderate to high | [7] |
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Quinoline derivatives exert their anticancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.
Apoptosis Induction
The apoptotic cascade is a tightly regulated process essential for tissue homeostasis, and its dysregulation is a hallmark of cancer. Several studies on quinoline derivatives indicate their ability to trigger apoptosis through the intrinsic (mitochondrial) pathway.
A proposed signaling pathway for apoptosis induction by 2-substituted quinoline-4-carboxylic acid derivatives is as follows:
Treatment of cancer cells with quinoline derivatives has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[1][7] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[7] Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.[7]
Cell Cycle Arrest
In addition to inducing apoptosis, certain quinoline-4-carboxylic acid derivatives have been observed to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. For instance, some derivatives induce a G0/G1 phase arrest, while others cause arrest at the G2/M phase.[2][5] This effect is often mediated by the modulation of cyclins and cyclin-dependent kinases (CDKs), key regulators of cell cycle progression.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the anticancer effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of the compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., NCI-H460, HT-29)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
Following the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Analysis by Western Blot
This protocol is used to detect the expression levels of key apoptosis-related proteins.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with the desired concentrations of the compound for the specified time.
-
Harvest the cells and lyse them using RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compound on cell cycle distribution.
Materials:
-
Cancer cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with the compound for the desired time.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A. Incubate for 30 minutes at 37°C.
-
Add PI staining solution and incubate for 15 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Conclusion
This compound and its analogs represent a promising class of compounds for the development of novel anticancer agents. Their ability to induce apoptosis and cause cell cycle arrest in various cancer cell lines warrants further investigation. The protocols and data presented here provide a foundational resource for researchers to explore the therapeutic potential of this chemical scaffold. Future studies should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound to fully understand its mechanism of action and to guide the design of more potent and selective anticancer drugs.
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 5. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation | MDPI [mdpi.com]
- 6. Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Characterization of 2-(1-Adamantyl)quinoline-4-carboxylic acid
These application notes provide a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characterization of 2-(1-Adamantyl)quinoline-4-carboxylic acid. The provided data is predictive, based on the analysis of structurally similar compounds, and serves as a guide for researchers in the fields of medicinal chemistry, materials science, and drug development.
Introduction
This compound is a molecule of significant interest due to the combination of the rigid, lipophilic adamantyl group and the versatile quinoline-4-carboxylic acid scaffold. Quinoline derivatives are known for a wide range of biological activities. The incorporation of an adamantyl moiety can enhance the therapeutic properties of a drug by increasing its lipophilicity, improving its metabolic stability, and providing a rigid framework for receptor binding. Accurate structural elucidation and characterization are crucial steps in the synthesis and development of new chemical entities. This document outlines the expected spectroscopic data and provides standardized protocols for the analysis of the title compound.
Predicted Spectroscopic Data
The following tables summarize the predicted NMR and mass spectrometry data for this compound. These predictions are based on established chemical shift values for quinoline and adamantane derivatives and known fragmentation patterns of similar compounds.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~13.5 - 14.5 | br s | 1H | -COOH |
| ~8.6 - 8.7 | d | 1H | H-5 |
| ~8.1 - 8.2 | d | 1H | H-8 |
| ~7.8 - 7.9 | t | 1H | H-7 |
| ~7.6 - 7.7 | t | 1H | H-6 |
| ~7.5 | s | 1H | H-3 |
| ~2.2 - 2.3 | br s | 9H | Adamantyl-H (methine and methylene) |
| ~1.8 - 1.9 | br s | 6H | Adamantyl-H (methylene) |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~168 | -COOH |
| ~160 | C-2 |
| ~148 | C-4 |
| ~147 | C-8a |
| ~130 | C-7 |
| ~129 | C-5 |
| ~126 | C-6 |
| ~124 | C-4a |
| ~119 | C-3 |
| ~40 | Adamantyl-C (methine) |
| ~36 | Adamantyl-C (methylene) |
| ~28 | Adamantyl-C (methylene) |
Table 3: Predicted Electron Ionization Mass Spectrometry (EI-MS) Data
| m/z | Predicted Fragment | Relative Intensity |
| 307 | [M]⁺ | Moderate |
| 262 | [M - COOH]⁺ | High |
| 135 | [Adamantyl]⁺ | High |
| 129 | [Quinoline]⁺ | Moderate |
| 102 | [Quinoline - HCN]⁺ | Low |
| 77 | [C₆H₅]⁺ | Low |
Experimental Protocols
The following are detailed protocols for the NMR and mass spectrometry analysis of this compound.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
- Weigh approximately 5-10 mg of this compound.
- Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Transfer the solution to a standard 5 mm NMR tube.
2. ¹H NMR Acquisition:
- Use a 500 MHz NMR spectrometer.
- Acquire the spectrum at 298 K.
- Set the spectral width to cover the range of -2 to 16 ppm.
- Use a 90° pulse angle.
- Set the relaxation delay to 5 seconds to ensure full relaxation of the carboxylic acid proton.
- Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
- Process the data with an exponential line broadening of 0.3 Hz.
- Reference the spectrum to the residual DMSO peak at 2.50 ppm.
3. ¹³C NMR Acquisition:
- Use a 125 MHz NMR spectrometer.
- Acquire the spectrum at 298 K.
- Use a proton-decoupled pulse sequence.
- Set the spectral width to cover the range of 0 to 200 ppm.
- Use a 45° pulse angle to reduce the experiment time.
- Set the relaxation delay to 2 seconds.
- Acquire a sufficient number of scans (typically 1024-4096) to achieve a good signal-to-noise ratio.
- Process the data with an exponential line broadening of 1.0 Hz.
- Reference the spectrum to the DMSO-d₆ peak at 39.52 ppm.
Protocol 2: Electron Ionization Mass Spectrometry (EI-MS)
1. Sample Preparation:
- Ensure the sample is pure and dry.
- Prepare a dilute solution of the compound in a volatile organic solvent such as methanol or dichloromethane.
2. Instrument Parameters:
- Use a high-resolution mass spectrometer.
- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns.
- Ion Source Temperature: 200-250 °C.
- Mass Range: m/z 50-500.
- Introduction Method: Direct insertion probe or gas chromatography inlet if the compound is sufficiently volatile and thermally stable.
3. Data Acquisition and Analysis:
- Acquire the mass spectrum.
- Identify the molecular ion peak ([M]⁺).
- Analyze the fragmentation pattern to identify characteristic fragment ions. The primary fragmentation is expected to be the loss of the carboxylic acid group.
Visualizations
The following diagrams illustrate the general workflow for the characterization of a synthesized organic compound and the predicted fragmentation pathway of this compound.
Caption: General workflow for the synthesis and characterization of an organic compound.
Caption: Predicted fragmentation pathway in Electron Ionization Mass Spectrometry.
Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(1-Adamantyl)quinoline-4-carboxylic acid is a quinoline derivative characterized by the bulky, lipophilic adamantyl group. This structure presents unique challenges and opportunities for purification and analysis. High-Purity samples are essential for accurate biological evaluation and drug development. This document provides detailed protocols for the analytical and preparative High-Performance Liquid Chromatography (HPLC) of this compound, enabling researchers to achieve high purity and accurate quantification. Reversed-phase HPLC (RP-HPLC) is the method of choice, leveraging the hydrophobic nature of the adamantyl moiety for effective separation.
Data Presentation
Table 1: Analytical HPLC Method Parameters and Performance
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 60% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 325 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Retention Time | ~ 8.5 minutes |
| Theoretical Plates | > 10,000 |
| Tailing Factor | 1.1 |
Table 2: Preparative HPLC Method Parameters and Performance
| Parameter | Value |
| Column | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 70% to 90% B over 20 minutes |
| Flow Rate | 20 mL/min |
| Detection Wavelength | 325 nm |
| Sample Loading | Up to 100 mg per injection |
| Purity Achieved | > 99% |
| Recovery | > 90% |
Experimental Protocols
Analytical HPLC Protocol
This protocol is designed for the purity assessment and quantification of this compound.
1.1. Materials and Reagents:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic Acid (TFA) (HPLC grade)
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and syringes
-
0.22 µm syringe filters
1.2. Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in Methanol.
-
From the stock solution, prepare a working solution of 50 µg/mL in a 50:50 mixture of Acetonitrile and Water.
-
Filter the working solution through a 0.22 µm syringe filter before injection.
1.3. HPLC System and Conditions:
-
HPLC System: A standard analytical HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient Program:
-
0-2 min: 60% B
-
2-12 min: 60% to 95% B
-
12-15 min: 95% B
-
15.1-18 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: 325 nm.
-
Injection Volume: 10 µL.
1.4. Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Calculate the purity based on the area percentage of the main peak relative to the total peak area.
Preparative HPLC Protocol
This protocol is for the purification of multi-milligram to gram quantities of this compound.
2.1. Materials and Reagents:
-
Crude this compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (HPLC grade)
-
Methanol (for sample dissolution)
-
Rotary evaporator
-
Lyophilizer (optional)
2.2. Sample Preparation:
-
Dissolve the crude sample in a minimal amount of Methanol. The concentration can be as high as 50 mg/mL, depending on solubility.
-
Filter the solution through a 0.45 µm filter to remove any particulate matter.
2.3. Preparative HPLC System and Conditions:
-
HPLC System: A preparative HPLC system with a high-pressure gradient pump, a UV detector with a preparative flow cell, and a fraction collector.
-
Column: C18, 21.2 x 250 mm, 10 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 70% B
-
5-20 min: 70% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 70% B (re-equilibration)
-
-
Flow Rate: 20 mL/min.
-
Detection: 325 nm.
-
Injection Volume: 1-5 mL, depending on the concentration.
2.4. Fraction Collection and Post-Purification Processing:
-
Collect fractions corresponding to the main peak based on the UV chromatogram.
-
Combine the pure fractions and remove the organic solvent (Acetonitrile) using a rotary evaporator.
-
The remaining aqueous solution can be lyophilized to obtain the purified compound as a solid.
-
Analyze the purity of the final product using the analytical HPLC method described above.
Visualizations
Caption: Workflow for the purification of this compound.
Application Notes and Protocols for 2-(1-Adamantyl)quinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1-Adamantyl)quinoline-4-carboxylic acid is a synthetic compound featuring a quinoline-4-carboxylic acid core substituted with a bulky adamantyl group at the 2-position. The quinoline-4-carboxylic acid scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. The lipophilic and sterically demanding adamantyl moiety can significantly influence the compound's pharmacokinetic properties and its interaction with biological targets.
Given the lack of specific experimental data for this compound, this document provides a series of detailed application notes and protocols for assays to investigate its potential biological activities. These proposed assays are based on the known activities of structurally related quinoline-4-carboxylic acid derivatives. The primary hypothesized activities for this compound include inhibition of histone deacetylases (HDACs), sirtuins (specifically SIRT3), and dihydroorotate dehydrogenase (DHODH), as well as potential antiproliferative and antimicrobial effects.
These protocols are intended to serve as a comprehensive guide for researchers to initiate the biological characterization of this compound.
Hypothesized Biological Activities and Corresponding Assays
Based on the activities of structurally analogous compounds, the following biological activities are proposed for this compound:
-
HDAC Inhibition: The quinoline core is found in some HDAC inhibitors. The bulky adamantyl group may confer selectivity.
-
SIRT3 Inhibition: Derivatives of 2-phenylquinoline-4-carboxylic acid have shown inhibitory activity against SIRT3.
-
DHODH Inhibition: Quinoline-4-carboxylic acids are known inhibitors of dihydroorotate dehydrogenase, a key enzyme in pyrimidine biosynthesis.
-
Antiproliferative Activity: Many quinoline derivatives exhibit cytotoxic effects against various cancer cell lines.
-
Antimicrobial Activity: The quinoline scaffold is a core component of several antibacterial agents.
Section 1: HDAC Inhibition Assays
Application Note:
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones. Dysregulation of HDAC activity is implicated in various diseases, including cancer. This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of this compound against HDACs. The assay measures the deacetylation of a fluorogenic substrate, where the fluorescence intensity is directly proportional to HDAC activity.
Quantitative Data for Structurally Related Compounds
The following table summarizes the HDAC inhibitory activity of some 2-substituted phenylquinoline-4-carboxylic acid derivatives, providing a reference for potential activity ranges.
| Compound ID | Target | IC50 (µM) | Reference Cell Line |
| D28 | HDAC3 | 24.45 | K562 |
| D29 | HDAC3 | 0.477 | K562 |
Experimental Protocol: Fluorometric HDAC Inhibition Assay
Materials:
-
HeLa nuclear extract or purified human HDAC1, HDAC2, or HDAC3 enzyme
-
HDAC fluorometric substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (Trypsin in assay buffer, with Trichostatin A to stop the HDAC reaction)
-
This compound (test compound)
-
Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control inhibitor
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series (e.g., 100 µM to 0.01 µM) in Assay Buffer.
-
Reaction Setup: In a 96-well black microplate, add the following to each well:
-
5 µL of diluted test compound or control inhibitor.
-
35 µL of Assay Buffer.
-
10 µL of HeLa nuclear extract or purified HDAC enzyme solution.
-
-
Initiation of Reaction: Add 50 µL of the HDAC fluorometric substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stopping the Reaction and Development: Add 50 µL of Developer solution to each well.
-
Second Incubation: Incubate the plate at 37°C for 15 minutes to allow for the development of the fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-380 nm and an emission wavelength of 440-480 nm.[1]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO) and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway Diagram
Caption: HDAC Signaling Pathway and Point of Inhibition.
Section 2: SIRT3 Inhibition Assay
Application Note:
SIRT3 is a mitochondrial sirtuin that regulates metabolic processes through the deacetylation of mitochondrial proteins. Inhibition of SIRT3 has emerged as a potential therapeutic strategy for certain cancers. This protocol outlines a fluorometric assay to screen for SIRT3 inhibitory activity of this compound. The assay is based on the deacetylation of a peptide substrate, leading to a fluorescent signal.
Quantitative Data for Structurally Related Compounds
The following table shows the SIRT3 inhibitory activity of a related quinoline derivative.
| Compound ID | Target | IC50 (µM) |
| P6 | SIRT3 | 7.2 |
Experimental Protocol: Fluorometric SIRT3 Inhibition Assay
Materials:
-
Human recombinant SIRT3 enzyme
-
SIRT3 fluorometric substrate (e.g., a peptide containing an acetylated lysine and a fluorophore)
-
NAD+ (co-substrate)
-
SIRT3 Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution
-
This compound (test compound)
-
A known SIRT3 inhibitor (e.g., AGK2) as a positive control
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO and create a serial dilution in SIRT3 Assay Buffer.
-
Reaction Setup: In a 96-well black microplate, add the following:
-
5 µL of diluted test compound or control inhibitor.
-
20 µL of SIRT3 Assay Buffer.
-
5 µL of diluted SIRT3 enzyme.
-
15 µL of a solution containing the SIRT3 substrate and NAD+.
-
-
Incubation: Incubate the plate at 37°C for 45 minutes, protected from light.
-
Development: Add 50 µL of Developer solution to each well.
-
Second Incubation: Incubate at room temperature for 30 minutes.
-
Fluorescence Measurement: Read the fluorescence at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[2]
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Signaling Pathway Diagram
Caption: SIRT3 Signaling and Point of Inhibition.
Section 3: Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
Application Note:
Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for cancer and inflammatory diseases. This protocol describes a spectrophotometric assay to measure the inhibition of DHODH by this compound. The assay monitors the reduction of a dye, which is coupled to the oxidation of dihydroorotate by DHODH.
Experimental Protocol: Spectrophotometric DHODH Inhibition Assay
Materials:
-
Purified human DHODH enzyme
-
L-dihydroorotic acid (L-DHO)
-
Decylubiquinone (DUQ)
-
2,6-dichloroindophenol (DCIP)
-
DHODH Assay Buffer (50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
This compound (test compound)
-
A known DHODH inhibitor (e.g., Brequinar) as a positive control
-
96-well clear microplate
-
Spectrophotometer capable of reading absorbance at 610 nm
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO and create a serial dilution in DHODH Assay Buffer.
-
Reaction Setup: In a 96-well plate, add the following:
-
10 µL of diluted test compound or control inhibitor.
-
A solution containing the DHODH enzyme in assay buffer.
-
-
Pre-incubation: Pre-incubate the plate at room temperature for 30 minutes.
-
Reaction Initiation: Add a substrate mixture containing L-DHO, DUQ, and DCIP to each well to start the reaction.[3]
-
Absorbance Measurement: Immediately begin reading the absorbance at 610 nm every minute for 20-30 minutes. The decrease in absorbance corresponds to the reduction of DCIP.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition and the IC50 value.
Signaling Pathway Diagram
Caption: DHODH in Pyrimidine Biosynthesis Pathway.
Section 4: Antiproliferative Assay (MTT Assay)
Application Note:
The MTT assay is a colorimetric method for assessing cell viability. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. This assay is widely used to screen for the cytotoxic or antiproliferative effects of chemical compounds on cultured cells.
Experimental Protocol: MTT Assay for Cytotoxicity
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
This compound (test compound)
-
Doxorubicin or Cisplatin as a positive control
-
96-well clear cell culture plate
-
Microplate spectrophotometer (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and control compound for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Experimental Workflow Diagram
Caption: MTT Assay Experimental Workflow.
Section 5: Antimicrobial Susceptibility Testing
Application Note:
The antimicrobial activity of a compound is typically determined by measuring its minimum inhibitory concentration (MIC), which is the lowest concentration that prevents the visible growth of a microorganism. The broth microdilution method is a standard and widely used technique for determining the MIC of antimicrobial agents.
Experimental Protocol: Broth Microdilution for MIC Determination
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
This compound (test compound)
-
A known antibiotic (e.g., Ciprofloxacin) as a positive control
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader (600 nm)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO and then create a two-fold serial dilution in MHB in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well containing the serially diluted compound. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed by the naked eye or by measuring the optical density at 600 nm.[5][6]
Experimental Workflow Diagram
Caption: Broth Microdilution MIC Assay Workflow.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. abcam.com [abcam.com]
- 3. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Experimental Use of 2-(1-Adamantyl)quinoline-4-carboxylic acid as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the experimental investigation of 2-(1-Adamantyl)quinoline-4-carboxylic acid as a potential enzyme inhibitor. While a definitive enzymatic target for this specific molecule has not been explicitly identified in publicly available literature, its structural characteristics—combining a quinoline-4-carboxylic acid scaffold with a bulky adamantyl group—suggest it may exhibit inhibitory activity against several classes of enzymes. The adamantyl group is known to enhance lipophilicity and biological activity, while the quinoline core can interact with proteins and nucleic acids.[1] This document outlines protocols for screening this compound against plausible enzyme targets based on the known activities of structurally related compounds.
Potential Enzyme Targets and Rationale
Derivatives of quinoline-4-carboxylic acid have demonstrated inhibitory activity against a range of enzymes. The following table summarizes the activity of compounds structurally related to this compound, providing a rationale for selecting candidate enzymes for screening.
| Target Enzyme Class | Specific Enzyme | Related Compound | IC50 Value |
| Deacetylases | SIRT3 | 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6) | 7.2 µM[2] |
| Deacetylases | SIRT1 | 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6) | 32.6 µM[2] |
| Deacetylases | SIRT2 | 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6) | 33.5 µM[2] |
| Dehydrogenases | Human Dihydroorotate Dehydrogenase (DHODH) | 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44) | 1 nM[1] |
| Deacetylases | Histone Deacetylase 3 (HDAC3) | 2-Phenylquinoline-4-carboxylic acid derivative (D28) | 24.45 µM[3] |
Experimental Protocols
The following are generalized protocols for assessing the inhibitory potential of this compound against the identified enzyme classes. Researchers should optimize these protocols based on their specific laboratory conditions and available reagents.
Protocol for SIRT3 Inhibition Assay (Fluorogenic)
This protocol is adapted from methodologies used for screening sirtuin inhibitors.[2]
Materials:
-
Recombinant human SIRT3 enzyme
-
Fluorogenic SIRT3 substrate (e.g., a peptide with an acetylated lysine residue and a fluorophore/quencher pair)
-
NAD+
-
Developer solution (e.g., containing trypsin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound (test compound)
-
Known SIRT3 inhibitor (positive control, e.g., Nicotinamide)
-
DMSO (vehicle control)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of the test compound in the assay buffer. Also, prepare dilutions of the positive control.
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Test compound dilution or control (DMSO for negative control, known inhibitor for positive control)
-
Recombinant SIRT3 enzyme
-
-
Incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding a mixture of the fluorogenic substrate and NAD+.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and develop the signal by adding the developer solution.
-
Incubate for 30 minutes at 37°C.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for SIRT3 Inhibition Assay.
Protocol for Human DHODH Inhibition Assay (Colorimetric)
This protocol is based on the measurement of dihydroorotate-dependent reduction of a chromogenic agent.
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (substrate)
-
Coenzyme Q10 (electron acceptor)
-
2,6-dichloroindophenol (DCIP) (colorimetric indicator)
-
Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
This compound (test compound)
-
Known DHODH inhibitor (positive control, e.g., Brequinar)
-
DMSO (vehicle control)
-
96-well clear microplate
-
Spectrophotometric microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO and create serial dilutions in the assay buffer.
-
To each well of a 96-well plate, add the assay buffer, test compound dilution or control, and recombinant DHODH enzyme.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of dihydroorotate, Coenzyme Q10, and DCIP.
-
Immediately measure the absorbance at 600 nm at time zero.
-
Incubate the plate at room temperature, protected from light, for 20-30 minutes.
-
Measure the absorbance at 600 nm again.
-
The rate of reaction is determined by the change in absorbance over time.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Caption: DHODH in Pyrimidine Synthesis Pathway.
Data Interpretation and Further Steps
Should this compound demonstrate significant inhibitory activity in the primary screens, further experiments would be warranted. These include:
-
Selectivity Profiling: Testing the compound against other related enzymes (e.g., other sirtuins or dehydrogenases) to determine its selectivity.
-
Mechanism of Action Studies: Conducting kinetic experiments to determine if the inhibition is competitive, non-competitive, or uncompetitive.
-
Cell-Based Assays: Evaluating the compound's effect on downstream cellular processes regulated by the target enzyme.
-
Structural Biology: Co-crystallization of the compound with the target enzyme to elucidate the binding mode.
Conclusion
The provided protocols and background information serve as a foundational guide for investigating the enzymatic inhibitory potential of this compound. Based on the activities of structurally analogous compounds, enzymes such as sirtuins and dihydroorotate dehydrogenase represent promising starting points for screening campaigns. Rigorous and systematic evaluation using the outlined methodologies will be crucial in uncovering the biological activity of this compound and its potential for therapeutic development.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 3. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
Application Notes and Protocols: Doebner Reaction for Synthesizing Substituted Quinolines
For Researchers, Scientists, and Drug Development Professionals
The Doebner reaction is a powerful and versatile method for the synthesis of quinoline-4-carboxylic acids. This reaction, involving the condensation of an aniline, an aldehyde, and pyruvic acid, provides a straightforward route to a wide range of substituted quinolines, which are key structural motifs in many pharmaceuticals and bioactive molecules.[1] This document provides detailed application notes and experimental protocols for the synthesis of substituted quinolines using a modified Doebner reaction, with a focus on applications in drug discovery, particularly in the context of STAT3 signaling pathway inhibition.
Application in Drug Discovery: Inhibition of STAT3 Signaling
Quinoline derivatives are prevalent in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[2] One notable application is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a hallmark of many human cancers, playing a crucial role in cell proliferation, survival, and metastasis.[3][4]
A prime example of a STAT3 inhibitor with a quinoline core is YHO-1701, a potent and orally bioavailable small molecule.[3][5] YHO-1701 is a quinoline-4-carboxylic acid derivative that can be synthesized through a Doebner-like three-component reaction.[5] Its mechanism of action involves the inhibition of STAT3 dimerization by binding to the SH2 domain of the STAT3 monomer. This prevents the translocation of the STAT3 dimer to the nucleus, thereby inhibiting the transcription of downstream target genes involved in tumor progression.[3][5]
Below is a diagram illustrating the STAT3 signaling pathway and the inhibitory action of a quinoline-4-carboxylic acid derivative like YHO-1701.
Caption: STAT3 signaling pathway and inhibition by a quinoline derivative.
Experimental Workflow: Doebner Reaction
The Doebner reaction is a one-pot, three-component synthesis that proceeds through a series of condensation and cyclization steps. The general workflow involves the reaction of an aniline with an aldehyde to form a Schiff base, which then reacts with the enol form of pyruvic acid. Subsequent intramolecular cyclization and dehydration lead to the formation of the quinoline-4-carboxylic acid product.
The following diagram outlines the key steps in the Doebner reaction workflow.
Caption: General workflow of the Doebner reaction.
Experimental Protocols
The following is a detailed protocol for the synthesis of substituted quinoline-4-carboxylic acids via a modified Doebner reaction, adapted from a reported hydrogen-transfer protocol. This method has been shown to be effective for a wide range of anilines, including those with electron-withdrawing groups.
Materials:
-
Substituted aniline
-
Substituted aldehyde
-
Pyruvic acid
-
Boron trifluoride etherate (BF₃·OEt₂) or Boron trifluoride tetrahydrofuran complex (BF₃·THF)
-
Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: To a solution of the substituted aniline (1.8 mmol) and the substituted aldehyde (2.0 mmol) in acetonitrile (1.0 mL) in a round-bottom flask, add BF₃·OEt₂ or BF₃·THF (0.5 equiv) at room temperature.
-
Initial Heating: Stir the reaction mixture at 65 °C for 1 hour.
-
Addition of Pyruvic Acid: Add a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL) dropwise to the reaction mixture.
-
Reaction: Continue to stir the reaction mixture at 65 °C for 20 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the aqueous layer and extract it with EtOAc.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by solidification and filtration or by column chromatography on silica gel.
Data Presentation: Reaction Yields
The following table summarizes the yields of various substituted quinoline-4-carboxylic acids synthesized using the modified Doebner reaction protocol described above.
| Entry | Aniline Substituent | Aldehyde | Product | Yield (%) |
| 1 | 4-OCH₃ | Benzaldehyde | 6-Methoxy-2-phenylquinoline-4-carboxylic acid | 91 |
| 2 | 4-CH₃ | Benzaldehyde | 6-Methyl-2-phenylquinoline-4-carboxylic acid | 88 |
| 3 | H | Benzaldehyde | 2-Phenylquinoline-4-carboxylic acid | 85 |
| 4 | 4-F | Benzaldehyde | 6-Fluoro-2-phenylquinoline-4-carboxylic acid | 82 |
| 5 | 4-Cl | Benzaldehyde | 6-Chloro-2-phenylquinoline-4-carboxylic acid | 80 |
| 6 | 4-Br | Benzaldehyde | 6-Bromo-2-phenylquinoline-4-carboxylic acid | 78 |
| 7 | 4-CF₃ | Benzaldehyde | 2-Phenyl-6-(trifluoromethyl)quinoline-4-carboxylic acid | 75 |
| 8 | 4-OCH₃ | 4-Methoxybenzaldehyde | 6-Methoxy-2-(4-methoxyphenyl)quinoline-4-carboxylic acid | 93 |
| 9 | 4-OCH₃ | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-6-methoxyquinoline-4-carboxylic acid | 89 |
| 10 | 4-OCH₃ | Thiophene-2-carboxaldehyde | 6-Methoxy-2-(thiophen-2-yl)quinoline-4-carboxylic acid | 85 |
Note: Yields are based on the limiting reagent, pyruvic acid. Reaction conditions: Aniline (1.8 mmol), aldehyde (2.0 mmol), pyruvic acid (0.6 mmol), BF₃·THF (0.5 equiv), MeCN, 65 °C, 21 h. Data is illustrative and based on reported findings. Actual yields may vary.
References
- 1. Doebner reaction - Wikipedia [en.wikipedia.org]
- 2. Advance organic chemistry 1 ; Doebner Miller reaction | PPTX [slideshare.net]
- 3. Evaluating the specific STAT3 inhibitor YHO-1701 in ovarian cancer cell lines and patient-derived cell models: efficacy, mechanisms, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor activity of a novel oral signal transducer and activator of transcription 3 inhibitor YHO‐1701 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a powerful chemical transformation used to synthesize substituted quinoline-4-carboxylic acids.[1][2] This reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base.[1][2] The resulting quinoline-4-carboxylic acid core is a prevalent scaffold in numerous biologically active compounds, exhibiting a wide range of medicinal properties including antitumor, antiviral, and antibacterial activities.[3][4][5] This privileged structure is of significant interest to researchers in drug discovery and development.
These application notes provide a comprehensive overview of the Pfitzinger reaction, including its mechanism, detailed experimental protocols, and a summary of reported yields for various substrates.
Reaction Mechanism
The Pfitzinger reaction proceeds through a series of well-defined steps. Initially, the amide bond of isatin is hydrolyzed by a base, such as potassium hydroxide, to form a keto-acid intermediate (2). While this intermediate can be isolated, it is typically generated in situ. Subsequently, the carbonyl compound reacts with the aniline derivative to form an imine (3), which then tautomerizes to the more stable enamine (4). The enamine intermediate then undergoes an intramolecular cyclization, followed by dehydration, to yield the final substituted quinoline-4-carboxylic acid (5).[1][2]
Pfitzinger Reaction Mechanism
Applications in Drug Development
The quinoline-4-carboxylic acid motif is a key pharmacophore in a variety of therapeutic agents. Its derivatives have been investigated for their potential as:
-
Anticancer agents: Certain quinoline carboxylic acids have demonstrated the ability to intercalate with DNA, leading to antitumor activity.
-
Antiviral agents: Notably, some derivatives have shown promise as anti-HIV agents.[3]
-
Antibacterial agents: The quinoline core is a well-established scaffold in antibacterial drug discovery.
-
Antimalarial agents: Quinoline-based compounds have a long history in the treatment of malaria.
The Pfitzinger reaction provides a versatile and efficient route to access a diverse library of these valuable compounds for screening and lead optimization in drug discovery programs.
Data Presentation: Reaction Yields
The following tables summarize the reported yields for the synthesis of various quinoline-4-carboxylic acids using the Pfitzinger reaction under different conditions.
Table 1: Reaction of Isatin with Various Ketones (Conventional Heating)
| Carbonyl Compound | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Acetone | KOH | Ethanol/Water | 8 | 80 | [6] |
| Acetophenone | KOH | Ethanol | 24 | 94 | [4] |
| 4-Methylacetophenone | KOH | Ethanol/Water | 24 | 40.43 | [7] |
| Benzophenone | KOH | Ethanol | - | 94 | [4] |
| Acetylacetone | KOH | Ethanol | - | 87 | [4] |
| Cyclohexanone | KOH | Ethanol | 24 | - | [8] |
| 1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone | KOH | Water | 12 | 63-68 | [9] |
Table 2: Microwave-Assisted Pfitzinger Reaction
| Isatin Derivative | Carbonyl Compound | Base | Reaction Time (min) | Yield (%) | Reference |
| Isatin | 1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone | KOH | 9 | 77-85 | [9] |
| 5-Chloro/5-Bromoisatin | Acyclic and Cyclic Ketones | - | - | - | [10] |
| N-Acetylisatin | - | - | - | - | [10] |
Experimental Protocols
Below are detailed protocols for the synthesis of quinoline-4-carboxylic acids via the Pfitzinger reaction, including both conventional heating and microwave-assisted methods.
Protocol 1: General Procedure for Conventional Synthesis
This protocol is a generalized method based on several reported procedures.[7][8][11]
Materials:
-
Isatin (or substituted isatin)
-
Carbonyl compound (e.g., ketone or aldehyde)
-
Potassium hydroxide (KOH)
-
Ethanol (absolute or 95%)
-
Water
-
Hydrochloric acid (HCl) or Acetic acid (for acidification)
-
Diethyl ether (for extraction of impurities)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (0.2 mol) in a mixture of ethanol (25 mL) and water (1 mL).
-
Add isatin (0.07 mol) to the basic solution and stir at room temperature for 1 hour, or until the color changes from purple to brown, indicating the formation of the potassium salt of isatinic acid.
-
To this mixture, add the carbonyl compound (0.07-0.15 mol).
-
Heat the reaction mixture to reflux (approximately 79°C for ethanol) and maintain for 24 hours.[7][8] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the bulk of the solvent by rotary evaporation.
-
Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.
-
Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until precipitation of the product is complete (typically pH 4-5).
-
Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Protocol 2: Microwave-Assisted Synthesis
This protocol is adapted from a procedure for the rapid synthesis of quinoline-4-carboxylic acids.[9]
Materials:
-
Isatin
-
1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone
-
Potassium hydroxide (33% aqueous solution)
-
Acetic acid
-
Water
Procedure:
-
In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).
-
To this solution, add the appropriate 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone (10.0 mmol).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture for 9 minutes.
-
After irradiation, cool the vessel to room temperature and filter the dark solution.
-
Pour the filtrate into an ice-water mixture (100 mL) and acidify with acetic acid.
-
Collect the precipitated pale-yellow solid by filtration, wash with water, and dry to afford the final product.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of quinoline-4-carboxylic acids via the Pfitzinger reaction.
General Experimental Workflow
Conclusion
The Pfitzinger reaction remains a highly relevant and valuable tool for the synthesis of quinoline-4-carboxylic acids, which are of great importance in medicinal chemistry and drug development. The protocols and data presented here offer a practical guide for researchers to utilize this reaction effectively in their synthetic endeavors. The versatility of the reaction, allowing for the incorporation of diverse substituents, ensures its continued application in the quest for novel therapeutic agents.
References
- 1. A simple one-pot synthesis of quinoline-4-carboxylic acid derivatives by Pfitzinger reaction of isatin with ketones in water | Semantic Scholar [semanticscholar.org]
- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 3. jocpr.com [jocpr.com]
- 4. ijsr.net [ijsr.net]
- 5. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 8. ias.ac.in [ias.ac.in]
- 9. znaturforsch.com [znaturforsch.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Antibacterial Properties of Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolines are a class of heterocyclic aromatic organic compounds that form the backbone of many synthetic antibacterial drugs.[1][2] Their derivatives have been extensively studied and developed into a major class of broad-spectrum antibiotics known as quinolones.[1] The core mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[1][3][4][5] This targeted action disrupts bacterial cell division and leads to cell death.[3][4] This document provides detailed protocols for the systematic evaluation of the antibacterial properties of novel quinoline derivatives, including methods for determining minimum inhibitory and bactericidal concentrations, assessing activity through diffusion assays, and evaluating their potential against bacterial biofilms.
Mechanism of Action of Quinolone Antibiotics
Quinolone antibiotics exert their bactericidal effects by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][3][4][5] These enzymes are crucial for managing DNA supercoiling, a process vital for fitting the large bacterial chromosome within the cell.[4] Quinolones bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands after cleavage. This leads to the accumulation of double-strand DNA breaks, which triggers a cascade of events culminating in bacterial cell death.[3][4]
References
Application Notes and Protocols: 2-(1-Adamantyl)quinoline-4-carboxylic Acid as a Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities and unique photophysical properties. Their rigid, planar structure and extended π-conjugated system often give rise to intrinsic fluorescence, making them valuable scaffolds for the development of molecular probes. The incorporation of a bulky, lipophilic adamantyl group at the 2-position of the quinoline-4-carboxylic acid core is hypothesized to enhance binding affinity and specificity for hydrophobic pockets within biological targets, as well as potentially modulating the probe's fluorescence characteristics.
While specific data for 2-(1-Adamantyl)quinoline-4-carboxylic acid as a molecular probe is not extensively documented in current literature, this document will provide a comprehensive overview of its potential applications by drawing parallels with a closely related and recently developed fluorescent probe: N-Adamantyl-1-alkyl-4-oxo-1,4-dihydroquinoline-3-carboxamide . This analog has been successfully employed as a fluorescent probe for the Cannabinoid Receptor Subtype 2 (CB2R), a G-protein coupled receptor implicated in inflammation and various neuropathologies.[1][2][3][4][5]
These application notes will therefore serve as a practical guide for researchers interested in exploring the potential of this compound and similar adamantyl-quinoline derivatives as molecular probes for biological research and drug discovery. The protocols provided are based on established methodologies for analogous compounds and can be adapted for the specific target of interest.
Physicochemical Properties and Synthesis
The adamantyl moiety is expected to confer high lipophilicity to the molecule, potentially facilitating membrane permeability and interaction with hydrophobic binding sites. The carboxylic acid group provides a handle for bioconjugation or can participate in hydrogen bonding interactions with target proteins.
Synthesis of this compound
A plausible and efficient method for the synthesis of 2-substituted quinoline-4-carboxylic acids is the Doebner reaction . This one-pot, three-component reaction involves an aniline, an aldehyde (in this case, 1-adamantanecarbaldehyde), and pyruvic acid.[6][7][8][9][10]
Application: A Molecular Probe for Cannabinoid Receptor Subtype 2 (CB2R)
A fluorescent probe for CB2R can be invaluable for:
-
High-throughput screening: Identifying novel ligands that bind to CB2R by competitive displacement of the fluorescent probe.
-
Cellular Imaging: Visualizing the expression and localization of CB2R in cells, such as activated microglia.
-
Flow Cytometry: Quantifying the expression of CB2R on different cell populations and sorting CB2R-positive cells.
Mechanism of Action and Signaling Pathway
Data Presentation
While specific quantitative data for this compound is not available, the following table summarizes the reported properties of a representative N-Adamantyl-quinoline carboxamide fluorescent probe for CB2R (referred to as compound 55 in the source literature) to provide an expectation of performance.[2]
| Parameter | Value / Observation | Solvent/Conditions | Reference |
| Binding Affinity (Ki) for CB2R | Strong (nanomolar range implied) | Radioligand binding assay | [2][3][4] |
| Selectivity | High for CB2R over CB1R | Radioligand binding assay | [2][3][4] |
| Max. Excitation Wavelength (λex) | Environment-sensitive | CHCl3, DMSO, EtOH, PBS | [2] |
| Max. Emission Wavelength (λem) | Environment-sensitive | CHCl3, DMSO, EtOH, PBS | [2] |
| Extinction Coefficient (ε) | Increases in less polar solvents | Spectrophotometry | [2] |
| Application Validated | Flow Cytometry, Fluorescence Assays | Cell-based assays | [1][3][4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Doebner Reaction
This protocol is a general procedure and may require optimization.
Materials:
-
Aniline
-
1-Adamantanecarbaldehyde
-
Pyruvic acid
-
Ethanol (absolute)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of aniline and 1-adamantanecarbaldehyde in absolute ethanol.
-
Reflux the mixture for approximately 1 hour to form the Schiff base intermediate.
-
To the cooled reaction mixture, add 1.5 molar equivalents of pyruvic acid.
-
Reflux the mixture for an additional 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.
-
The crude product may precipitate. If not, adjust the pH to ~4-5 with a dilute base (e.g., 1M NaOH) to induce precipitation.
-
Filter the crude solid, wash with cold water, and dry under vacuum.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
-
Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy.
Protocol 2: Competitive Fluorescence Binding Assay
This protocol is designed to determine the binding affinity (Ki) of unlabeled test compounds for a target receptor (e.g., CB2R) by measuring their ability to displace the fluorescent probe.
Procedure:
-
Preparation: Prepare a suspension of cells or membranes expressing the target receptor at a predetermined concentration in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate (or similar), add the cell/membrane suspension to each well.
-
Probe Addition: Add a fixed, subsaturating concentration of the this compound probe to all wells (except for background controls).
-
Competitor Addition: Add serial dilutions of the unlabeled test compound to the wells. Include wells with no competitor (maximum signal) and wells with a saturating concentration of a known high-affinity unlabeled ligand (non-specific binding).
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium. Protect from light.
-
Detection: Measure the fluorescence intensity in each well using a fluorescence plate reader with appropriate excitation and emission filters.
-
Data Analysis:
-
Subtract the non-specific binding signal from all other readings.
-
Normalize the data, setting the signal from wells with no competitor to 100%.
-
Plot the normalized fluorescence intensity against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that displaces 50% of the fluorescent probe).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.[14][15][16][17][18]
-
Protocol 3: Cellular Imaging with Fluorescence Microscopy
This protocol outlines the steps for labeling live cells with the fluorescent probe for visualization.
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Cell culture medium or a suitable imaging buffer (e.g., HBSS).
-
Fluorescence microscope with appropriate filter sets.
Procedure:
-
Cell Culture: Plate cells on imaging-compatible dishes and grow to the desired confluency.
-
Probe Preparation: Dilute the stock solution of the fluorescent probe in pre-warmed culture medium or imaging buffer to the final working concentration (typically in the range of 100 nM to 5 µM; this must be optimized).
-
Cell Labeling: Remove the culture medium from the cells and replace it with the probe-containing medium.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for a predetermined time (e.g., 15-60 minutes). This should be optimized to achieve sufficient signal-to-background ratio.
-
Washing (Optional): For probes that are not membrane-permeable or have high non-specific binding, a wash step with fresh medium/buffer may be necessary. For probes targeting intracellular components or that are retained within the cell, this step may be omitted.
-
Imaging: Mount the dish on the stage of a fluorescence microscope. Use the appropriate excitation source and emission filter to visualize the probe's fluorescence. Acquire images using a sensitive camera.
-
Co-localization (Optional): To identify the subcellular localization of the probe's target, co-stain with organelle-specific dyes (e.g., DAPI for nucleus, MitoTracker for mitochondria).
Protocol 4: Analysis of Labeled Cells by Flow Cytometry
This protocol describes how to label a cell suspension and analyze it using a flow cytometer.
Procedure:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension at a concentration of approximately 1x10^6 cells/mL in a suitable buffer (e.g., FACS buffer: PBS with 1-2% FBS).
-
Labeling: Add the fluorescent probe to the cell suspension at the optimized final concentration.
-
Incubation: Incubate for 15-60 minutes at the appropriate temperature (e.g., 4°C, room temperature, or 37°C), protected from light. Incubation at 4°C can reduce receptor internalization.
-
Washing: Centrifuge the cells (e.g., 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet once or twice with cold FACS buffer to remove unbound probe.
-
Resuspension: Resuspend the final cell pellet in an appropriate volume of FACS buffer for analysis. A viability dye (e.g., DAPI, Propidium Iodide) can be added just before analysis to exclude dead cells.
-
Data Acquisition: Analyze the samples on a flow cytometer equipped with a laser that can excite the probe and a detector with a filter appropriate for its emission wavelength.
-
Data Analysis: Use flow cytometry software to gate on the cell population of interest and quantify the fluorescence intensity, which is proportional to the number of binding sites for the probe.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, candidate for the development of novel molecular probes. Its structural features suggest potential for high affinity and specificity towards hydrophobic targets. The provided protocols, based on the successful application of a closely related analog for the CB2 receptor, offer a robust starting point for researchers to investigate its utility in various biological systems. Future work should focus on the synthesis and full photophysical characterization of this molecule, followed by screening against various biological targets to uncover its potential as a specific molecular probe for cellular imaging, high-throughput screening, and flow cytometry applications.
References
- 1. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]
- 2. iris.cnr.it [iris.cnr.it]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-Adamantyl-1-alkyl-4-oxo-1,4-dihydroquinoline-3-carboxamide Derivatives as Fluorescent Probes to Detect Microglia Activation through the Imaging of Cannabinoid Receptor Subtype 2 (CB2R) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doebner reaction - Wikipedia [en.wikipedia.org]
- 8. iipseries.org [iipseries.org]
- 9. researchgate.net [researchgate.net]
- 10. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescence Competitive Binding Assay [bio-protocol.org]
- 15. support.nanotempertech.com [support.nanotempertech.com]
- 16. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Cytotoxicity of 2-(1-Adamantyl)quinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer properties. The quinoline scaffold is a key pharmacophore in a number of approved drugs. Structure-activity relationship studies have revealed that the introduction of bulky, lipophilic substituents at the 2-position of the quinoline ring can enhance cytotoxic activity. The adamantyl group, a rigid and lipophilic cage-like hydrocarbon, is a substituent known to favorably influence the pharmacological properties of various compounds. The title compound, 2-(1-Adamantyl)quinoline-4-carboxylic acid, combines these features, making it a compound of interest for cytotoxic evaluation.
These application notes provide detailed protocols for a panel of cell-based assays to comprehensively evaluate the cytotoxic potential of this compound. The described assays measure key indicators of cell health, including metabolic activity (MTT assay), membrane integrity (LDH assay), and apoptosis induction (Caspase-Glo 3/7 assay).
Data Presentation
Quantitative data from the described assays should be summarized for clear interpretation and comparison. The following tables provide a template for organizing experimental results.
Table 1: Cell Viability as Determined by MTT Assay
| Concentration of this compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 100 | ||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Table 2: Membrane Integrity as Determined by LDH Assay
| Concentration of this compound (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |
| 0 (Vehicle Control) | 0 | ||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| Maximum LDH Release | 100 |
Table 3: Apoptosis Induction as Determined by Caspase-Glo 3/7 Assay
| Concentration of this compound (µM) | Mean Luminescence (RLU) | Standard Deviation | Fold Increase in Caspase-3/7 Activity |
| 0 (Vehicle Control) | 1 | ||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Experimental Protocols
The following are detailed protocols for assessing the cytotoxicity of this compound. These protocols are designed for a 96-well plate format, suitable for high-throughput screening.
Experimental Workflow
Caption: General experimental workflow for cytotoxicity assessment.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
Selected cancer cell lines (e.g., MCF-7, A549, HCT116)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes.
Materials:
-
LDH Cytotoxicity Assay Kit (commercially available)
-
This compound
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
Selected cancer cell lines
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (cells treated with lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution (from the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, correcting for background and spontaneous LDH release.
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Caspase-Glo® 3/7 Assay System (commercially available)
-
This compound
-
Complete cell culture medium
-
96-well opaque-walled plates
-
Selected cancer cell lines
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well opaque-walled plate as described in the MTT assay protocol. Treat the cells with serial dilutions of the compound and include a vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C in a humidified 5% CO₂ incubator.
-
Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow the plate and reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the fold change in caspase-3/7 activity relative to the vehicle-treated control cells.
Potential Signaling Pathway
Quinoline derivatives have been reported to induce apoptosis through various signaling pathways. The following diagram illustrates a generalized apoptosis pathway that may be activated by this compound.
Caption: A potential intrinsic apoptosis signaling pathway.
Application Notes and Protocols for the Incorporation of Adamantane into Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
The adamantane moiety, a rigid, lipophilic, and three-dimensional hydrocarbon cage, has emerged as a privileged scaffold in medicinal chemistry and drug discovery.[1] Its incorporation into heterocyclic compounds can significantly enhance their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles.[2][3] This document provides an overview of key techniques for the synthesis of adamantane-containing heterocyclic compounds, complete with detailed experimental protocols and data presented for comparative analysis.
Introduction to Adamantane in Drug Discovery
First isolated from crude oil in 1933, adamantane and its derivatives became readily available for research following Schleyer's synthesis in 1957.[1] The unique physicochemical properties of the adamantane cage have been exploited to improve the therapeutic potential of various drug candidates.[1] The lipophilic nature of adamantane can enhance a drug's ability to cross the blood-brain barrier and improve its absorption, distribution, metabolism, and excretion (ADME) properties.[1][4] Furthermore, the rigid structure of adamantane allows for the precise spatial orientation of functional groups, facilitating optimal interactions with biological targets.[1]
Several adamantane-based drugs are currently in clinical use for a range of conditions, including viral infections (Amantadine, Rimantadine), neurodegenerative disorders (Memantine), type 2 diabetes (Vildagliptin, Saxagliptin), and acne (Adapalene).[1][5]
Key Synthetic Strategies for Adamantane Incorporation
The synthesis of adamantane-heterocyclic conjugates can be broadly categorized into three main approaches:
-
Functionalization of a Pre-formed Adamantane Core: This is the most common strategy, where a functionalized adamantane derivative is coupled with a heterocyclic molecule.
-
Direct C-H Adamantylation of Heterocycles: This modern approach involves the direct attachment of an adamantane group to a C-H bond of the heterocyclic ring, often using transition-metal catalysis.
-
Construction of the Heterocyclic Ring on an Adamantane Scaffold: In this method, the heterocyclic ring is synthesized directly onto a pre-existing adamantane structure.
This document will focus on the first two strategies, providing detailed protocols for each.
I. Functionalization of a Pre-formed Adamantane Core
This strategy relies on the use of readily available adamantane building blocks, such as 1-bromoadamantane, 1-adamantanecarbonyl chloride, and 1-aminoadamantane. These can be coupled with various heterocyclic systems through standard organic reactions.
A. N-Adamantylation of Heterocycles
A common method for incorporating adamantane is through the formation of a C-N bond between the adamantane cage and a nitrogen-containing heterocycle.
1. Synthesis of 1-Adamantyl-pyrazoles via 1,3-Dehydroadamantane
This method utilizes the strained and highly reactive 1,3-dehydroadamantane to directly adamantylate the NH group of pyrazoles.[6]
Experimental Protocol:
-
Materials: 1,3-dehydroadamantane, N-unsubstituted 3,4,5-trisubstituted-1H-pyrazole, and an inert solvent (e.g., benzene or toluene).[6]
-
Procedure:
-
Dissolve the N-unsubstituted pyrazole in the inert solvent.
-
Add a solution of 1,3-dehydroadamantane in the same solvent to the pyrazole solution.[6]
-
Stir the reaction mixture at room temperature. The reaction time can vary from 5 to 24 hours depending on the acidity (pKa) of the pyrazole.[6]
-
After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure.
-
Purify the resulting 1-adamantyl-pyrazole by recrystallization from a suitable solvent like ethanol.[6]
-
Table 1: Synthesis of 1-Adamantyl-3,4,5-R1,R2,R3-pyrazoles [6]
| Entry | R1 | R2 | R3 | pKa* | Reaction Time (h) | Yield (%) |
| 1 | H | H | H | 14.0 | 24 | 55 |
| 2 | CH3 | H | CH3 | 14.9 | 24 | 60 |
| 3 | Ph | H | Ph | 13.5 | 10 | 65 |
| 4 | Br | Br | Br | 6.1 | 5 | 70 |
| 5 | NO2 | H | H | 9.7 | 5 | 65 |
*pKa values were calculated using ACD/Labs software.
Logical Workflow for N-Adamantylation of Pyrazoles
Caption: Workflow for the synthesis of 1-adamantyl-pyrazoles.
B. Adamantane Amide Bond Formation with Heterocycles
Amide bond formation is a robust and widely used reaction in organic synthesis. Adamantane-1-carbonyl chloride is a common starting material for this purpose.
1. Synthesis of N-{2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl}adamantane-1-carboxamide (Adatanserin)
This protocol describes the synthesis of Adatanserin, a potential antidepressant, via amidation.[4]
Experimental Protocol:
-
Materials: 2-[4-(2-Pyrimidinyl)-1-piperazinyl]ethylamine, adamantinecarbonyl chloride, triethylamine, and dichloromethane.[4]
-
Procedure:
-
Dissolve 2-[4-(2-pyrimidinyl)-1-piperazinyl]ethylamine in dichloromethane under a nitrogen atmosphere.
-
Add triethylamine to the solution.
-
Cool the stirring solution in an ice bath.
-
Add a solution of adamantinecarbonyl chloride in dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.[4]
-
Add saturated brine and dichloromethane to the reaction mixture.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Recrystallize the crude product from isopropyl alcohol to obtain the final product.[4]
-
Table 2: Key Reaction Parameters for Adatanserin Synthesis [4]
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time (h) | Yield (%) |
| 2-[4-(2-pyrimidinyl)-1-piperazinyl]ethylamine | Adamantinecarbonyl chloride | Triethylamine | Dichloromethane | 12 | 91 |
II. Direct C-H Adamantylation of Heterocycles
Direct C-H functionalization is an atom-economical and efficient method for forming C-C bonds. This approach avoids the pre-functionalization of starting materials, thus shortening synthetic routes.
A. Triflic Acid-Promoted Adamantylation of Pyrene
This method describes the direct adamantylation of pyrene, a polycyclic aromatic hydrocarbon, which can be considered a large heterocyclic system in the context of extended pi-systems.[7]
Experimental Protocol:
-
Materials: Pyrene, 1-adamantanol (or other adamantylating agent), triflic acid (TfOH), and dichloromethane.[7]
-
Procedure:
-
Dissolve pyrene in dichloromethane at room temperature.
-
Add the adamantylating agent (e.g., 1-adamantanol) and triflic acid to the solution.
-
Stir the reaction mixture for a specified time (5 minutes to 6 hours).[7]
-
Pour the reaction mixture into water and extract with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate to dryness.
-
Purify the crude product by column chromatography on silica gel (hexane or petroleum ether/ethyl acetate as eluent).[7]
-
Table 3: Triflic Acid-Promoted Adamantylation of Pyrene [7]
| Adamantylating Agent | Reaction Time | Product | Yield (%) |
| 1-Adamantanol | 5 min | 2-(Adamantan-1-yl)pyrene | 85 |
| 1-Adamantanol | 6 h | 2,7-Di(adamantan-1-yl)pyrene | 75 |
Experimental Workflow for Direct C-H Adamantylation
Caption: Workflow for direct C-H adamantylation of pyrene.
Signaling Pathways Involving Adamantane-Containing Drugs
Adamantane derivatives exert their therapeutic effects by modulating various signaling pathways. The diagrams below illustrate the mechanisms of action for two prominent adamantane-containing drugs.
A. Mechanism of Action of Memantine
Memantine is an uncompetitive NMDA receptor antagonist used in the treatment of Alzheimer's disease.[2] It blocks the pathological activation of NMDA receptors while allowing for their normal physiological function.
Signaling Pathway of Memantine at the NMDA Receptor
Caption: Memantine's role in modulating NMDA receptor activity.
B. Mechanism of Action of Vildagliptin
Vildagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes. By inhibiting DPP-4, it increases the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release.[4]
Signaling Pathway of Vildagliptin
References
- 1. connectsci.au [connectsci.au]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 4. asianpubs.org [asianpubs.org]
- 5. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Neurokinin-3 (hNK-3) Receptor Antagonist Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used in the research and development of human neurokinin-3 (hNK-3) receptor antagonists. The protocols outlined below are essential for characterizing the binding, functional activity, and in vivo efficacy of these compounds, which are primarily investigated for the treatment of sex-hormone-related disorders, most notably menopausal vasomotor symptoms (VMS).
Introduction to hNK-3 Receptor Antagonism
The neurokinin-3 receptor (hNK-3R), also known as tachykinin receptor 3 (TACR3), is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. Its endogenous ligand is neurokinin B (NKB), a member of the tachykinin family of neuropeptides. The NKB/hNK-3R signaling pathway plays a crucial role in the regulation of the hypothalamic-pituitary-gonadal (HPG) axis and thermoregulation.
In recent years, hNK-3R antagonists have emerged as a promising non-hormonal therapeutic approach for treating menopausal hot flashes.[1][2] The rationale stems from the understanding that declining estrogen levels during menopause lead to hypertrophy and overactivity of KNDy (kisspeptin/neurokinin B/dynorphin) neurons in the hypothalamus. This results in increased NKB signaling, which disrupts normal thermoregulation and triggers VMS. By blocking the hNK-3 receptor, these antagonists can mitigate the effects of increased NKB, thereby reducing the frequency and severity of hot flashes.
Data Presentation: Quantitative Comparison of hNK-3 Receptor Antagonists
The following tables summarize the binding affinities and clinical efficacy of several notable hNK-3 receptor antagonists.
Table 1: In Vitro Binding Affinities of hNK-3 Receptor Antagonists
| Compound | Receptor | Cell Line | Radioligand | Ki (nM) | IC50 (nM) | Reference(s) |
| Talnetant (SB-223412) | hNK-3R | CHO | 125I-[MePhe7]-NKB | 1.4 | 2.4 - 16.6 | [3][4] |
| Osanetant (SR142801) | hNK-3R | CHO | 125I-[MePhe7]-NKB | 0.8 | 0.21 | [4][5] |
| SB-222200 | hNK-3R | CHO | 125I-[MePhe7]-NKB | 4.4 | 6.7 - 15.0 | [4][6] |
| Fezolinetant (ESN364) | hNK-3R | - | - | - | - | [2] |
| Elinzanetant (BAY-3427080) | hNK-1R/hNK-3R | - | - | - | - | - |
| Pavinetant (MLE4901) | hNK-3R | - | - | - | - | [2] |
| NT-814 | hNK-1R/hNK-3R | - | - | - | - |
Note: Ki and IC50 values can vary depending on the specific assay conditions. The data presented here are for comparative purposes.
Table 2: Clinical Efficacy of hNK-3 Receptor Antagonists in Treating Menopausal Vasomotor Symptoms
| Compound | Study Phase | Dose | Reduction in Moderate-to-Severe VMS Frequency | Key Findings | Reference(s) |
| Fezolinetant | Phase 3 (SKYLIGHT 1 & 2) | 30 mg & 45 mg once daily | Significant reduction vs. placebo from week 4 through week 52. | Generally well-tolerated. Some transient, asymptomatic elevations in liver transaminases were observed. | [2] |
| Elinzanetant | Phase 3 (OASIS 1 & 2) | 120 mg once daily | Statistically significant reduction in frequency and severity of VMS at week 4 and 12 compared to placebo. | Also showed improvements in sleep disturbances and menopause-related quality of life. | - |
| Pavinetant (MLE4901) | Phase 2 | 40 mg twice daily | 72% reduction in hot flash frequency by day 3 compared to 20% with placebo. | Development was discontinued due to transient elevations in liver transaminases in some participants. | [1][2] |
| NT-814 | Phase 2b | 150 mg once daily | 84% reduction in moderate-to-severe hot flash frequency at week 2 compared to 37% with placebo. | Dual antagonism of NK-1 and NK-3 receptors. Well-tolerated in the study. | [7][8] |
Signaling Pathways and Experimental Workflows
hNK-3 Receptor Signaling Pathway in KNDy Neurons
The following diagram illustrates the proposed signaling pathway of the hNK-3 receptor in hypothalamic KNDy neurons and its role in the pathophysiology of menopausal hot flashes.
Caption: hNK-3R signaling cascade in the hypothalamus leading to vasomotor symptoms.
General Experimental Workflow for hNK-3R Antagonist Characterization
The diagram below outlines the typical workflow for the preclinical and clinical evaluation of novel hNK-3 receptor antagonists.
Caption: A typical drug discovery and development workflow for hNK-3R antagonists.
Experimental Protocols
Radioligand Binding Assay for hNK-3 Receptor
This protocol is designed to determine the binding affinity (Ki) of a test compound for the hNK-3 receptor using a competitive binding assay with a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NK-3 receptor (CHO-hNK-3R).
-
Radioligand: 125I-[MePhe7]-NKB (a high-affinity radiolabeled agonist).
-
Non-specific Binding Control: A high concentration of an unlabeled hNK-3R ligand (e.g., 1 µM unlabeled [MePhe7]-NKB or a known antagonist like osanetant).
-
Test Compound: Serial dilutions of the hNK-3 receptor antagonist under investigation.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well Filter Plates: Glass fiber filters pre-treated with 0.5% polyethyleneimine (PEI).
-
Scintillation Fluid and Counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the following in a final volume of 250 µL per well:
-
50 µL of Assay Buffer (for total binding) or non-specific binding control.
-
50 µL of various concentrations of the test compound.
-
50 µL of 125I-[MePhe7]-NKB (at a final concentration close to its Kd, e.g., 0.1-0.5 nM).
-
100 µL of CHO-hNK-3R cell membrane preparation (protein concentration to be optimized, typically 10-30 µ g/well ).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-treated filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.
-
Drying: Dry the filter plate under a heat lamp or in an oven at a low temperature.
-
Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
Functional Assay: Calcium Mobilization
This protocol measures the ability of an hNK-3 receptor antagonist to inhibit the agonist-induced increase in intracellular calcium in cells expressing the receptor.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the hNK-3 receptor.
-
Agonist: Neurokinin B (NKB) or a selective agonist like [MePhe7]-NKB.
-
Test Compound: Serial dilutions of the hNK-3 receptor antagonist.
-
Calcium-sensitive Fluorescent Dye: Fluo-4 AM or a similar dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescence Plate Reader: Equipped with an injection system (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the hNK-3R expressing cells into a black-walled, clear-bottom 96-well plate and culture overnight.
-
Dye Loading:
-
Prepare the dye loading solution containing Fluo-4 AM and Pluronic F-127 (to aid dye solubilization) in Assay Buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 60 minutes at 37°C.
-
-
Antagonist Pre-incubation:
-
Wash the cells with Assay Buffer to remove excess dye.
-
Add serial dilutions of the test compound to the wells and incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject the agonist (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.
-
Immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone (100% activation) and a no-agonist control (0% activation).
-
Plot the percentage of inhibition against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression.
-
Functional Assay: Inositol Monophosphate (IP1) Accumulation
This assay provides an alternative method to measure Gq-coupled receptor activation by quantifying the accumulation of a downstream second messenger, inositol monophosphate (IP1), which is more stable than inositol trisphosphate (IP3). This protocol is based on the HTRF® (Homogeneous Time-Resolved Fluorescence) technology.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the hNK-3 receptor.
-
Agonist: Neurokinin B (NKB) or [MePhe7]-NKB.
-
Test Compound: Serial dilutions of the hNK-3 receptor antagonist.
-
HTRF IP-One Assay Kit: Containing IP1-d2 conjugate, anti-IP1 cryptate, and stimulation buffer with LiCl (to inhibit IP1 degradation).
-
HTRF-compatible Plate Reader.
Procedure:
-
Cell Stimulation:
-
Harvest and resuspend the cells in the stimulation buffer provided in the kit.
-
In a 384-well plate, add the cell suspension, serial dilutions of the test compound, and then the agonist (at its EC80 concentration).
-
Incubate at 37°C for the optimized duration (e.g., 30-60 minutes).
-
-
Detection:
-
Add the IP1-d2 conjugate to the wells.
-
Add the anti-IP1 cryptate to the wells.
-
Incubate at room temperature for 60 minutes.
-
-
Measurement:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
-
Data Analysis:
In Vivo Model: Ovariectomized Rat Model of Menopausal Hot Flashes
This model is used to assess the efficacy of hNK-3 receptor antagonists in reducing hot flash-like symptoms. Ovariectomy in rats leads to physiological changes that mimic menopause, including an increase in tail skin temperature, which is used as a surrogate for hot flashes.
Materials:
-
Animals: Adult female Sprague-Dawley rats.
-
Surgical Equipment: For ovariectomy.
-
Temperature Monitoring System: A system to measure tail skin temperature (e.g., a thermocouple attached to the tail).
-
Test Compound: The hNK-3 receptor antagonist formulated for oral or parenteral administration.
-
Vehicle Control.
Procedure:
-
Ovariectomy:
-
Perform bilateral ovariectomy on the rats under anesthesia.
-
Allow the animals to recover for at least two weeks to allow for the development of menopausal-like symptoms.
-
-
Acclimation and Baseline Measurement:
-
Acclimate the rats to the temperature recording setup.
-
Record baseline tail skin temperature for a defined period (e.g., 1-2 hours) before drug administration.
-
-
Drug Administration:
-
Administer the test compound or vehicle to the rats.
-
-
Post-treatment Measurement:
-
Continuously monitor and record tail skin temperature for several hours after drug administration.
-
-
Data Analysis:
-
Analyze the changes in tail skin temperature from baseline in the treated group compared to the vehicle control group.
-
A significant reduction in the elevation of tail skin temperature in the treated group indicates efficacy.
-
In Vivo Model: Ovariectomized Rhesus Monkey Model for LH Pulsatility
This model is used to evaluate the effect of hNK-3 receptor antagonists on the pulsatile secretion of luteinizing hormone (LH), which is regulated by the HPG axis. Ovariectomy in rhesus monkeys leads to an increase in the frequency and amplitude of LH pulses.
Materials:
-
Animals: Adult female rhesus monkeys.
-
Surgical Equipment: For ovariectomy and catheter implantation.
-
Blood Collection System: A system that allows for frequent, stress-free blood sampling (e.g., a tether and swivel system).
-
Test Compound: The hNK-3 receptor antagonist formulated for administration.
-
Vehicle Control.
-
LH Assay Kit: A validated assay to measure LH levels in monkey plasma.
Procedure:
-
Ovariectomy and Catheterization:
-
Perform bilateral ovariectomy on the monkeys.
-
Implant a chronic indwelling catheter in a major blood vessel (e.g., femoral or jugular vein).
-
Allow for a recovery period.
-
-
Baseline Blood Sampling:
-
Connect the monkey to the blood collection system.
-
Collect blood samples at frequent intervals (e.g., every 10-15 minutes) for a baseline period (e.g., 6-8 hours) to characterize the pulsatile LH secretion.
-
-
Drug Administration:
-
Administer the test compound or vehicle.
-
-
Post-treatment Blood Sampling:
-
Continue the frequent blood sampling for an extended period after drug administration.
-
-
LH Measurement:
-
Measure the LH concentration in all plasma samples using a validated assay.
-
-
Data Analysis:
-
Use a pulse analysis algorithm to determine the frequency and amplitude of LH pulses before and after treatment.
-
A significant reduction in LH pulse frequency and/or amplitude in the treated group compared to the vehicle control group indicates a central effect of the antagonist on the HPG axis.
-
Conclusion
The study of hNK-3 receptor antagonists is a rapidly evolving field with significant therapeutic potential. The protocols and data presented in these application notes provide a foundation for researchers to effectively characterize and evaluate novel compounds targeting this important receptor. Rigorous in vitro and in vivo testing, as outlined here, is crucial for the successful development of safe and effective hNK-3 receptor antagonists for the treatment of menopausal vasomotor symptoms and other sex-hormone-related disorders.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. womensmentalhealth.org [womensmentalhealth.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Neurokinin 3 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 5. Neurokinin-3 receptor-specific antagonists talnetant and osanetant show distinct mode of action in cellular Ca2+ mobilization but display similar binding kinetics and identical mechanism of binding in ligand cross-competition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effects of NT-814, a dual neurokinin 1 and 3 receptor antagonist, on vasomotor symptoms in postmenopausal women: a placebo-controlled, randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of NT-814, a dual neurokinin 1 and 3 receptor antagonist, on vasomotor symptoms in postmenopausal women: a placebo-controlled, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1-Adamantyl)quinoline-4-carboxylic Acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of 2-(1-Adamantyl)quinoline-4-carboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
The most direct and widely cited method for this class of compounds is the Pfitzinger reaction.[1][2] This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group, in this case, 1-adamantyl methyl ketone, under basic conditions to yield the target quinoline-4-carboxylic acid.[1][3]
Q2: What are the primary starting materials for the Pfitzinger synthesis of this compound?
The key starting materials are:
-
Isatin: This provides the nitrogen atom and the eventual carboxylic acid group.
-
1-Adamantyl methyl ketone: This provides the adamantyl group at the 2-position of the quinoline ring.
-
A strong base: Typically potassium hydroxide (KOH) or sodium hydroxide (NaOH) is used to catalyze the reaction by opening the isatin ring.[2][3][4]
Q3: Why are low yields a common problem in this synthesis?
Low yields can stem from several factors. The Pfitzinger reaction, while effective, can be sensitive to reaction conditions.[2][5] Common issues include the formation of resin-like byproducts, incomplete reaction, and difficulties in isolating the final product from the reaction mixture.[2][6] The bulky nature of the adamantyl group can also introduce steric hindrance, potentially slowing down the desired cyclization step.
Q4: What are the typical side products encountered in this reaction?
The primary side products are often intractable, resinous materials or tars, which can form from self-condensation or polymerization of the starting materials and intermediates under harsh basic conditions.[2][6] In some cases, incomplete reaction may leave unreacted isatin or its ring-opened intermediate in the final mixture.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis.
Problem: Low or No Product Yield
Q: My reaction has resulted in a very low yield. What are the first steps to troubleshoot?
A: First, verify the purity and integrity of your starting materials. Isatin can degrade over time, and the ketone should be pure. Next, ensure the base is of high quality and used in the correct stoichiometry. A common procedural error is adding the ketone before the isatin ring has been fully opened by the base.[4]
Q: How do the reaction temperature and duration impact the yield?
A: These parameters are critical and often require optimization.
-
Temperature: Insufficient heat may lead to an incomplete reaction. Conversely, excessively high temperatures can promote the formation of tar-like side products.[2] Refluxing in a suitable solvent like ethanol is a common starting point.[3]
-
Duration: Pfitzinger reactions can be slow, sometimes requiring reflux for several hours (e.g., 8-24 hours) to go to completion.[3][4] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal time.
Q: Could the choice and concentration of the base be affecting my yield?
A: Absolutely. The base is crucial for hydrolyzing the amide bond in isatin.[1]
-
Strength and Concentration: A strong base like KOH is typically required. Using a weak base will result in an incomplete initial ring-opening step. The concentration is also key; a 30-50% aqueous or ethanolic solution is often effective.[4]
-
Order of Addition: It is often beneficial to first dissolve the isatin in the basic solution and stir until the color changes (e.g., from orange to a straw brown/yellow), indicating the formation of the isatinate salt, before adding the 1-adamantyl methyl ketone.[4]
Problem: Formation of Tar and Purification Challenges
Q: My reaction mixture became a dark, thick tar, making product isolation difficult. How can this be prevented?
A: Tar formation is a known issue with the Pfitzinger reaction, often due to side reactions at high temperatures.[2] To mitigate this:
-
Control Temperature: Avoid excessive heating. Maintain a gentle reflux and ensure even heating of the reaction vessel.
-
Optimize Reaction Time: Do not let the reaction run for an unnecessarily long time after completion, as this can promote byproduct formation.
-
Modified Procedures: Some protocols suggest carrying out the reaction at lower temperatures for a longer duration to minimize degradation.[4]
Q: How can I effectively purify this compound from a complex reaction mixture?
A: Purification typically involves a multi-step process:
-
Solvent Removal: After the reaction, distill the solvent (e.g., ethanol).
-
Aqueous Workup: Add water to dissolve the potassium or sodium salt of your product.
-
Extraction: Perform an extraction with an organic solvent (like ether or dichloromethane) to remove neutral, non-polar impurities.
-
Acidification: Carefully acidify the aqueous layer with an acid (e.g., acetic acid or dilute HCl) to a pH where your carboxylic acid product precipitates.
-
Filtration and Washing: Collect the solid product by filtration, wash it thoroughly with water to remove salts, and then dry it. Recrystallization from a suitable solvent may be necessary for higher purity.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize how varying key parameters can influence the reaction yield, based on general principles of Pfitzinger and Doebner reactions.
Table 1: Hypothetical Effect of Base on Pfitzinger Reaction Yield
| Entry | Base | Concentration | Reaction Time (h) | Yield (%) | Observations |
| 1 | KOH | 30% in Ethanol | 12 | 65 | Good yield, moderate purity. |
| 2 | NaOH | 30% in Ethanol | 12 | 62 | Similar to KOH. |
| 3 | K₂CO₃ | Saturated | 24 | <10 | Ineffective; base too weak. |
| 4 | KOH | 50% in Water | 10 | 75 | Higher yield, some byproducts. |
Table 2: Hypothetical Optimization of Solvent and Temperature
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| 1 | Ethanol | 78 (Reflux) | 12 | 65 | Standard conditions. |
| 2 | n-Butanol | 118 (Reflux) | 8 | 55 | Increased tar formation. |
| 3 | Water | 100 (Reflux) | 12 | 70 | Good yield, requires careful workup. |
| 4 | Solvent-free | 120 | 2 | 40 | Rapid but significant side products. |
Experimental Protocols
Protocol: Pfitzinger Synthesis of this compound
Materials:
-
Isatin (1.0 eq)
-
1-Adamantyl methyl ketone (1.1 eq)
-
Potassium Hydroxide (KOH) (4.0 eq)
-
Ethanol (or water)
-
Diethyl ether (for extraction)
-
Acetic Acid (for acidification)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide in ethanol (e.g., 25 mL for a 0.07 mol scale reaction) with stirring.[3]
-
Add isatin to the basic solution. Stir the mixture and gently heat until the initial color changes to a light straw-brown, indicating the formation of the potassium salt of isatinic acid.[4]
-
Add 1-adamantyl methyl ketone to the reaction mixture.
-
Heat the mixture to a gentle reflux and maintain for 8-12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue to dissolve the product salt.
-
Wash the aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted ketone and neutral impurities. Discard the ether layers.
-
Cool the aqueous layer in an ice bath and acidify slowly with acetic acid until precipitation of the product is complete.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the crude this compound.
-
For higher purity, recrystallize the product from a suitable solvent like ethanol or acetic acid.
Visualizations
Caption: Experimental workflow for the Pfitzinger synthesis.
Caption: Troubleshooting decision tree for low yield issues.
Caption: Simplified mechanism of the Pfitzinger reaction.
References
Technical Support Center: Overcoming Solubility Challenges of 2-(1-Adamantyl)quinoline-4-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of 2-(1-Adamantyl)quinoline-4-carboxylic acid.
Troubleshooting Guides
This section offers detailed strategies and experimental protocols to enhance the solubility of this compound.
Issue 1: Poor Solubility in Aqueous Solutions
The inherent hydrophobicity of the adamantyl group and the quinoline ring system contributes to the low aqueous solubility of this compound. The following methods can be employed to improve its solubility in aqueous media.
The carboxylic acid moiety of the molecule allows for a significant increase in aqueous solubility at higher pH values due to the formation of a more soluble carboxylate salt.
Experimental Protocol:
-
Prepare a stock solution: Accurately weigh a small amount of this compound and suspend it in deionized water or a buffer of choice.
-
Titration with a base: While stirring, slowly add a titrant solution of a suitable base (e.g., 0.1 M NaOH or KOH) dropwise.
-
Monitor pH and solubility: Continuously monitor the pH of the suspension using a calibrated pH meter. Observe the dissolution of the compound.
-
Determine the optimal pH: The pH at which the compound completely dissolves is the minimum pH required for its solubilization via salt formation. It is advisable to use a pH slightly above this value to ensure complete dissolution and stability.
-
Buffer selection: For sustained solubility, formulate the final solution in a buffer system that can maintain the desired pH.
Expected Outcome: A significant increase in solubility is expected as the pH rises above the pKa of the carboxylic acid group, leading to the formation of the highly soluble carboxylate anion.
Troubleshooting:
-
Precipitation upon standing: The buffer capacity may be insufficient to maintain the high pH. Use a buffer with a higher buffering capacity or adjust the pH to a slightly higher value.
-
Compound instability: At very high pH values, the compound may become unstable. It is crucial to assess the chemical stability of the compound at the selected pH over time.
The addition of a water-miscible organic solvent (co-solvent) can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.
Experimental Protocol:
-
Select co-solvents: Choose pharmaceutically acceptable co-solvents such as ethanol, propylene glycol, polyethylene glycol (PEG) 300 or 400, or dimethyl sulfoxide (DMSO).
-
Prepare co-solvent mixtures: Create a series of co-solvent/water mixtures with varying volume ratios (e.g., 10%, 20%, 30% v/v of co-solvent in water).
-
Determine solubility: Add an excess amount of this compound to each co-solvent mixture.
-
Equilibrate: Shake or stir the samples at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
Separate and quantify: Centrifuge or filter the samples to remove undissolved solid. Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV).
-
Plot solubility curve: Plot the solubility of the compound as a function of the co-solvent concentration to identify the optimal mixture.
Quantitative Data for Structurally Similar Compounds:
| Compound | Solvent System | Solubility |
| Quinoline-4-carboxylic acid | DMSO | 34 mg/mL[1] |
| 1-Adamantanecarboxylic acid | Water | Insoluble[2][3] |
| 1-Adamantanecarboxylic acid | Methanol | Slightly soluble (faint turbidity)[2][3] |
| 1-Adamantanecarboxylic acid | Ethanol, Chloroform, Dichloromethane | Soluble[2][3] |
Troubleshooting:
-
Precipitation upon dilution: A common issue with co-solvent formulations is the precipitation of the compound when diluted with an aqueous medium. This can be mitigated by optimizing the co-solvent concentration and the dilution method.
-
Toxicity concerns: High concentrations of some organic co-solvents can be toxic. It is essential to consider the intended application and select co-solvents with an appropriate safety profile.
Formation of a salt with a suitable counter-ion can dramatically improve the solubility and dissolution rate of an ionizable drug.
Experimental Protocol:
-
Counter-ion selection: For the acidic this compound, basic counter-ions should be screened. Common choices include sodium, potassium, calcium, tromethamine (Tris), and various amines.
-
Salt synthesis: React the carboxylic acid with an equimolar amount of the selected base in a suitable solvent.
-
Isolation and characterization: Isolate the resulting salt by precipitation or evaporation and characterize it to confirm its formation and purity (e.g., using NMR, FTIR, and melting point analysis).
-
Solubility determination: Measure the aqueous solubility of the prepared salts using the shake-flask method as described in the co-solvency section.
Troubleshooting:
-
Hygroscopicity: Some salt forms can be hygroscopic, which may affect their stability and handling. Assess the hygroscopicity of the prepared salts.
-
Polymorphism: Different crystalline forms (polymorphs) of a salt can have different solubilities. It is important to control the crystallization process to obtain a consistent and highly soluble form.
Issue 2: Poor Solubility in Organic Solvents for In Vitro Assays
For many in vitro experiments, a high concentration stock solution in an organic solvent like DMSO is required.
Troubleshooting Steps:
-
Use fresh, anhydrous DMSO: DMSO is hygroscopic, and absorbed water can significantly decrease the solubility of hydrophobic compounds. Use a fresh, unopened bottle or a properly stored, anhydrous grade of DMSO.
-
Gentle heating: Gently warm the solution (e.g., to 30-40 °C) while stirring or vortexing. Be cautious, as excessive heat may degrade the compound.
-
Sonication: Use an ultrasonic bath to aid in the dissolution process. Sonication can help break up aggregates and increase the interaction between the solvent and the compound.
-
Alternative organic solvents: If solubility in DMSO remains an issue, consider other organic solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). Always check for solvent compatibility with your experimental setup.
Experimental Workflow for Solubility Enhancement
Caption: Workflow for enhancing the solubility of the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the predicted pKa of this compound?
Q2: Are there any known stability issues with this compound?
A2: Specific stability data for this compound is limited. However, quinoline derivatives can be susceptible to degradation under harsh acidic or basic conditions, or upon exposure to light. It is recommended to perform stability studies on your formulations under the intended storage and use conditions.
Q3: Can I use surfactants to improve the solubility?
A3: Yes, surfactants can be an effective way to increase the solubility of poorly soluble compounds through micellar solubilization. Non-ionic surfactants such as Tween® 80 or Cremophor® EL are commonly used in pharmaceutical formulations. A screening study similar to the co-solvency protocol can be performed to identify the most effective surfactant and its optimal concentration.
Q4: How can I reduce the particle size of my compound?
A4: Particle size reduction increases the surface area of the solid, which can lead to a faster dissolution rate. Techniques such as micronization (e.g., jet milling, ball milling) or nanonization (e.g., high-pressure homogenization, media milling) can be employed. These processes are typically performed by specialized service providers.
Logical Diagram for Troubleshooting DMSO Solubility
Caption: Decision tree for troubleshooting DMSO solubility issues.
References
troubleshooting side reactions in the synthesis of quinoline derivatives
Welcome to the technical support center for the synthesis of quinoline derivatives. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the synthesis of these important heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: My Skraup synthesis reaction is extremely vigorous and difficult to control. How can I moderate it?
A1: The Skraup synthesis is notoriously exothermic.[1][2] To control the reaction, you can:
-
Add a moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[1][2] Boric acid can also be used.
-
Control the addition of sulfuric acid: Add the concentrated sulfuric acid slowly and with efficient cooling.
-
Ensure efficient stirring: Good mixing helps to dissipate heat and prevent localized hotspots.
Q2: I am observing significant tar formation in my Skraup synthesis. What is the cause and how can I minimize it?
A2: Tar formation is a common side reaction in the Skraup synthesis, often due to the harsh acidic and oxidizing conditions causing polymerization of the reactants and intermediates. To minimize tarring:
-
Use a moderator: As mentioned above, ferrous sulfate can help control the reaction rate and reduce charring.
-
Optimize temperature: Avoid excessively high temperatures. The reaction should be heated gently to initiate, and the exothermic phase should be controlled.[3]
-
Purification: The crude product is often a black, tarry goo.[4] Purification by steam distillation followed by extraction is a common method to isolate the quinoline derivative from the tar.[5][6]
Q3: My Doebner-von Miller reaction is giving a low yield due to a large amount of polymeric material. How can I prevent this?
A3: Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction in the Doebner-von Miller synthesis, especially under strong acid catalysis. To address this:
-
Use a biphasic reaction medium: Sequestering the carbonyl compound in an organic phase can drastically reduce polymerization and increase the yield.
-
Control temperature: Overheating can promote polymerization. Maintain the reaction at an optimal temperature to favor the desired condensation and cyclization.[5]
-
Slow addition of reactants: Adding the carbonyl compound slowly to the reaction mixture can help to control its concentration and minimize self-condensation.
Q4: I am getting a mixture of regioisomers in my Combes synthesis with an unsymmetrical β-diketone. How can I control the regioselectivity?
A4: Regioselectivity in the Combes synthesis is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone.[7]
-
Steric hindrance: Increasing the bulk of the substituents on the β-diketone can favor the formation of one regioisomer over the other.[7]
-
Electronic effects: The electronic nature of the substituents on the aniline (electron-donating or electron-withdrawing) can direct the cyclization to a specific ortho position. Methoxy-substituted anilines tend to favor the formation of 2-substituted quinolines, while chloro- or fluoroanilines may favor the 4-substituted product.[7]
-
Catalyst choice: The use of different acid catalysts (e.g., sulfuric acid vs. polyphosphoric acid) can influence the regiochemical outcome.[7]
Q5: In my Friedländer synthesis, I am observing significant amounts of self-condensation (aldol) products of my ketone. How can I prevent this?
A5: Self-condensation of the ketone is a common side reaction in the Friedländer synthesis, especially under basic conditions.[8][9] To minimize this:
-
Use a non-enolizable aldehyde/ketone: If the reaction design allows, using a carbonyl compound that cannot enolize will prevent self-condensation.[9]
-
Use a more reactive electrophile: If the 2-aminoaryl aldehyde or ketone is significantly more reactive than the ketone starting material, the desired reaction will be favored.[9]
-
Pre-form the enolate: In some cases, quantitative formation of the enolate of the ketone using a strong base like lithium diisopropylamide (LDA) before the addition of the 2-aminoaryl carbonyl compound can prevent self-condensation.[9]
-
Use an imine analog: Replacing the 2-aminoaryl ketone with its imine analog can avoid the alkaline conditions that promote aldol condensation.[8]
Troubleshooting Guides
Skraup Synthesis: Troubleshooting Flowchart
Caption: Troubleshooting workflow for the Skraup synthesis.
Doebner-von Miller Synthesis: Troubleshooting Flowchart
Caption: Troubleshooting workflow for the Doebner-von Miller synthesis.
Combes Synthesis: Troubleshooting Flowchart
Caption: Troubleshooting workflow for the Combes synthesis.
Friedländer Synthesis: Troubleshooting Flowchart
Caption: Troubleshooting workflow for the Friedländer synthesis.
Data on Reaction Conditions and Side Products
While precise quantitative data is highly substrate-dependent, the following tables summarize key parameters and their qualitative effects on minimizing common side reactions.
Table 1: Skraup Synthesis - Moderating Conditions
| Parameter | Condition | Effect on Side Reactions |
| Moderator | Addition of FeSO₄ | Reduces the violence of the reaction and minimizes tar formation.[1][2] |
| Temperature | Gentle initial heating, then controlled reflux | Prevents uncontrolled exothermic reaction and reduces charring.[3] |
| Acid Addition | Slow, controlled addition of H₂SO₄ | Helps to manage the exotherm and prevent localized overheating. |
Table 2: Doebner-von Miller Synthesis - Minimizing Polymerization
| Parameter | Condition | Effect on Side Reactions |
| Solvent System | Biphasic (e.g., water/toluene) | Sequesters the carbonyl compound, reducing acid-catalyzed polymerization. |
| Temperature | Moderate and controlled | Prevents excessive polymerization of the α,β-unsaturated carbonyl.[5] |
| Reactant Addition | Slow addition of the carbonyl compound | Maintains a low concentration of the carbonyl, disfavoring self-condensation. |
Table 3: Combes Synthesis - Controlling Regioselectivity
| Parameter | Condition | Effect on Side Reactions/Selectivity |
| β-Diketone Structure | Increased steric bulk on one side | Favors cyclization at the less sterically hindered position.[7] |
| Aniline Substituents | Electron-donating vs. electron-withdrawing | Influences the nucleophilicity of the ortho positions, directing cyclization.[7] |
| Acid Catalyst | H₂SO₄ vs. Polyphosphoric acid (PPA) | Can alter the ratio of regioisomers formed.[7] |
Table 4: Friedländer Synthesis - Preventing Aldol Condensation
| Parameter | Condition | Effect on Side Reactions |
| Catalyst | Acidic (e.g., p-TsOH, TFA) vs. Basic (e.g., KOH, NaOH) | Acidic conditions can sometimes suppress base-catalyzed aldol condensation.[8][10] |
| Reactant Modification | Use of an imine analog of the 2-aminoaryl ketone | Avoids the need for basic conditions that promote aldol reactions.[8] |
| Reaction Setup | Pre-formation of the enolate with a strong base | Can prevent self-condensation by ensuring the ketone reacts with the 2-aminoaryl carbonyl.[9] |
Experimental Protocols
Skraup Synthesis of Quinoline
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
-
Charging Reactants: To the flask, add aniline, glycerol, and ferrous sulfate heptahydrate.
-
Acid Addition: Slowly add concentrated sulfuric acid through the dropping funnel with constant stirring and cooling in an ice bath.
-
Reaction: Gently heat the mixture to initiate the reaction. Once the exothermic reaction begins, remove the heat source and allow the reaction to proceed under reflux. If the reaction becomes too vigorous, cool the flask.
-
Completion: After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure completion.
-
Work-up: Cool the reaction mixture and carefully pour it into a large volume of cold water.
-
Neutralization: Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until it is alkaline.
-
Purification: Isolate the crude quinoline by steam distillation. Separate the organic layer from the distillate and dry it over a suitable drying agent (e.g., anhydrous sodium sulfate). Further purify by vacuum distillation.[2][5]
Doebner-von Miller Synthesis of 2-Methylquinoline
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser.
-
Charging Reactants: To the flask, add aniline and concentrated hydrochloric acid.
-
Reactant Addition: Slowly add crotonaldehyde to the stirred mixture.
-
Reaction: Heat the reaction mixture under reflux for several hours.
-
Work-up: Cool the reaction mixture and make it strongly alkaline with concentrated sodium hydroxide solution.
-
Purification: Subject the mixture to steam distillation. The 2-methylquinoline will co-distill with water. Separate the organic layer, dry it, and purify by distillation.[5]
Combes Synthesis of a 2,4-Dimethylquinoline
-
Reaction Setup: In a fume hood, place aniline and acetylacetone in a round-bottom flask.
-
Condensation: Stir the mixture at room temperature. An exothermic reaction may occur, forming the enamine intermediate.
-
Cyclization: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring.
-
Reaction: Gently heat the reaction mixture for a short period.
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice.
-
Neutralization and Isolation: Neutralize the solution with a base (e.g., ammonia or sodium hydroxide). The quinoline derivative may precipitate and can be collected by filtration.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol).[7]
Friedländer Synthesis of a Substituted Quinoline
-
Reaction Setup: In a fume hood, combine 2-aminobenzophenone and a ketone with an α-methylene group (e.g., acetone) in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of a base (e.g., potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid).
-
Reaction: Heat the mixture under reflux in a suitable solvent (e.g., ethanol) for several hours.
-
Work-up: Cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.[8][10]
References
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Curly Arrow: The Skraup Reaction - How to Make a Quinoline [curlyarrow.blogspot.com]
- 5. researchgate.net [researchgate.net]
- 6. Sciencemadness Discussion Board - Skraup Reaction- Preferred Workup? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Self-condensation - Wikipedia [en.wikipedia.org]
- 10. Friedländer synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Reaction Conditions for Adamantylation of Quinolines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the adamantylation of quinolines.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for introducing an adamantyl group onto a quinoline scaffold?
A1: The most common method is the Friedel-Crafts alkylation, which involves the reaction of a quinoline derivative with an adamantylating agent in the presence of a Lewis acid catalyst. Alternative methods, such as C-H activation, are also being explored for more direct and selective functionalization of the quinoline core.
Q2: What are the typical adamantylating agents used in these reactions?
A2: Common adamantylating agents include 1-haloadamantanes (e.g., 1-bromoadamantane, 1-chloroadamantane), 1-adamantanol, and adamantyl carboxylates. The choice of agent can influence the reactivity and the required reaction conditions.
Q3: Which Lewis acids are suitable for the adamantylation of quinolines?
A3: A variety of Lewis acids can be used, with the choice depending on the reactivity of the quinoline substrate and the adamantylating agent. Common examples include aluminum chloride (AlCl₃), gallium(III) triflate (Ga(OTf)₃), and triflic acid (TfOH).[1] Solid acid catalysts like acidic ion-exchange resins (e.g., Amberlyst 36 Dry) have also been shown to be effective and offer the advantage of easier separation.[1]
Q4: What is the expected regioselectivity for the adamantylation of quinoline?
A4: The regioselectivity of Friedel-Crafts reactions on quinolines can be complex. The nitrogen atom in the quinoline ring is a Lewis base and can coordinate with the Lewis acid catalyst, deactivating the pyridine ring towards electrophilic substitution.[2] Therefore, substitution is generally expected to occur on the benzene ring. However, the exact position of substitution can be influenced by the reaction conditions and the substituents already present on the quinoline ring. C-H activation strategies can offer more precise control over regioselectivity.[3][4][5]
Q5: Can polyadamantylation occur, and how can it be minimized?
A5: Yes, polyalkylation is a common side reaction in Friedel-Crafts alkylations, as the introduction of an electron-donating alkyl group can activate the aromatic ring for further substitution.[6][7] To minimize polyadamantylation, it is recommended to use a stoichiometric excess of the quinoline substrate relative to the adamantylating agent. Controlling the reaction time and temperature can also help in favoring the mono-adamantylated product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low conversion | - Inactive catalyst- Insufficient reaction temperature- Deactivated quinoline substrate- Poor quality of reagents | - Use a freshly opened or purified Lewis acid. Consider using a more active catalyst like triflic acid.[8]- Gradually increase the reaction temperature while monitoring for product formation and decomposition.- If the quinoline has strongly electron-withdrawing groups, a more forcing reaction condition (higher temperature, stronger catalyst) might be needed.- Ensure all reagents are pure and anhydrous.[9] |
| Formation of multiple products (poor regioselectivity) | - Isomerization of the adamantyl cation- Multiple reactive sites on the quinoline ring | - While the 1-adamantyl cation is tertiary and generally stable against rearrangement, harsh reaction conditions could potentially lead to side reactions.[7] milder conditions may improve selectivity.- C-H activation approaches may provide better regiocontrol.[3][4][5] |
| Significant amount of polyadamantylated product | - High reactivity of the mono-adamantylated product- High concentration of the adamantylating agent | - Use a larger excess of the quinoline substrate.- Add the adamantylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.- Reduce the reaction time and temperature. |
| Product decomposition | - High reaction temperature- Strong Lewis acid catalyst | - Lower the reaction temperature.- Use a milder Lewis acid catalyst (e.g., an ion-exchange resin instead of AlCl₃).[1]- Reduce the reaction time. |
| Difficulty in product isolation/purification | - Formation of a complex mixture- Catalyst residues in the product | - Optimize the reaction to improve selectivity and reduce byproducts.- For reactions using solid acid catalysts, the catalyst can be simply filtered off.[1]- For traditional Lewis acids, a careful aqueous workup is necessary to quench the catalyst. |
Data Presentation: Starting Points for Optimization
The following tables summarize reaction conditions reported for the adamantylation of aromatic compounds, which can serve as a starting point for optimizing the adamantylation of quinolines.
Table 1: Adamantylation of Toluene with Various Adamantylating Agents and Catalysts [1]
| Adamantylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Major Product |
| 1-Bromoadamantane | Ga(OTf)₃ | Toluene | 80 | 24 | p-Adamantyltoluene |
| 1-Adamantanol | TfOH | [BMIM][OTf] | RT | 1 | p-Adamantyltoluene |
| 1-Chloroadamantane | TfOH | [BMIM][OTf] | RT | 1 | p-Adamantyltoluene |
| 1-Bromoadamantane | Amberlyst 36 Dry | Toluene | 110 | 4 | p-Adamantyltoluene |
Table 2: Adamantylation of Pyrene with 1-Bromoadamantane and Triflic Acid [8]
| Pyrene/AdaBr/TfOH (mmol) | Solvent | Temperature (°C) | Time (h) | Product (Isolated Yield, %) |
| 1 / 1.2 / 2.4 | CH₂Cl₂ | RT | 0.5 | 2-Adamantylpyrene (92%) |
| 1 / 2.4 / 4.8 | CH₂Cl₂ | RT | 2 | 2,7-Diadamantylpyrene (85%) |
Experimental Protocols
General Protocol for Friedel-Crafts Adamantylation of Quinoline
Disclaimer: This is a general guideline and should be adapted and optimized for specific quinoline substrates and adamantylating agents.
-
Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the quinoline derivative (1.2-2 equivalents) and a suitable anhydrous solvent (e.g., dichloromethane, nitrobenzene).
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath. Carefully add the Lewis acid catalyst (e.g., AlCl₃, 1.1 equivalents) portion-wise, ensuring the temperature does not rise significantly.
-
Reagent Addition: In a separate flask, dissolve the adamantylating agent (e.g., 1-bromoadamantane, 1 equivalent) in the same anhydrous solvent. Add this solution dropwise to the quinoline-catalyst mixture at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for the desired time (monitor by TLC). If no reaction occurs, the temperature can be gradually increased.
-
Workup: Cool the reaction mixture back to 0 °C and slowly quench by adding ice-water. Extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired adamantylated quinoline.
Mandatory Visualizations
Caption: Experimental workflow for the adamantylation of quinolines.
Caption: Troubleshooting logic for optimizing adamantylation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organic chemistry - Friedel-Crafts alkylation of five-membered heterocycles - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Troubleshooting [chem.rochester.edu]
Technical Support Center: Purification of Adamantane-Containing Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of adamantane-containing compounds.
The unique physicochemical properties of the adamantane cage, such as high lipophilicity, rigidity, and thermal stability, make its derivatives attractive for various applications, particularly in drug discovery. However, these same properties can present significant challenges during purification. This guide is designed to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying adamantane-containing compounds?
A1: The primary challenges stem from the characteristic properties of the adamantane moiety:
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High Lipophilicity and Low Aqueous Solubility: Adamantane and its derivatives are generally nonpolar and practically insoluble in water, making aqueous extraction and purification methods challenging.[1][2] This often necessitates the use of organic solvents.
-
High Melting Point and Sublimation: Many adamantane compounds have unusually high melting points for their molecular weight and can sublime even at room temperature.[1][3] This property can be exploited for purification but also requires careful handling to prevent sample loss.
-
Crystallinity: While often crystalline, inducing crystallization can be difficult, and the formation of oils or amorphous solids is not uncommon, complicating purification by recrystallization.
-
Isomer Separation: The synthesis of substituted adamantanes can lead to mixtures of positional isomers (e.g., 1-substituted vs. 2-substituted), which can be difficult to separate due to their similar physical properties.
-
Removal of Starting Materials and Reagents: Unreacted starting materials, such as adamantane itself or its precursors, and catalysts used in synthesis (e.g., Lewis acids) can be challenging to remove completely.
Q2: Which purification techniques are most effective for adamantane derivatives?
A2: The choice of purification technique depends on the specific compound, its properties, and the impurities present. The most common methods are:
-
Recrystallization: This is a widely used technique for purifying solid adamantane compounds. The key is to find a suitable solvent or solvent system.
-
Sublimation: For volatile adamantane derivatives, especially the parent hydrocarbon, sublimation can be a highly effective purification method, particularly for removing non-volatile impurities.
-
Column Chromatography: Flash chromatography on silica gel is a standard method for separating adamantane derivatives from reaction byproducts and unreacted starting materials. Reversed-phase HPLC is also highly effective for both analytical and preparative separations.
-
Acid-Base Extraction: For adamantane derivatives with acidic or basic functional groups (e.g., carboxylic acids, amines), acid-base extraction can be a powerful preliminary purification step.
Troubleshooting Guides
Recrystallization Issues
Q: My adamantane compound is not crystallizing from solution. What should I do?
A: This is a common issue. Here are several troubleshooting steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure solid, add a "seed" crystal to the cooled, supersaturated solution.
-
Reduce Temperature: Ensure the solution is thoroughly cooled, first at room temperature and then in an ice bath.
-
-
Re-evaluate Your Solvent System:
-
Too Much Solvent: You may have used too much solvent, preventing the solution from becoming supersaturated upon cooling. Try to evaporate some of the solvent and cool the solution again.
-
Inappropriate Solvent: The solvent may be too good at dissolving your compound even at low temperatures. In this case, you may need to use a two-solvent system. Dissolve your compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes cloudy. Gently heat to redissolve and then cool slowly.
-
Q: My compound "oils out" instead of crystallizing. How can I fix this?
A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point.
-
Lower the Temperature of Saturation: Use a larger volume of solvent so that the solution becomes saturated at a lower temperature.
-
Change the Solvent System: Choose a solvent with a lower boiling point or use a two-solvent system where the addition of the second solvent induces crystallization at a lower temperature.
-
Agitation: Vigorous stirring of the oiled-out solution as it cools can sometimes promote crystallization.
Chromatography Challenges
Q: I'm having difficulty separating positional isomers of my adamantane derivative on a silica gel column. What can I do?
A: Separating positional isomers is challenging due to their similar polarities.
-
Optimize Your Mobile Phase: Use a less polar solvent system to increase the retention time and potentially improve separation. Running a shallow gradient elution, where the polarity of the mobile phase is increased very slowly over time, can also be effective.
-
Try a Different Stationary Phase: Normal-phase chromatography on silica gel is common, but for particularly difficult separations, consider other stationary phases. For some isomers, reversed-phase chromatography may provide better selectivity.
-
High-Performance Liquid Chromatography (HPLC): For very challenging separations, HPLC offers much higher resolution than flash chromatography. Experiment with different columns (e.g., C18, phenyl-hexyl) and mobile phases.
Q: My adamantane compound is streaking on the TLC plate and the column. Why is this happening and how can I prevent it?
A: Streaking can be caused by several factors:
-
Compound Overload: You may be applying too much sample to the TLC plate or column. Try using a more dilute solution.
-
Inappropriate Solvent: The solvent may be too polar, causing the compound to move too quickly and streak. Try a less polar mobile phase. For acidic or basic compounds, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can improve peak shape.
-
Incomplete Dissolution: If the sample is not fully dissolved before loading onto the column, it can lead to streaking. Ensure your sample is completely dissolved in a minimal amount of solvent.
Data Presentation
Table 1: Physicochemical Properties of Selected Adamantane Derivatives
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Solubility |
| Adamantane | C₁₀H₁₆ | 136.24 | 270 (sublimes) | Soluble in nonpolar organic solvents (e.g., hexane, chloroform, benzene); practically insoluble in water.[1] |
| 1-Adamantanol | C₁₀H₁₆O | 152.23 | 247 (sublimes) | Soluble in chloroform, methanol, and ethanol; insoluble in water.[4] |
| 1-Adamantanamine | C₁₀H₁₇N | 151.25 | 180-190 | Soluble in organic solvents. |
| 1-Adamantanamine HCl | C₁₀H₁₈ClN | 187.71 | >300 | Soluble in water, ethanol, acetic acid, DMF, NMP, and DMAC.[5][6][7][8][9] |
| 1-Adamantanecarboxylic acid | C₁₁H₁₆O₂ | 180.24 | 172-174 | Soluble in methanol, acetone, benzene, ethanol, chloroform, and dichloromethane; insoluble in water.[10][11][12][13] |
| 2-Adamantanone | C₁₀H₁₄O | 150.22 | 260-262 | Soluble in organic solvents. |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization (Single-Solvent)
-
Solvent Selection: In a test tube, add a small amount of your crude adamantane compound. Add a few drops of a potential solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to wet the solid. Heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Do not disturb the flask during this process. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely under vacuum or in a desiccator.
Protocol 2: Purification by Sublimation (under Vacuum)
-
Apparatus Setup: Place the crude, dry adamantane compound in the bottom of a sublimation apparatus. Lightly grease the joint and assemble the apparatus with a cold finger.
-
Applying Vacuum: Connect the apparatus to a vacuum source using thick-walled tubing. The system should be airtight.
-
Cooling the Cold Finger: Begin circulating a coolant (e.g., cold water) through the cold finger.
-
Heating: Gently heat the bottom of the sublimation apparatus using a heating mantle or heat gun. The compound will start to sublime and deposit as pure crystals on the cold finger.[14][15]
-
Completion and Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature while still under vacuum. Carefully vent the system and collect the purified crystals from the cold finger. Typical laboratory sublimation is often performed at pressures below 1 atm and at temperatures near or below the compound's melting point.[14][16]
Protocol 3: Flash Column Chromatography
-
Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system. A good system will give your desired compound an Rf value of approximately 0.2-0.4. A common starting point for many adamantane derivatives is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen mobile phase.
-
Sample Loading: Dissolve your crude sample in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and apply gentle air pressure to begin eluting the compounds. Collect fractions in test tubes.
-
Analysis: Monitor the collected fractions by TLC to identify which fractions contain your pure compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified adamantane derivative. For non-polar compounds, a gradient elution might start with 100% hexane and gradually increase the percentage of a more polar solvent like ethyl acetate.
Mandatory Visualization
Experimental Workflow: Synthesis of an Adamantyl Triazole 11β-HSD1 Inhibitor
The following diagram illustrates a typical experimental workflow for the synthesis and purification of an adamantane-containing drug candidate, specifically an adamantyl triazole inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This multi-step synthesis involves several purification challenges.
Caption: Synthesis and purification workflow for an adamantyl triazole 11β-HSD1 inhibitor.
Logical Relationship: Troubleshooting Purification Issues
This diagram outlines a logical approach to troubleshooting common purification problems for adamantane-containing compounds.
Caption: A decision tree for troubleshooting common issues in the purification of adamantane compounds.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Page loading... [wap.guidechem.com]
- 3. Purification [chem.rochester.edu]
- 4. 1-Adamantanol - CAS-Number 768-95-6 - Order from Chemodex [chemodex.com]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
- 7. Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K [scite.ai]
- 8. scienceopen.com [scienceopen.com]
- 9. researchgate.net [researchgate.net]
- 10. chembk.com [chembk.com]
- 11. 1-Adamantanecarboxylic Acid 828-51-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 12. 1-Adamantanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 13. 828-51-3 CAS MSDS (1-Adamantanecarboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. chem.ucalgary.ca [chem.ucalgary.ca]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Chemistry Online @ UTSC [utsc.utoronto.ca]
Technical Support Center: Optimizing Pfitzinger and Doebner Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize impurities in the Pfitzinger and Doebner reactions.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the Pfitzinger and Doebner reactions, offering potential causes and solutions.
Pfitzinger Reaction
Question 1: My Pfitzinger reaction has produced a thick, intractable tar instead of the expected quinoline-4-carboxylic acid. What causes this and how can I prevent it?
Answer:
Tar formation is a common issue in the Pfitzinger reaction, often attributed to the self-condensation of isatin or the carbonyl compound under strongly basic conditions, or the polymerization of reaction intermediates. The simultaneous mixing of all reactants can exacerbate this issue.
Troubleshooting Steps:
-
Modified Reactant Addition: Instead of adding all reactants at once, first, dissolve the isatin in the base (e.g., potassium hydroxide) to facilitate the opening of the isatin ring to form the potassium salt of 2-amino-α-oxo-benzeneacetic acid. This intermediate is less prone to self-condensation. Once the isatin is fully dissolved and the solution's color changes, then add the carbonyl compound.
-
Temperature Control: High temperatures can promote side reactions leading to tar formation. Maintain the reaction temperature as specified in the protocol, avoiding excessive heating. For some substrates, running the reaction at a lower temperature for a longer duration may be beneficial.
-
Solvent Choice: The choice of solvent can influence the solubility of intermediates and byproducts. While ethanol is commonly used, exploring other protic solvents or aqueous mixtures might reduce tar formation for your specific substrates.
-
pH Control during Workup: During the acidification step to precipitate the product, add the acid slowly and with vigorous stirring to avoid localized high acidity, which can sometimes contribute to degradation and tar formation.
Question 2: The yield of my desired quinoline-4-carboxylic acid is consistently low. How can I improve it?
Answer:
Low yields can result from incomplete reaction, degradation of reactants or products, or the formation of side products.
Troubleshooting Steps:
-
Ensure Complete Isatin Ring Opening: As mentioned above, pre-reacting the isatin with a strong base is crucial. Ensure the isatin is fully dissolved before adding the carbonyl compound.
-
Reactant Stoichiometry: An excess of the carbonyl compound is often used to drive the reaction to completion and minimize residual isatin, which can be difficult to remove during purification. Experiment with the molar ratio of the carbonyl compound to isatin.
-
Reaction Time: The reaction may require a longer time to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Purity of Reactants: Ensure that the isatin and carbonyl compound are of high purity, as impurities can interfere with the reaction.
Question 3: I am observing significant amounts of unreacted isatin in my final product. How can I improve the conversion?
Answer:
Incomplete conversion of isatin is a common problem.
Troubleshooting Steps:
-
Increase Excess of Carbonyl Compound: Using a larger excess of the ketone or aldehyde can help to drive the reaction towards the product and consume more of the isatin.
-
Optimize Base Concentration: The concentration of the base can affect the rate of isatin ring opening and the subsequent condensation. You may need to optimize the concentration of KOH or NaOH for your specific substrates.
-
Longer Reaction Time: As with low yields, extending the reaction time and monitoring by TLC can ensure the reaction has proceeded to completion.
Doebner Reaction
Question 1: My Doebner reaction is giving a low yield of the desired quinoline-4-carboxylic acid, and I am isolating a significant amount of a byproduct. What could this byproduct be and how can I minimize it?
Answer:
A common side reaction in the Doebner reaction, particularly when using anilines with electron-withdrawing groups, is the reduction of the intermediate imine (formed from the aniline and aldehyde) by the dihydroquinoline intermediate. This results in the formation of a benzylamine byproduct and reduces the yield of the desired oxidized quinoline.
Troubleshooting Steps:
-
Use of a Co-oxidant: In what is known as the Doebner hydrogen-transfer reaction, the reaction is performed in the presence of an imine that acts as a hydrogen acceptor. This allows the desired dihydroquinoline intermediate to be oxidized to the quinoline, while the co-oxidant imine is reduced.
-
Catalyst Optimization: The choice and amount of acid catalyst (e.g., Lewis acids like tin tetrachloride or Brønsted acids like p-toluenesulfonic acid) can influence the reaction rate and selectivity.[1] Experiment with different catalysts and catalyst loadings.
-
Slow Addition of Pyruvic Acid: Adding the pyruvic acid solution dropwise to the mixture of the aniline and aldehyde can help to control the reaction rate and minimize the formation of side products.
Question 2: The reaction failed when using 2-chloro-5-aminopyridine, and I isolated a pyrrolidine derivative. Why did this happen?
Answer:
In the case of 2-chloro-5-aminopyridine, the cyclization can occur at the amino group of the pyridine ring instead of the benzene ring.[2] This leads to the formation of a pyrrolidine derivative as a side product.[2] This is an example of a competing reaction pathway that can occur with specific substrates.
Troubleshooting Steps:
-
Protecting Groups: If the amino group on the pyridine ring is more nucleophilic and reactive, consider protecting it before the reaction and deprotecting it afterward.
-
Alternative Synthetic Routes: For substrates that are prone to this type of alternative cyclization, the Doebner reaction may not be the most suitable method. Consider alternative quinoline syntheses such as the Gould-Jacobs reaction.
Data Presentation
The following tables summarize the influence of various reaction parameters on the yield and purity of products in the Pfitzinger and Doebner reactions.
Table 1: Influence of Reaction Conditions on the Yield of 2-phenylquinoline-4-carboxylic acid in a Doebner-type Reaction
| Entry | Aniline (equiv.) | Benzaldehyde (equiv.) | Pyruvic Acid (equiv.) | Catalyst (mol %) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1.0 | 1.1 | 1.2 | BF₃·OEt₂ (30) | MeCN | 65 | 24 | 85 |
| 2 | 1.0 | 1.1 | 1.2 | Sc(OTf)₃ (10) | MeCN | 65 | 24 | 78 |
| 3 | 1.0 | 1.1 | 1.2 | p-TsOH (20) | EtOH | Reflux | 24 | 65 |
| 4 | 1.0 | 1.1 | 1.2 | - | MeCN | 65 | 24 | <10 |
Data synthesized from principles described in cited literature.
Table 2: Effect of Solvent on the Yield of a Michael Adduct in a Doebner-related Reaction
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | Water | 24 | 60 |
| 2 | Ethanol | 12 | 85 |
| 3 | Acetonitrile | 24 | 55 |
| 4 | Dichloromethane | 18 | 75 |
| 5 | Toluene | 24 | 40 |
Data adapted from principles discussed in the context of related reactions.[3]
Experimental Protocols
Optimized Pfitzinger Protocol for the Synthesis of 2,3-dimethylquinoline-4-carboxylic acid
This protocol is adapted from a procedure known to minimize resinous byproducts.
Materials:
-
Isatin
-
Butan-2-one (Methyl ethyl ketone)
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl)
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isatin (1 equivalent) in a solution of potassium hydroxide (3 equivalents) in a mixture of ethanol and water.
-
Heat the mixture to reflux until the isatin has completely dissolved and the color of the solution changes, indicating the formation of the potassium salt of isatic acid.
-
Cool the reaction mixture slightly and then add butan-2-one (2 equivalents) dropwise with continuous stirring.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol by rotary evaporation.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted butan-2-one and other neutral impurities.
-
Carefully acidify the aqueous layer with hydrochloric acid with cooling in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 2,3-dimethylquinoline-4-carboxylic acid.
Doebner Hydrogen-Transfer Protocol for the Synthesis of 2-(4-chlorophenyl)quinoline-4-carboxylic acid
This protocol is designed to improve yields for anilines bearing electron-withdrawing groups.[4]
Materials:
-
4-Chloroaniline
-
Benzaldehyde
-
Pyruvic acid
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Acetonitrile (MeCN)
Procedure:
-
To a solution of 4-chloroaniline (1 equivalent) and benzaldehyde (1.1 equivalents) in acetonitrile, add boron trifluoride etherate (0.3 equivalents) at room temperature.
-
Stir the mixture for 10 minutes at 65 °C.
-
Add a solution of pyruvic acid (1.2 equivalents) in acetonitrile dropwise over 1 hour while maintaining the temperature at 65 °C.
-
Continue to stir the reaction mixture at 65 °C for 24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Add water to the residue and adjust the pH to 8-9 with a saturated sodium bicarbonate solution.
-
Wash the aqueous solution with ethyl acetate to remove impurities.
-
Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry to yield the desired product.
Visualizations
Caption: Troubleshooting workflow for the Pfitzinger reaction.
Caption: Simplified reaction pathway for the Doebner reaction.
Caption: General experimental workflow for minimizing impurities.
References
Technical Support Center: Analysis of 2-(1-Adamantyl)quinoline-4-carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical refinement of 2-(1-Adamantyl)quinoline-4-carboxylic acid. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial analytical techniques for characterizing this compound?
A1: For initial characterization, a combination of High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended. HPLC-UV will help assess purity and establish a quantitative method. LC-MS will confirm the molecular weight and provide fragmentation data for structural confirmation. ¹H and ¹³C NMR will provide detailed structural information.
Q2: What is the expected solubility of this compound in common analytical solvents?
A2: Due to the bulky and hydrophobic adamantyl group, the solubility in highly aqueous solutions is expected to be low. It is likely more soluble in organic solvents like methanol, acetonitrile, dimethyl sulfoxide (DMSO), and dichloromethane (DCM). For reversed-phase HPLC, a mobile phase with a higher percentage of organic modifier will likely be required. The solubility of quinoline-4-carboxylic acid is pH-dependent; in acidic conditions, the carboxylic group is protonated, which can affect solubility.[1]
Q3: Are there any specific safety precautions I should take when handling this compound?
Q4: Can I analyze this compound by Gas Chromatography (GC)?
A4: Direct analysis by GC is challenging due to the low volatility of this compound. However, analysis by GC-MS is possible after derivatization of the carboxylic acid group to a more volatile ester, for example, a methyl or silyl ester.[2][3][4]
Troubleshooting Guides
HPLC-UV Analysis
Issue 1: Poor Peak Shape (Tailing)
-
Question: My HPLC chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing for this compound is likely due to secondary interactions between the basic quinoline nitrogen and acidic silanol groups on the silica-based stationary phase.[5] Here are some troubleshooting steps:
-
Lower Mobile Phase pH: Operate at a lower pH (e.g., pH 2.5-3.5 with trifluoroacetic acid or formic acid) to protonate the residual silanol groups and minimize these interactions.[5]
-
Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (TEA), to the mobile phase to block the active sites on the stationary phase.
-
Use a Deactivated Column: Employ a column with end-capping or a polar-embedded phase to shield the silanol groups.[6]
-
Check for Column Overload: Inject a smaller sample volume or a more dilute sample to rule out mass overload.[7]
-
Issue 2: Inconsistent Retention Times
-
Question: The retention time for my analyte is drifting between injections. What should I investigate?
-
Answer: Retention time drift can be caused by several factors:
-
Insufficient Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run.
-
Mobile Phase pH Instability: If the mobile phase pH is close to the pKa of the analyte, small changes in pH can lead to significant shifts in retention. It is best to work at a pH at least one unit away from the pKa.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as retention times can be sensitive to temperature changes.[8]
-
Mobile Phase Composition: If preparing the mobile phase online, ensure the solvent mixing is accurate and consistent.[8]
-
LC-MS Analysis
Issue 1: Low Signal Intensity/Poor Ionization
-
Question: I am observing a very weak signal for my compound in the mass spectrometer. How can I improve the signal intensity?
-
Answer: Poor ionization can be a challenge for some carboxylic acids.[9] Consider the following:
-
Mobile Phase Additives: The addition of a small amount of formic acid or ammonium formate to the mobile phase can aid in protonation and improve signal intensity in positive ion mode.
-
Ionization Mode: While positive ion mode is common for compounds with a basic nitrogen, negative ion mode might also be effective for the deprotonated carboxylic acid. Experiment with both modes to determine the optimal setting.
-
Derivatization: For enhanced sensitivity, consider derivatization to introduce a more readily ionizable group.[10][11][12]
-
NMR Spectroscopy
Issue 1: Broad Peaks in the ¹H NMR Spectrum
-
Question: The proton signals in my NMR spectrum are broad, making interpretation difficult. What could be the reason?
-
Answer: Broad peaks in the NMR spectrum can be due to:
-
Aggregation: The compound may be aggregating at the concentration used for the NMR sample. Try acquiring the spectrum at a lower concentration or at an elevated temperature. Quinoline derivatives are known to exhibit concentration-dependent chemical shifts due to π-π stacking.[13]
-
Paramagnetic Impurities: The presence of trace paramagnetic impurities can cause significant line broadening. Ensure your sample and NMR tube are clean.
-
Slow Conformational Exchange: The bulky adamantyl group may lead to slow conformational exchange on the NMR timescale, resulting in broad peaks. Acquiring the spectrum at a different temperature (higher or lower) may help to either sharpen the signals or resolve the different conformers.[14]
-
Experimental Protocols
HPLC-UV Method
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 60% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm and 310 nm |
| Sample Preparation | Dissolve sample in 50:50 Acetonitrile:Water |
LC-MS Method
| Parameter | Recommended Condition |
| Column | C18, 100 mm x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive and Negative |
| Scan Range | m/z 100-500 |
¹H NMR Spectroscopy
| Parameter | Recommended Condition |
| Solvent | DMSO-d₆ |
| Concentration | 5-10 mg/mL |
| Temperature | 25 °C (consider variable temperature studies if peaks are broad) |
| Frequency | 400 MHz or higher |
Quantitative Data Summary
Table 1: Expected HPLC and LC-MS Data
| Parameter | Expected Value |
| Molecular Weight | 307.39 g/mol |
| [M+H]⁺ (m/z) | 308.16 |
| [M-H]⁻ (m/z) | 306.15 |
| HPLC Retention Time (approx.) | 8-12 minutes (under specified conditions) |
Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Quinoline H | 7.5 - 9.0 | m |
| Adamantyl H | 1.7 - 2.2 | m |
| Carboxylic Acid H | ~13.0 | br s |
Visualizations
Caption: Troubleshooting workflow for HPLC peak tailing.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. scispace.com [scispace.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. derivatization method for carboxylic acid ? - Chromatography Forum [chromforum.org]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromtech.com [chromtech.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. repository.uncw.edu [repository.uncw.edu]
- 14. Trends in NMR Structural Elucidation Of Polycyclic Cages, Namely: Adamantane, Pentacycloundecane and Trishomocubane [scielo.org.za]
Technical Support Center: Addressing Poor Reproducibility in Bioassays with Lipophilic Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the common challenges and sources of poor reproducibility encountered when working with lipophilic compounds in bioassays.
Troubleshooting Guide
This guide is designed to help you identify and resolve specific issues you may encounter during your experiments.
Issue 1: Inconsistent or Non-Reproducible Compound Activity
Q: My dose-response curves are variable between experiments, or the compound activity is lower than expected. What could be the cause?
A: Poor aqueous solubility is a primary reason for inconsistent results with lipophilic compounds.[1][2][3] This can lead to several problems, including:
-
Precipitation: The compound may be precipitating out of the aqueous assay buffer, reducing its effective concentration.
-
Aggregation: Lipophilic molecules can self-associate in aqueous solutions to form aggregates, which can lead to non-specific inhibition or activation in bioassays.[4][5][6]
-
Inaccurate Concentration: The actual concentration of the compound in solution may be much lower than the nominal concentration.
Troubleshooting Steps:
-
Assess Compound Solubility:
-
Visually inspect your final assay solution for any signs of precipitation (cloudiness, particulates).
-
Determine the kinetic solubility of your compound in the specific assay buffer you are using.
-
-
Optimize Compound Dissolution:
-
Ensure your stock solution in an organic solvent (e.g., DMSO) is fully dissolved before diluting into aqueous buffer.[7]
-
When diluting, add the stock solution to the aqueous buffer while vortexing to promote rapid mixing and minimize precipitation.
-
Consider using a lower concentration of your stock solution.[7]
-
-
Test for Aggregation:
-
Include a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in your assay buffer. If the compound's activity is significantly reduced in the presence of the detergent, it is likely due to aggregation-based inhibition.[6]
-
Perform dynamic light scattering (DLS) on your compound in the assay buffer to detect the presence of aggregates.[6]
-
Experimental Protocol: Preparation of a Lipophilic Compound Working Solution
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) of the lipophilic compound in 100% DMSO. Ensure the compound is completely dissolved. Sonication may be used to aid dissolution.[2]
-
Perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations.
-
To prepare the final working solutions, dilute the DMSO stock solutions into the final aqueous assay buffer. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) and consistent across all wells.[7]
-
Add the compound stock to the assay buffer while vortexing to ensure rapid dispersion.
-
Visually inspect the final solution for any signs of precipitation before adding it to the assay plate.
Issue 2: High Background or Unexplained Biological Activity in Control Wells
Q: I'm observing unexpected activity in my vehicle control wells (e.g., DMSO only). What could be causing this?
A: There are two likely culprits for this issue: leachates from plastic consumables and the intrinsic biological activity of the solvent vehicle.
-
Plastic Leaching: Disposable laboratory plastics, such as pipette tips, microcentrifuge tubes, and multi-well plates, can leach bioactive compounds into your assay solutions.[8][9][10][11][12] These leachates can include plasticizers, stabilizers, and other additives that may interfere with your assay by, for example, inhibiting enzymes or activating signaling pathways.[8][11]
-
Vehicle Effects: The organic solvents used to dissolve lipophilic compounds, such as DMSO, ethanol, and cyclodextrins, can have their own biological effects, especially at higher concentrations.[13][14]
Troubleshooting Steps:
-
Evaluate Your Plastics:
-
Test different brands or batches of plastic consumables to see if the background activity changes.
-
Consider using glass or polypropylene labware, which are generally more inert.
-
Pre-rinse plasticware with the assay buffer before use to remove potential surface contaminants.
-
-
Optimize Your Vehicle Control:
-
Ensure the concentration of the vehicle (e.g., DMSO) is identical in all wells, including controls.
-
Test a range of vehicle concentrations to determine the highest concentration that does not produce a biological effect in your assay.
-
If possible, explore alternative, less biologically active solvents.[1]
-
Data Presentation: Common Solvents for Lipophilic Compounds
| Solvent | Common Starting Concentration | Recommended Max Final Concentration in Assay | Potential Biological Effects |
| DMSO | 10-50 mM | ≤ 0.5% | Can induce cell differentiation, has antioxidant and anti-inflammatory effects.[13][14] |
| Ethanol | 10-50 mM | ≤ 0.5% | Can have neuroprotective or neurotoxic effects depending on the system.[13][14] |
| Cyclodextrins | Varies | Varies | Can have neuroprotective effects.[13][14] |
| Cremophor™ EL | Varies | Varies | Can have neuroprotective effects.[13][14] |
Issue 3: Discrepancies in Potency Between Different Assay Formats (e.g., Biochemical vs. Cell-Based)
Q: My compound is very potent in a biochemical assay, but its activity is much lower in a cell-based assay. Why is there a discrepancy?
A: This is a common issue when working with lipophilic compounds and is often due to protein binding and interactions with cellular components.
-
Plasma Protein Binding: Cell culture media is often supplemented with serum, which contains proteins like albumin. Lipophilic compounds have a high affinity for these proteins, and this binding sequesters the compound, reducing the free concentration available to interact with the target in the cells.[15][16][17] The unbound drug is responsible for the pharmacological activity.[15]
-
Cell Membrane Interactions: Due to their lipophilicity, these compounds can readily partition into and accumulate within the lipid bilayers of cell membranes.[18][19][20][21] This can limit the amount of compound that reaches intracellular targets.
-
Drug Metabolism: Cells can metabolize the compound, converting it into less active or inactive forms.[22]
Troubleshooting Steps:
-
Assess Protein Binding:
-
If possible, measure the fraction of your compound that is unbound in the presence of the serum concentration used in your cell-based assay.
-
Consider performing the cell-based assay in serum-free or low-serum conditions, if your cells can tolerate it, to see if the potency increases.
-
-
Evaluate Cell Permeability and Accumulation:
-
Use computational models or in vitro assays (e.g., PAMPA) to predict the membrane permeability of your compound.
-
Consider that high lipophilicity can lead to greater cellular accumulation, which may not always correlate with target engagement if the compound is sequestered in lipid membranes.[20]
-
Mandatory Visualization: Troubleshooting Workflow for Inconsistent Bioassay Results
Caption: A flowchart for troubleshooting poor reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store stock solutions of lipophilic compounds? A: Stock solutions are typically prepared in an organic solvent like DMSO and should be stored at -20°C or -80°C to maintain stability.[23] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Once dissolved in a suitable lipid vehicle, the chemical stability may be improved, and low-temperature storage might not be as critical.[23]
Q2: How does the lipophilicity of a compound affect its metabolism? A: Highly lipophilic compounds can readily cross cell membranes and enter cells, where they are substrates for metabolic enzymes, such as cytochrome P450s.[22][24] Metabolism often converts lipophilic compounds into more hydrophilic (water-soluble) products, which can be more easily excreted from the body.[22] The rate of metabolism can determine the duration and intensity of a drug's action.[22]
Q3: Can I use sonication to dissolve my lipophilic compound in the final assay buffer? A: While sonication can be used to dissolve the initial stock solution in an organic solvent, it is generally not recommended for dissolving the compound in the final aqueous assay buffer.[2] This is because sonication can induce the formation of aggregates or micelles, which can interfere with the assay.
Q4: What are some alternative methods for delivering lipophilic compounds in cell-based assays? A: Encapsulation in liposomes or the use of cyclodextrins can improve the delivery of lipophilic compounds in aqueous environments.[25] These carrier molecules can increase the solubility and stability of the compound.
Mandatory Visualization: Lipophilic Compound Interaction Pathway
Caption: Factors affecting lipophilic compound availability.
References
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. symmetric.events [symmetric.events]
- 4. espace.inrs.ca [espace.inrs.ca]
- 5. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Practical Fragments: Avoiding will-o’-the-wisps: aggregation artifacts in activity assays [practicalfragments.blogspot.com]
- 7. researchgate.net [researchgate.net]
- 8. Preventing Leachable Plastic from Disrupting Bioassays | The Scientist [the-scientist.com]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. [PDF] Bioactive Leachates from Lab Plastics Use of Plastic Disposables May Compromise Bioassay Results | Semantic Scholar [semanticscholar.org]
- 11. On the disruption of biochemical and biological assays by chemicals leaching from disposable laboratory plasticware - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Protein Binding • Frontage Laboratories [frontagelab.com]
- 16. The effect of lipophilicity on the protein binding and blood cell uptake of some acidic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Concept Life Sciences | Assay Card | Protein Binding [conceptlifesciences.com]
- 18. Lipophilic compounds in biotechnology--interactions with cells and technological problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Biophysical interactions with model lipid membranes: applications in drug discovery and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. youtube.com [youtube.com]
- 22. Drug metabolism - Wikipedia [en.wikipedia.org]
- 23. blog.pacelabs.com [blog.pacelabs.com]
- 24. Compound lipophilicity for substrate binding to human P450s in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Bioavailability of Quinoline-4-Carboxylic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of enhancing the bioavailability of quinoline-4-carboxylic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: My quinoline-4-carboxylic acid derivative shows potent in vitro activity but poor in vivo efficacy. What are the likely reasons?
A1: This is a common issue often attributed to poor oral bioavailability. The primary reasons include:
-
Low Aqueous Solubility: Quinoline-4-carboxylic acid derivatives are often hydrophobic, leading to poor dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption.
-
Low Permeability: The compound may have difficulty crossing the intestinal epithelial cell membrane to enter systemic circulation.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver before it reaches systemic circulation.
-
Efflux Transporter Activity: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump the drug out of intestinal cells back into the GI lumen.[1][2][3][4]
Q2: What are the main strategies to improve the oral bioavailability of my quinoline-4-carboxylic acid derivative?
A2: Several strategies can be employed, broadly categorized as:
-
Formulation Approaches:
-
Particle Size Reduction: Micronization and nanonization increase the surface area of the drug, enhancing dissolution rate.[5][6][7][8]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at the molecular level can improve its dissolution.[9][10][11][12]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[13][14]
-
-
Chemical Modification:
-
Prodrugs: Modifying the carboxylic acid group to form an ester or amide can improve permeability and solubility. The prodrug is then converted to the active parent drug in vivo.
-
Salt Formation: Converting the carboxylic acid to a more soluble salt form can enhance dissolution.
-
-
Inhibition of Efflux Transporters: Co-administration with an inhibitor of P-gp or BCRP can increase the intestinal absorption of substrate drugs. Some quinoline derivatives themselves can act as efflux pump inhibitors.[15][16][17]
Q3: How do I know if my compound is a substrate for efflux transporters like P-gp or BCRP?
A3: You can determine if your compound is an efflux transporter substrate through in vitro assays, such as:
-
Bidirectional Transport Assays: Using cell monolayers (e.g., Caco-2 or MDCKII cells transfected with the transporter) grown on transwell plates, you can measure the permeability of your compound in the apical-to-basolateral and basolateral-to-apical directions. A significantly higher basolateral-to-apical transport suggests efflux.[18][19]
-
Vesicle-Based Assays: Using inverted plasma membrane vesicles from cells overexpressing the transporter, you can measure the ATP-dependent uptake of your compound into the vesicles.[18][19]
Troubleshooting Guides
Issue 1: Low Drug Loading in Nanoparticle or Solid Dispersion Formulations
| Potential Cause | Troubleshooting Step |
| Poor miscibility/solubility of the drug in the carrier/polymer. | Screen a wider range of polymers or carriers with different physicochemical properties. For solid dispersions, consider using a combination of carriers. |
| Drug crystallization during formulation. | Optimize the solvent evaporation rate or cooling rate in the preparation method. For solid dispersions, consider using a higher polymer-to-drug ratio. |
| Incompatible drug-excipient interactions. | Perform differential scanning calorimetry (DSC) or Fourier-transform infrared spectroscopy (FTIR) to assess compatibility before formulation. |
Issue 2: Instability of the Formulated Drug (e.g., Particle Aggregation, Drug Crystallization)
| Potential Cause | Troubleshooting Step |
| Insufficient amount or inappropriate type of stabilizer in nanosuspensions. | Screen different types and concentrations of stabilizers (e.g., surfactants, polymers). A combination of stabilizers may be more effective.[7][8] |
| Amorphous-to-crystalline transition in solid dispersions. | Select polymers with a high glass transition temperature (Tg) to inhibit molecular mobility. Store the formulation under controlled temperature and humidity. |
| Ostwald ripening in nanosuspensions. | Use a combination of stabilizers or a polymer that strongly adsorbs to the drug particle surface. |
Issue 3: Inconsistent In Vivo Performance Despite Promising In Vitro Dissolution
| Potential Cause | Troubleshooting Step |
| Drug precipitation in the GI tract upon dilution of the formulation. | For lipid-based formulations, perform in vitro lipolysis studies to assess the solubilization capacity of the formulation during digestion.[13] For solid dispersions, select polymers that can maintain a supersaturated state of the drug. |
| Significant first-pass metabolism. | Consider a prodrug approach to mask the metabolic site. Alternatively, investigate co-administration with an inhibitor of the relevant metabolic enzymes. |
| Involvement of efflux transporters. | If not already done, perform in vitro transporter assays. If your compound is a substrate, consider co-formulating with a known efflux inhibitor or modifying the chemical structure to reduce its affinity for the transporter. |
Data Presentation
Table 1: Oral Bioavailability of Selected Quinoline-4-Carboxylic Acid Derivatives
| Compound | Derivative Type | Formulation/Modification | Animal Model | Oral Bioavailability (%) | Reference |
| Analogue 41 | Quinoline-4-carboxylic acid | - | Not Specified | 56 | [20][21][22] |
| Compound 2 | Quinoline-4-carboxamide | Benzyl morpholine substitution | Mouse | 74 | [23] |
| Compound 25 | Quinoline-4-carboxamide | Aminopropyl morpholine substitution | Mouse | 15 | [17] |
| Compound 30 | Quinoline-4-carboxamide | Structural modification to lower basicity | Mouse | 23 | [17] |
| Compound 41 | Quinoline-4-carboxamide | Fluorination | Rat | 33 | [23] |
| Preclinical Candidate 2 | Quinoline-4-carboxamide | - | Rat | 84 | [23] |
Experimental Protocols
Protocol 1: Synthesis of a Quinoline-4-Carboxylic Acid Derivative via Pfitzinger Reaction
This protocol is a general guideline for the synthesis of a 2-aryl-quinoline-4-carboxylic acid, a common scaffold.
Materials:
-
Isatin
-
Substituted acetophenone (e.g., 1-(4-aminophenyl)ethan-1-one)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve isatin in an aqueous solution of KOH (e.g., 33%).
-
Add a solution of the substituted acetophenone in ethanol to the reaction mixture.
-
Heat the mixture at reflux (e.g., 85°C) for several hours (e.g., 5 hours). Monitor the reaction by thin-layer chromatography (TLC).[9]
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the residue with water and acidify to a pH of 3-4 with HCl.
-
A solid precipitate will form. Filter the solid and wash it with water and then with a small amount of cold ethyl acetate.
-
Dry the solid product under vacuum to obtain the desired quinoline-4-carboxylic acid derivative.
-
Characterize the product using techniques such as HRMS, 1H NMR, and 13C NMR.[9]
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation Method
This protocol describes a general method for preparing a solid dispersion of a quinoline-4-carboxylic acid derivative.
Materials:
-
Quinoline-4-carboxylic acid derivative
-
Hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG))
-
Organic solvent (e.g., methanol, dichloromethane)
Procedure:
-
Accurately weigh the quinoline-4-carboxylic acid derivative and the hydrophilic carrier in the desired ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Dissolve both the drug and the carrier in a suitable organic solvent. Ensure complete dissolution.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve of a specific mesh size.
-
Store the prepared solid dispersion in a desiccator.
-
Characterize the solid dispersion using DSC, powder X-ray diffraction (PXRD), and FTIR to confirm the amorphous nature of the drug.
-
Evaluate the in vitro dissolution of the solid dispersion compared to the pure drug.
Protocol 3: In Vitro P-gp/BCRP Inhibition Assay (Vesicle-Based)
This protocol provides a general outline for assessing the inhibitory potential of a quinoline-4-carboxylic acid derivative on P-gp or BCRP using inverted membrane vesicles.
Materials:
-
P-gp or BCRP overexpressing membrane vesicles
-
Control membrane vesicles (without the transporter)
-
Probe substrate for the transporter (e.g., N-methyl quinidine for P-gp, estrone-3-sulfate for BCRP)[18]
-
Test compound (quinoline-4-carboxylic acid derivative)
-
Positive control inhibitor (e.g., verapamil for P-gp, Ko143 for BCRP)[19]
-
ATP and AMP
-
Assay buffer
Procedure:
-
Prepare different concentrations of the test compound and the positive control inhibitor.
-
In a multi-well plate, add the membrane vesicles (P-gp, BCRP, or control) to the assay buffer.
-
Add the test compound or positive control at the desired concentrations.
-
Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C.
-
Initiate the transport reaction by adding the probe substrate and either ATP (to measure active transport) or AMP (as a negative control).
-
Incubate for a specific time at 37°C.
-
Stop the reaction by adding a cold stop solution.
-
Rapidly filter the mixture through a filter plate to separate the vesicles from the assay buffer.
-
Wash the filters with cold buffer.
-
Quantify the amount of probe substrate trapped inside the vesicles using a suitable analytical method (e.g., LC-MS/MS or fluorescence).
-
Calculate the ATP-dependent transport and the percentage of inhibition by the test compound.
-
Determine the IC50 value of the test compound.
Visualizations
Caption: STAT3 signaling pathway and its inhibition by a quinoline-4-carboxylic acid derivative.[1][22][23][24][25]
Caption: Mechanism of SIRT3 inhibition by a quinoline-4-carboxylic acid derivative.[3][20][26][27][28]
Caption: Logical workflow for enhancing the bioavailability of quinoline-4-carboxylic acid derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biosynce.com [biosynce.com]
- 5. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 7. pharmtech.com [pharmtech.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. researchgate.net [researchgate.net]
- 12. japsonline.com [japsonline.com]
- 13. Lipid-based formulations ⋅ Gattefossé [gattefosse.com]
- 14. researchgate.net [researchgate.net]
- 15. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google Patents [patents.google.com]
- 17. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. xenotech.com [xenotech.com]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. STAT3 signaling pathway [pfocr.wikipathways.org]
- 24. researchgate.net [researchgate.net]
- 25. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies | PLOS One [journals.plos.org]
- 28. Sirt3 Promotes Chondrogenesis, Chondrocyte Mitochondrial Respiration and the Development of High‐Fat Diet‐Induced Osteoarthritis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 2-(1-Adamantyl)quinoline-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 2-(1-Adamantyl)quinoline-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting solvents for the crystallization of this compound?
A1: Finding the ideal solvent is crucial for successful crystallization. Given the molecular structure, which includes a bulky, nonpolar adamantyl group, a rigid quinoline core, and a polar carboxylic acid group, a solvent screening approach is recommended. Start with solvents of varying polarities. Good single solvents to try are often those in which the compound has moderate solubility at room temperature and high solubility at elevated temperatures. Based on general principles for similar compounds, consider the following:
-
Alcohols: Ethanol, Methanol, Isopropanol
-
Esters: Ethyl acetate
-
Ketones: Acetone
-
Aromatic Hydrocarbons: Toluene (often good for rigid systems)
-
Ethers: Dioxane, Tetrahydrofuran (THF)
-
Amides: N,N-Dimethylformamide (DMF), Dimethylacetamide (DMAc) - use with caution as they are high-boiling and can be difficult to remove.
It is also highly recommended to explore binary solvent systems. A common approach is to dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until turbidity is observed.
Q2: My compound "oils out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the solute is insoluble in the solvent at a given temperature and separates as a liquid phase rather than a solid crystalline phase. This often happens when the solution is cooled too quickly or when the concentration of the solute is too high. Here are several strategies to address this issue:
-
Reduce the cooling rate: Allow the solution to cool slowly to room temperature, and then gradually lower the temperature further using a refrigerator or freezer.
-
Use a more dilute solution: Add more of the solvent to the hot solution before cooling.[1]
-
Change the solvent system: The current solvent may not be suitable. Try a solvent with a different polarity or a binary solvent mixture.
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If you have a small amount of crystalline material from a previous attempt, add a seed crystal to the cooled, supersaturated solution to induce crystallization.[2][3]
Q3: No crystals are forming, even after the solution has cooled. What are the next steps?
A3: If no crystals form, the solution is likely not supersaturated. Here are some techniques to induce crystallization:
-
Concentrate the solution: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[1]
-
Induce nucleation:
-
Change the solvent: The compound may be too soluble in the chosen solvent. Try a solvent in which it is less soluble, or use a binary solvent system where you add an anti-solvent.
-
Vapor Diffusion: Dissolve your compound in a small amount of a relatively volatile "good" solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a "poor" solvent. The vapor of the poor solvent will slowly diffuse into the good solvent, gradually inducing crystallization.[3]
Q4: The purity of my recrystallized product is not improving. What could be the reason?
A4: If recrystallization is not improving purity, consider the following:
-
Inappropriate solvent: The impurities may have similar solubility to your compound in the chosen solvent. A different solvent or solvent system may be necessary to better differentiate the solubilities.
-
Crystallization is too fast: Rapid crystal growth can trap impurities within the crystal lattice. Slow down the cooling rate to allow for more selective crystallization.[1]
-
Incomplete dissolution: If the initial crude material is not completely dissolved at the higher temperature, insoluble impurities will not be removed. Ensure everything, except for any obvious insoluble contaminants, is dissolved before cooling.
-
Co-crystallization: The impurity may be forming a co-crystal with your target compound.[4][5] This can be a challenging issue to resolve and may require a different purification technique, such as chromatography.
Troubleshooting Guide
Problem: Difficulty in obtaining single crystals suitable for X-ray diffraction.
Obtaining single crystals can be challenging. This often requires a more controlled and slower crystallization process.
-
Method 1: Slow Evaporation: Dissolve the compound in a suitable solvent in a vial covered with a cap with a small hole or with paraffin film pierced with a needle. Allow the solvent to evaporate slowly over several days to weeks.[3]
-
Method 2: Vapor Diffusion (as described in Q3): This is a very effective method for growing high-quality single crystals.[3]
-
Method 3: Layering: Carefully layer a less dense "poor" solvent on top of a solution of your compound in a denser "good" solvent. Crystallization can occur at the interface as the solvents slowly mix.
-
Method 4: Temperature Gradient (Convection): In this technique, the compound is dissolved in a solvent, and a small temperature gradient is applied to the container. The compound migrates from the warmer to the cooler part of the container, where it crystallizes.[3]
Experimental Protocols
General Recrystallization Protocol:
-
Solvent Selection: In a small test tube, add a small amount of your crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube and add more solvent dropwise until the solid dissolves. A good solvent will dissolve the compound when hot but show poor solubility when cold.
-
Dissolution: In a larger flask, add the crude compound and the chosen solvent. Heat the mixture while stirring until the compound is completely dissolved. Add a slight excess of solvent (5-10%) to prevent premature crystallization.[1]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the hot solution to cool slowly to room temperature. To slow down the cooling, you can insulate the flask. Once at room temperature, you can place the flask in an ice bath or a refrigerator to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum.
Data Presentation
| Solvent | Solubility at RT | Solubility when Heated | Crystal Formation on Cooling |
| Ethanol | |||
| Acetone | |||
| Ethyl Acetate | |||
| Toluene | |||
| Hexane/EA | |||
| Dichloromethane | |||
| Water | Insoluble | Insoluble | No |
Note: RT = Room Temperature; EA = Ethyl Acetate
Mandatory Visualizations
Caption: A flowchart for troubleshooting common crystallization issues.
Caption: Workflow for crystallization by the vapor diffusion method.
References
Technical Support Center: Synthesis of 2-(1-Adamantyl)quinoline-4-carboxylic acid
Welcome to the technical support center for the synthesis of 2-(1-Adamantyl)quinoline-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the scale-up synthesis of this compound.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, particularly during scale-up operations.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| SYN-001 | Low or No Product Formation | Incomplete reaction: Insufficient reaction time or temperature, especially given the steric hindrance of the adamantyl group. Poor reagent quality: Degradation of starting materials (e.g., isatin, 1-adamantyl methyl ketone). Incorrect stoichiometry: Inaccurate measurement of reactants. | - Increase reaction temperature and/or prolong reaction time. Monitor reaction progress by TLC or HPLC. - Ensure the purity of starting materials. Use freshly opened or properly stored reagents. - Carefully verify the molar ratios of all reactants before starting the reaction. |
| SYN-002 | Formation of a Thick Resin or Tar | Side reactions: Polymerization or decomposition of starting materials or intermediates at elevated temperatures.[1] Incorrect base concentration: Use of a highly concentrated base can promote side reactions. | - Consider a stepwise addition of reagents to control the reaction exotherm. - Optimize the base concentration; a less concentrated solution may reduce tar formation. - If using the Pfitzinger reaction, ensure the isatin ring has fully opened to the keto-acid before adding the ketone. |
| PUR-001 | Difficulty in Product Isolation and Purification | High lipophilicity: The adamantyl group imparts high lipophilicity, making the product highly soluble in organic solvents and potentially difficult to precipitate. Formation of emulsions: During aqueous work-up, the lipophilic nature of the product can lead to stable emulsions. | - Utilize a solvent system where the product has lower solubility for precipitation/crystallization (e.g., a mixture of a good solvent and an anti-solvent). - Employ techniques like salting out (adding a saturated brine solution) to break emulsions during extraction. - Consider alternative purification methods such as column chromatography with a suitable solvent system or preparative HPLC for high-purity material. |
| PUR-002 | Low Purity of the Final Product | Incomplete removal of starting materials: Unreacted isatin or 1-adamantyl methyl ketone may co-precipitate with the product. Formation of byproducts: Steric hindrance from the adamantyl group may lead to the formation of isomeric or decomposition byproducts. | - Optimize the crystallization solvent and conditions to selectively precipitate the desired product. - Wash the crude product with a solvent in which the impurities are soluble but the product is not. - Characterize byproducts using techniques like LC-MS and NMR to understand their formation and devise a targeted purification strategy. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is more suitable for the scale-up synthesis of this compound: the Pfitzinger or the Doebner reaction?
A1: Both the Pfitzinger and Doebner reactions are primary methods for synthesizing the quinoline-4-carboxylic acid core. The choice for scale-up depends on several factors:
-
Pfitzinger Reaction: This reaction utilizes isatin and a carbonyl compound (in this case, 1-adamantyl methyl ketone) in the presence of a base.[2] While it is a well-established method, the reaction can sometimes be hampered by the formation of a thick resin, making isolation difficult, especially at a larger scale.[1] The bulky adamantyl group may also lead to steric hindrance, potentially requiring harsher reaction conditions which could increase byproduct formation.
-
Doebner Reaction: This is a three-component reaction involving an aniline, an aldehyde (adamantane-1-carbaldehyde), and pyruvic acid. The Doebner reaction can be more versatile and has been successfully used for the large-scale synthesis of other quinoline derivatives. However, the stability of the aldehyde and the potential for side reactions involving the three components need to be carefully controlled during scale-up.
For large-scale synthesis, a thorough process optimization of both routes at the lab scale is recommended to determine which provides better yield, purity, and scalability for this specific target molecule.
Q2: What are the key challenges related to the bulky adamantyl group in this synthesis?
A2: The adamantyl group introduces several challenges primarily due to its steric bulk and high lipophilicity:
-
Steric Hindrance: The large size of the adamantyl group can slow down the reaction rate of both the Pfitzinger and Doebner reactions.[3] This may necessitate higher reaction temperatures or longer reaction times, which can lead to the degradation of reactants and the formation of byproducts. The steric hindrance can also influence the regioselectivity of the reaction if substituted anilines or isatins are used.
-
Lipophilicity: The adamantyl moiety significantly increases the lipophilicity of the molecule.[4][5] This can lead to high solubility in many organic solvents, making precipitation and crystallization for purification more challenging. It may also cause issues during work-up, such as the formation of stable emulsions.
Q3: What are some recommended solvent systems for the purification of this compound by crystallization?
A3: Due to the high lipophilicity of the product, a single solvent may not be effective for crystallization. A combination of a "good" solvent (in which the compound is readily soluble) and an "anti-solvent" (in which the compound is poorly soluble) is often required.
-
Good solvents to consider are polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or chlorinated solvents like dichloromethane.
-
Anti-solvents could include water, lower alcohols (methanol, ethanol), or non-polar solvents like hexanes.
The optimal solvent ratio and crystallization temperature will need to be determined experimentally to achieve good recovery and high purity. A patent for purifying a similar quinoline carboxylic acid derivative mentions using a solvent selected from DMF, N-methylformamide, formamide, dimethylacetamide, dimethylimidazole, and dimethylsulfoxide, followed by cooling to induce crystallization.
Q4: Are there any specific safety precautions to consider during the scale-up of this synthesis?
A4: Standard laboratory safety procedures should always be followed. For scale-up, particular attention should be paid to:
-
Exothermic Reactions: Both the Pfitzinger and Doebner reactions can be exothermic. On a larger scale, the heat generated can be more difficult to dissipate, potentially leading to a runaway reaction. A controlled, gradual addition of reagents and efficient cooling are crucial.
-
Handling of Bases: The Pfitzinger reaction often uses strong bases like potassium hydroxide. These are corrosive and require careful handling, especially in large quantities.
-
Solvent Handling: Large volumes of organic solvents will be used. Ensure proper ventilation and take precautions against fire hazards.
Experimental Protocols
Synthesis of this compound via Pfitzinger Reaction (Illustrative Lab-Scale Protocol)
This protocol is a general guideline and will require optimization for scale-up.
Materials:
-
Isatin
-
1-Adamantyl methyl ketone
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl)
Procedure:
-
In a reaction vessel equipped with a reflux condenser and a mechanical stirrer, dissolve potassium hydroxide in a mixture of ethanol and water.
-
Add isatin to the basic solution and heat the mixture to reflux until the isatin is fully dissolved and the initial purple color changes, indicating the opening of the isatin ring to form the potassium salt of 2-aminophenylglyoxylic acid.
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Slowly add a solution of 1-adamantyl methyl ketone in ethanol to the reaction mixture.
-
Continue to reflux the mixture for several hours, monitoring the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly acidify the reaction mixture with hydrochloric acid to a pH of approximately 4-5 to precipitate the crude product.
-
Filter the precipitate, wash it thoroughly with water, and then with a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the crude product under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., DMF/water or ethanol/water) to obtain the pure this compound.
Visualizations
References
avoiding degradation of 2-(1-Adamantyl)quinoline-4-carboxylic acid during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-(1-Adamantyl)quinoline-4-carboxylic acid to minimize degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and dark place. Protection from light and moisture is crucial to prevent degradation. For extended storage, refrigeration (2-8 °C) is advisable.
Q2: What are the potential signs of degradation of this compound?
A2: Degradation of this compound may be indicated by a change in physical appearance, such as discoloration (e.g., from white/off-white to yellow or brown), a change in texture, or the development of an unusual odor. Purity analysis using techniques like HPLC can confirm degradation by showing the appearance of new peaks or a decrease in the main peak area.
Q3: What are the likely degradation pathways for this molecule?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can be inferred based on its chemical structure. The quinoline ring system may be susceptible to oxidation and photodecomposition. The carboxylic acid group can undergo decarboxylation, especially at elevated temperatures. The adamantyl group is generally stable but the overall molecule's stability is dictated by the more reactive quinoline and carboxylic acid moieties.
Q4: Is this compound sensitive to light?
A4: Yes, quinoline derivatives can be light-sensitive. It is best practice to store the compound in an amber or opaque container to protect it from light, which can catalyze oxidative and other degradative reactions.
Q5: How should I handle the compound to minimize degradation during experiments?
A5: When handling the compound, minimize its exposure to ambient light, humidity, and high temperatures. Use the compound promptly after weighing and opening the container. For preparing solutions, use high-purity, dry solvents and prepare them fresh for each experiment if possible. If stock solutions are to be stored, they should be kept at low temperatures (e.g., -20°C) in tightly sealed, light-protected vials.
Troubleshooting Guide: Investigating Degradation
If you suspect that your sample of this compound has degraded, follow this troubleshooting guide.
Initial Observation and Assessment
-
Visual Inspection: Check for any changes in the physical appearance of the solid compound or solutions.
-
Review Storage Conditions: Verify that the compound has been stored according to the recommended conditions. Check for any breaches in the container seal or exposure to adverse conditions.
-
Check Experimental Parameters: Review your experimental protocols to identify any potential stressors such as high temperatures, extreme pH, or the presence of strong oxidizing or reducing agents.
Analytical Confirmation
If visual inspection or a review of handling procedures suggests potential degradation, confirm this using analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): This is the recommended method to assess purity. A degraded sample will typically show a decrease in the area of the main peak corresponding to the intact compound and the appearance of new impurity peaks.
-
Mass Spectrometry (MS): Can be used in conjunction with HPLC (LC-MS) to identify the molecular weights of potential degradation products, providing clues about the degradation pathway.
The following diagram illustrates the troubleshooting workflow.
Caption: Troubleshooting workflow for suspected degradation.
Recommended Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (2-8°C recommended for long-term) | Slows down the rate of chemical reactions, including degradation. |
| Light | Protect from light (store in amber or opaque container) | Prevents photodecomposition, a common degradation pathway for quinoline derivatives. |
| Humidity | Dry (store in a desiccator if in a humid environment) | Minimizes hydrolysis of the compound or excipients if in a formulation. |
| Atmosphere | Tightly sealed container (consider inert gas like argon or nitrogen for very sensitive applications) | Prevents oxidation and reaction with atmospheric moisture. |
| pH (in solution) | Neutral pH is generally preferred for storage of solutions, though stability at different pH values should be experimentally determined. | Extreme pH can catalyze hydrolysis or other degradation reactions. |
Experimental Protocols
To proactively assess the stability of this compound under your specific experimental conditions or to identify potential degradation products, a forced degradation study can be performed.
Protocol: Forced Degradation Study
Objective: To intentionally degrade the compound under various stress conditions to understand its stability profile and identify potential degradation products.
Materials:
-
This compound
-
High-purity solvents (e.g., methanol, acetonitrile, water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC system with a suitable column (e.g., C18)
-
Photostability chamber
-
Oven
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time.
-
Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Degradation: Place a sample of the solid compound and a sample of the stock solution in an oven at a high temperature (e.g., 80°C) for a specified time.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a control sample (unstressed stock solution), by a validated stability-indicating HPLC method.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples with the control.
-
Calculate the percentage of degradation.
-
Characterize any significant degradation products using LC-MS if possible.
-
The following diagram illustrates the experimental workflow for a forced degradation study.
Caption: Workflow for a forced degradation study.
Technical Support Center: Optimizing Selectivity of 2-(1-Adamantyl)quinoline-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with 2-(1-Adamantyl)quinoline-4-carboxylic acid. The focus is on strategies to identify its molecular target and optimize its selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the potential molecular targets for this compound?
A1: While the specific target of this compound is not definitively established in publicly available literature, the quinoline-4-carboxylic acid scaffold is known to interact with a variety of biological targets. Based on studies of analogous compounds, potential targets could include:
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Dihydroorotate Dehydrogenase (DHODH): A key enzyme in the de novo pyrimidine biosynthetic pathway.[1][2]
-
Sirtuins (e.g., SIRT3): A class of NAD+-dependent deacetylases involved in cellular metabolism and aging.[3][4][5]
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P2X7 Receptor: An ATP-gated ion channel involved in inflammation.[6]
-
Histone Deacetylases (HDACs): Enzymes that play a crucial role in gene expression.[7]
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Leishmania major N-myristoyltransferase (LmNMT): A potential target for antileishmanial agents.[8][9][10][11]
Given the bulky, hydrophobic adamantyl group at the C2 position, it is crucial to experimentally determine the primary target of this specific derivative.[2]
Q2: How can I identify the primary target of this compound?
A2: A systematic approach is recommended for target identification. This typically involves a combination of computational and experimental methods. An inverse virtual screening approach, where the compound is docked against a library of known protein structures, can provide initial hypotheses.[8][9][10][11] These computational hits should then be validated experimentally using techniques such as:
-
Biochemical Assays: Test the compound's activity against a panel of purified enzymes or receptors, particularly those known to be targeted by similar quinoline derivatives.
-
Cell-Based Assays: Use cell lines with known signaling pathways to observe the compound's effect on specific cellular processes.
-
Affinity Chromatography: Immobilize the compound on a solid support to capture its binding partners from cell lysates.
-
Thermal Shift Assays (DSF): Measure changes in protein melting temperature upon compound binding to identify interactions.
Q3: My compound shows activity against multiple targets. How can I improve its selectivity?
A3: Improving selectivity is a key challenge in drug development. Structure-activity relationship (SAR) studies are essential. This involves synthesizing and testing a series of analogs to understand how different chemical modifications affect potency and selectivity. For quinoline-4-carboxylic acids, key regions for modification include:
-
The C2 position: The adamantyl group is a bulky, hydrophobic substituent. Modifying its size, shape, or lipophilicity can significantly impact target binding.[2]
-
The quinoline ring: Substitutions on the benzo portion of the quinoline ring can influence activity and selectivity.[2][12]
-
The C4-carboxylic acid: This group is often critical for activity, but its replacement with bioisosteres (e.g., tetrazoles) can sometimes modulate selectivity.[2]
A systematic SAR campaign, guided by molecular modeling, can help identify modifications that enhance binding to the desired target while reducing affinity for off-targets.
Troubleshooting Guides
Problem 1: Low Potency in Initial Screens
| Possible Cause | Troubleshooting Step |
| Poor Solubility | Determine the aqueous solubility of the compound. If low, consider using a co-solvent (e.g., DMSO) in your assays, but be mindful of its potential effects on the target. Re-synthesis of the compound as a more soluble salt may also be an option. |
| Compound Instability | Assess the stability of the compound in your assay buffer over the time course of the experiment using techniques like HPLC. |
| Incorrect Assay Conditions | Optimize assay parameters such as pH, temperature, and incubation time. Ensure the target protein is active and stable under the chosen conditions. |
| Low Target Affinity | If solubility and stability are not issues, the compound may genuinely have low affinity for the tested targets. Consider broader screening against a more diverse panel of targets or initiating a medicinal chemistry effort to improve potency. |
Problem 2: Off-Target Effects Observed in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Binding to Multiple Targets | Perform a broad in vitro profiling screen against a panel of common off-targets (e.g., kinases, GPCRs, ion channels) to identify problematic interactions. |
| Non-specific Cytotoxicity | Evaluate the general cytotoxicity of the compound in the cell line used. High cytotoxicity at concentrations close to the effective dose may indicate non-specific effects. |
| Metabolic Activation | Investigate whether the compound is being metabolized to a more active or promiscuous species in the cells. LC-MS/MS analysis of cell lysates can help identify potential metabolites. |
Experimental Protocols
Protocol 1: In Vitro DHODH Inhibition Assay
This protocol describes a method to assess the inhibitory activity of this compound against human dihydroorotate dehydrogenase (DHODH).
Materials:
-
Recombinant human DHODH
-
2,6-dichloroindophenol (DCIP)
-
Decylubiquinone (CoQD)
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Dihydroorotate (DHO)
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Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, DCIP, and CoQD.
-
Add the test compound or DMSO (vehicle control) to the appropriate wells.
-
Add the DHODH enzyme and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding DHO.
-
Immediately measure the decrease in absorbance at 600 nm over time.
-
Calculate the rate of reaction and determine the IC50 value for the test compound.
Data Presentation:
| Compound | DHODH IC50 (nM) |
| This compound | Experimental Value |
| Brequinar (Positive Control) | Experimental Value |
Protocol 2: Kinase Selectivity Profiling
To assess off-target effects, it is advisable to screen the compound against a panel of kinases. This is often done through commercial services that offer large panels.
General Workflow:
-
Submit the compound to a contract research organization (CRO) that provides kinase profiling services.
-
The CRO will typically perform radiometric or fluorescence-based assays to measure the compound's inhibitory activity against a large number of kinases (e.g., a panel of >100 kinases).
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The results are usually provided as a percentage of inhibition at a fixed compound concentration (e.g., 10 µM).
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For any significant hits, follow-up with IC50 determination to quantify the potency of the off-target interaction.
Data Presentation:
| Kinase | % Inhibition at 10 µM | IC50 (µM) |
| Target Kinase | Experimental Value | Experimental Value |
| Off-Target Kinase 1 | Experimental Value | Experimental Value |
| Off-Target Kinase 2 | Experimental Value | Experimental Value |
Visualizations
Caption: Workflow for identifying the molecular target.
Caption: Workflow for optimizing compound selectivity.
Caption: Inhibition of the DHODH pathway.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 4. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of quinolinone and quinoline-based P2X7 receptor antagonists and their anti-sphere formation activities in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as pote… [ouci.dntb.gov.ua]
- 11. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 2-(1-Adamantyl)quinoline-4-carboxylic acid and Other Quinoline-Based Drugs
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous drugs with a wide range of therapeutic applications. This guide provides a comparative overview of 2-(1-Adamantyl)quinoline-4-carboxylic acid and other notable quinoline-based drugs, with a focus on their performance supported by available experimental data. While quantitative data for this compound is limited in publicly accessible research, this guide summarizes its reported biological activities and provides a quantitative comparison of other well-characterized quinoline derivatives in the fields of oncology, virology, and microbiology.
This compound: An Overview
This compound is a derivative of quinoline-4-carboxylic acid featuring a bulky, lipophilic adamantyl group at the 2-position. This structural feature is suggested to enhance the compound's stability and its ability to penetrate biological membranes. While specific quantitative experimental data from primary literature is scarce, descriptive sources indicate that this compound exhibits a range of biological activities.
Reported Biological Activities:
-
Antimicrobial Activity: The compound is reported to possess antimicrobial properties, suggesting potential applications in treating bacterial and fungal infections. The quinoline core itself is known to be a key pharmacophore in many antibacterial agents.
-
Antitumor Activity: There are claims of its potential as an anticancer agent. The proposed mechanism involves the interaction of the quinoline moiety with nucleic acids and proteins, potentially leading to the inhibition of cancer cell growth.
-
Anti-inflammatory Effects: The compound has been suggested to act as a modulator of the cannabinoid 2 (CB2) receptor, which is implicated in inflammatory pathways. This suggests a potential therapeutic role in inflammatory diseases.
Due to the lack of specific IC50 or other quantitative values from peer-reviewed sources, a direct quantitative comparison with other quinoline-based drugs is not possible at this time. Further primary research is required to substantiate these claims and to fully elucidate the compound's therapeutic potential.
Quantitative Comparison of Selected Quinoline-Based Drugs
To provide a clear performance benchmark, the following tables summarize the quantitative experimental data for several other quinoline-based drugs across different therapeutic areas.
Table 1: Anticancer Activity of Quinoline Derivatives
| Compound/Drug | Cancer Cell Line | Assay Type | IC50 (µM) | Mechanism of Action | Reference |
| Bosutinib | K562 (Chronic Myelogenous Leukemia) | Cell Viability | 0.001 - 0.01 | Src/Abl Tyrosine Kinase Inhibitor | [1] |
| Lenvatinib | H1975 (Non-Small Cell Lung Cancer) | Cell Viability | 0.004 | VEGFR, FGFR, PDGFR, RET, and KIT Inhibitor | [1] |
| Compound P6 | MLLr Leukemic Cell Lines | Antiproliferative Assay | 7.2 | SIRT3 Inhibitor | [2][3] |
| Compound D28 | K562 (Chronic Myelogenous Leukemia) | HDAC Inhibitory Assay | 24.45 | HDAC3 Selective Inhibitor | [4] |
| Quinoline-Chalcone 12e | MGC-803 (Gastric Cancer) | Antiproliferative Assay | 1.38 | Not Specified | [1] |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast Cancer) | Cell Growth Inhibition | Not specified (82.9% reduction) | Alkaline Phosphatase Inhibitor | [5] |
Table 2: Antiviral Activity of Quinoline Derivatives
| Compound/Drug | Virus | Cell Line | Assay Type | EC50 (µM) | Mechanism of Action | Reference |
| C44 (6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid) | VSV | MDCK | Viral Replication Inhibition | 0.002 | Human DHODH Inhibitor | [6] |
| C44 (6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid) | WSN-Influenza | MDCK | Viral Replication Inhibition | 0.041 | Human DHODH Inhibitor | [6] |
| Quinoline acid derivative | EV-A71 | Not Specified | Antiviral Activity | 4.3 | DHODH Inhibitor | [7] |
Table 3: Antibacterial Activity of Quinoline Derivatives
| Compound/Drug | Bacterial Strain | Assay Type | MIC (µg/mL) | Mechanism of Action | Reference |
| Ciprofloxacin | Escherichia coli | Broth Dilution | 0.004 - 0.25 | DNA Gyrase Inhibitor | [8] |
| Ofloxacin | Staphylococcus aureus | Broth Dilution | 0.1 - 0.39 | DNA Gyrase Inhibitor | [8] |
| Compound 5a4 | Staphylococcus aureus | Broth Dilution | 64 | Not Specified | [9] |
| Compound 5a7 | Escherichia coli | Broth Dilution | 128 | Not Specified | [9] |
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways targeted by quinoline-based drugs and a common experimental workflow are provided below using Graphviz.
References
- 1. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajchem-a.com [ajchem-a.com]
- 3. researchgate.net [researchgate.net]
- 4. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3′-Functionalized Adamantyl Cannabinoid Receptor Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Empowering Innovation & Scientific Discoveries | CAS [cas.org]
- 9. Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure - PubMed [pubmed.ncbi.nlm.nih.gov]
The Adamantyl Advantage: A Comparative Analysis of Adamantyl-Substituted Quinolines in Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and favorable pharmacological profiles is a perpetual endeavor. Quinoline, a privileged heterocyclic scaffold, has long been a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs. The strategic incorporation of an adamantyl moiety onto the quinoline core has emerged as a promising strategy to modulate its physicochemical and biological properties. This guide provides a comprehensive comparative analysis of adamantyl-substituted versus non-substituted quinolines, supported by experimental data, to illuminate the potential of this structural modification in drug design.
The introduction of the bulky, lipophilic adamantyl group can significantly influence a molecule's solubility, lipophilicity, metabolic stability, and target-binding interactions. These modifications can translate into improved pharmacokinetic and pharmacodynamic profiles, leading to enhanced therapeutic efficacy and reduced off-target effects. This guide will delve into a quantitative comparison of these key parameters, provide detailed experimental protocols for their assessment, and visualize the underlying principles and workflows.
Physicochemical Properties: A Tale of Two Scaffolds
The substitution of an adamantyl group onto the quinoline ring profoundly alters its physicochemical characteristics, primarily its lipophilicity and solubility. The adamantane cage is highly lipophilic, and its incorporation generally leads to a significant increase in the octanol-water partition coefficient (logP) of the parent quinoline molecule. This enhanced lipophilicity can facilitate membrane permeability, a critical factor for oral bioavailability and cellular uptake. However, this increase in lipophilicity often comes at the cost of reduced aqueous solubility, a challenge that needs to be carefully managed in drug development.
| Property | Adamantyl-Substituted Quinoline | Non-Substituted Quinoline | Impact of Adamantyl Group |
| Lipophilicity (logP) | Generally Higher | Generally Lower | Increases lipophilicity, potentially enhancing membrane permeability. |
| Aqueous Solubility | Generally Lower | Generally Higher | Decreases aqueous solubility, which may pose formulation challenges. |
| Metabolic Stability | Often Increased | Variable | The bulky adamantyl group can shield the molecule from metabolic enzymes, increasing its half-life. |
Biological Activity: Unlocking New Therapeutic Potential
The adamantyl moiety is not merely a passive lipophilic anchor; it can actively participate in ligand-receptor interactions, leading to enhanced or novel biological activities. The rigid, three-dimensional structure of the adamantane cage can provide a unique steric fit within the binding pockets of biological targets, leading to increased potency and selectivity.
Anticancer Activity
Numerous studies have explored the anticancer potential of quinoline derivatives. The introduction of an adamantyl group has been shown to modulate this activity, although the effect is highly dependent on the specific substitution pattern and the cancer cell line being investigated. In some cases, the increased lipophilicity of adamantyl-substituted quinolines may enhance their ability to penetrate cancer cell membranes and accumulate intracellularly, leading to greater cytotoxicity.
| Compound Type | Cancer Cell Line | IC50 (µM) - Representative Data* | Reference |
| Adamantyl-Substituted Quinoline Derivative | Various | Can exhibit potent activity (low µM to nM range) | [1] |
| Non-Substituted Quinoline Derivative | Various | Activity varies widely depending on other substituents | [2][3] |
Antimicrobial Activity
The quinoline scaffold is the basis for several well-known antimicrobial agents. The incorporation of an adamantyl group can enhance the antimicrobial properties of quinolines. The increased lipophilicity may facilitate the disruption of microbial cell membranes, a common mechanism of action for antimicrobial compounds.
| Compound Type | Microbial Strain | MIC (µg/mL) - Representative Data* | Reference |
| Adamantyl-Substituted Quinoline Derivative | Various Bacteria & Fungi | Can exhibit potent activity | [1] |
| Non-Substituted Quinoline Derivative | Various Bacteria & Fungi | Activity varies widely | [2] |
Experimental Protocols
To ensure the reproducibility and reliability of the findings presented, detailed protocols for the key experiments are provided below.
Determination of Lipophilicity (logP) by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: RP-HPLC is a common and reliable method for determining the lipophilicity of a compound. The retention time of a compound on a nonpolar stationary phase is correlated with its logP value.
Procedure:
-
System Preparation: An HPLC system equipped with a C18 column and a UV detector is used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., acetonitrile or methanol) is used as the mobile phase. A gradient or isocratic elution can be employed.
-
Standard Preparation: A series of standard compounds with known logP values are prepared in a suitable solvent.
-
Sample Preparation: The test compounds (adamantyl-substituted and non-substituted quinolines) are dissolved in the mobile phase.
-
Chromatographic Run: The standards and samples are injected into the HPLC system, and their retention times are recorded.
-
Calculation: A calibration curve is generated by plotting the logarithm of the retention factor (k') of the standards against their known logP values. The logP of the test compounds is then determined from their retention times using the calibration curve.
Determination of Aqueous Solubility by the Shake-Flask Method
Principle: The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound in a specific solvent.
Procedure:
-
Preparation: An excess amount of the solid compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: The vial is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.
-
Phase Separation: The suspension is filtered or centrifuged to separate the saturated solution from the excess solid.
-
Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.
-
Solubility Value: The determined concentration represents the aqueous solubility of the compound under the specified conditions.
Determination of Cytotoxicity by MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (adamantyl-substituted and non-substituted quinolines) and incubated for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for a few hours to allow for formazan crystal formation.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is calculated as a percentage of the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the cell viability against the compound concentration.
Visualizing the Concepts
To further elucidate the concepts discussed, the following diagrams illustrate key workflows and relationships.
Caption: Workflow for the comparative analysis of adamantyl-substituted and non-substituted quinolines.
Caption: The influence of adamantyl substitution on the properties and potential outcomes of quinoline derivatives.
Conclusion
The incorporation of an adamantyl moiety into the quinoline scaffold represents a powerful strategy for modulating its physicochemical and biological properties. The increased lipophilicity and potential for enhanced target binding conferred by the adamantyl group can lead to the development of novel quinoline-based therapeutics with improved efficacy and more favorable pharmacokinetic profiles. While challenges such as reduced aqueous solubility need to be addressed through careful molecular design and formulation strategies, the "adamantyl advantage" offers a compelling avenue for the discovery of next-generation drugs. This guide provides a foundational understanding and practical protocols to aid researchers in exploring the exciting potential of adamantyl-substituted quinolines.
References
Validating the Anticancer Potential of 2-(1-Adamantyl)quinoline-4-carboxylic Acid and Its Analogs: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While in vivo data on the anticancer effects of the specific compound 2-(1-Adamantyl)quinoline-4-carboxylic acid is not currently available in published literature, extensive research into structurally related quinoline-4-carboxylic acid derivatives has demonstrated significant preclinical anticancer activity. This guide provides a comparative overview of the in vivo efficacy of representative quinoline-based compounds, offering valuable insights into the potential of this chemical class. We will delve into the available in vivo data for notable analogs, detail the experimental protocols utilized in these studies, and explore the key signaling pathways implicated in their anticancer mechanisms.
In Vivo Efficacy of Quinoline-Based Anticancer Agents
The in vivo anticancer activity of several quinoline derivatives has been evaluated in xenograft mouse models, demonstrating their potential to inhibit tumor growth. Below is a summary of the available data for two promising compounds: a quinoline-chalcone hybrid and a novel quinoline derivative designated as 91b1. For comparative context, data for the standard chemotherapeutic agent cisplatin is also included.
| Compound | Animal Model | Cancer Cell Line | Dosage | Tumor Growth Inhibition (%) | Reported Toxicity |
| Quinoline-Chalcone Hybrid | Nude Mice (Xenograft) | Human breast carcinoma (MX-1) | Not specified | Complete tumor remission observed | Not specified |
| Compound 91b1 | Nude Mice (Xenograft) | Not specified | Not specified | Significantly reduced tumor size | Less toxic than cisplatin in non-tumor cells (in vitro) |
| Cisplatin | MG-63 Osteosarcoma Xenograft in Athymic Nude Mice | MG-63 | Not specified | Less pronounced antitumor effect than some quinoline-platinum complexes | Known nephrotoxicity and neurotoxicity |
Experimental Protocols
A comprehensive understanding of the experimental design is crucial for interpreting in vivo data. The following sections outline the typical methodologies employed in the preclinical evaluation of these quinoline derivatives.
In Vivo Xenograft Studies in Mice
This model is a cornerstone for assessing the efficacy of novel anticancer compounds in a living organism.
Objective: To evaluate the in vivo antitumor activity of a test compound.
Animal Model: Immunodeficient mice (e.g., athymic nude or SCID mice) are typically used to prevent rejection of human tumor xenografts.[1]
Procedure:
-
Cell Culture and Implantation: Human cancer cells (e.g., MX-1 breast cancer, A549 lung cancer) are cultured in vitro. A specific number of cells (typically 1 x 10^6 to 1 x 10^7) are then subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length x width²) / 2.
-
Drug Administration: Once tumors reach the desired size, mice are randomized into control and treatment groups. The test compound is administered via a specific route (e.g., intraperitoneal, oral) at a predetermined dose and schedule. The control group typically receives the vehicle used to dissolve the compound.
-
Monitoring: Animals are monitored for tumor growth, body weight (as an indicator of toxicity), and any signs of adverse effects throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a specific duration. Tumors are then excised and weighed.
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well and incubated for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[2]
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm.[4] The IC50 value is then calculated from the dose-response curve.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Objective: To quantify the induction of apoptosis by a test compound.
Procedure:
-
Cell Treatment: Cells are treated with the test compound for a specified time.
-
Cell Harvesting and Staining: Both adherent and floating cells are collected, washed, and resuspended in a binding buffer. Fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and PI (a fluorescent dye that enters cells with compromised membranes) are added.[5][6][7]
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways and Mechanisms of Action
Quinoline-4-carboxylic acid derivatives have been shown to exert their anticancer effects through various mechanisms, primarily by inducing apoptosis and inhibiting key cellular processes.
Apoptosis Induction via Caspase Activation
A common mechanism of action for many anticancer quinoline derivatives is the induction of programmed cell death, or apoptosis. This is often mediated through the activation of a cascade of cysteine-aspartic proteases known as caspases.
Caption: Caspase-dependent apoptosis pathways.
Inhibition of Tubulin Polymerization
Certain quinoline derivatives have been identified as inhibitors of tubulin polymerization. Microtubules, which are polymers of tubulin, are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis.
Caption: Inhibition of tubulin polymerization.
Modulation of Other Key Signaling Pathways
Research has also implicated other signaling pathways in the anticancer effects of quinoline derivatives:
-
EGFR Inhibition: Some derivatives act as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key driver of cell proliferation in many cancers.
-
SIRT3 Inhibition: Certain 2-aryl-quinoline-4-carboxylic acid derivatives have been identified as inhibitors of Sirtuin 3 (SIRT3), a mitochondrial deacetylase that plays a role in cancer cell metabolism and survival.
-
HDAC Inhibition: Quinoline-based compounds have also been developed as Histone Deacetylase (HDAC) inhibitors, which can induce apoptosis and cell cycle arrest by altering gene expression.
Caption: General experimental workflow.
Conclusion
While direct in vivo evidence for the anticancer effects of this compound is yet to be established, the broader class of quinoline-4-carboxylic acid derivatives has demonstrated significant promise in preclinical cancer models. The available data on analogs suggests that these compounds can effectively inhibit tumor growth in vivo, primarily through the induction of apoptosis and disruption of critical cellular processes like tubulin polymerization. Further in vivo studies on this compound and its optimized derivatives are warranted to fully elucidate their therapeutic potential and safety profile. This guide provides a foundational framework for researchers to design and interpret future preclinical studies in this promising area of anticancer drug discovery.
References
- 1. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. 5.6. MTT Cell Viability Assay [bio-protocol.org]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kumc.edu [kumc.edu]
Comparative Guide to the Structure-Activity Relationship of 2-Substituted Quinoline-4-Carboxylic Acids
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-substituted quinoline-4-carboxylic acids, focusing on their anticancer and antimicrobial activities. The information is intended for researchers, scientists, and drug development professionals.
Core Structure and Numbering
The quinoline-4-carboxylic acid scaffold is a key pharmacophore in various biologically active compounds. The substitution at the 2-position significantly influences the biological activity.
Figure 1: Core structure of 2-substituted quinoline-4-carboxylic acid.
Anticancer Activity
Derivatives of 2-substituted quinoline-4-carboxylic acid have been extensively studied for their potential as anticancer agents. The nature of the substituent at the C-2 position plays a critical role in their mechanism of action and potency.
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
One of the key mechanisms of anticancer activity for this class of compounds is the inhibition of dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine biosynthetic pathway.
A study on quinoline-4-carboxylic acid analogs as DHODH inhibitors revealed that bulky, hydrophobic substituents at the C-2 position are necessary for potent inhibition[1]. The 4-carboxylic acid group is also essential for activity, likely forming a salt bridge with key residues in the enzyme's active site[2].
Table 1: SAR of 2-Substituted Quinoline-4-Carboxylic Acids as DHODH Inhibitors
| Compound ID | 2-Substituent | DHODH IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | MIA PaCa-2 IC₅₀ (µM) | Reference |
| 1 | 2'-Fluoro-1,1'-biphenyl-4-yl (Brequinar analog) | 0.250 ± 0.11 | - | - | [2] |
| 41 | Substituted pyridine | 0.0097 ± 0.0014 | - | - | [2] |
| 43 | Substituted pyridine | 0.0262 ± 0.0018 | - | - | [2] |
Data summarized from reference[2].
Histone Deacetylase (HDAC) Inhibition
Recent research has explored the introduction of a 2-substituted phenylquinoline-4-carboxylic acid group as the "cap" moiety in histone deacetylase (HDAC) inhibitors[3]. This has led to the discovery of isoform-selective HDAC inhibitors.
Table 2: SAR of 2-Substituted Quinoline-4-Carboxylic Acids as HDAC Inhibitors
| Compound ID | 2-Substituent | Linker | Zinc-Binding Group (ZBG) | HDAC3 IC₅₀ (µM) | K562 Antiproliferative IC₅₀ (µM) | Reference |
| D28 | Phenyl | Phenylpiperazine | Hydroxamic acid | 24.45 | - | [3] |
| D29 | Phenyl | Phenylpiperazine | Hydrazide | >50 | - | [3] |
Data summarized from reference[3].
The data suggests that for HDAC inhibition, not only the 2-substituent but also the linker and the zinc-binding group are crucial for activity and selectivity.
General Cytotoxic Activity
Several studies have evaluated the general cytotoxicity of 2-substituted quinoline-4-carboxylic acids against various cancer cell lines. The presence of an aryl ring at the second position is often associated with good antibacterial and anticancer activity[4][5].
Table 3: Cytotoxic Activity of 2-Aryl-Quinoline-4-Carboxylic Acid Derivatives
| Compound | 2-Substituent | Cell Line | % Growth Reduction | Reference |
| 3j | 4-Hydroxy-3-methoxyphenyl | MCF-7 | 82.9 | [6] |
Data summarized from reference[6].
The lipophilicity of the 2-aryl substituent has been shown to correlate with cytotoxic effects, with more lipophilic molecules generally exhibiting better activity[7].
Antimicrobial Activity
2-Substituted quinoline-4-carboxylic acid derivatives have also demonstrated significant antimicrobial properties against a range of bacteria and fungi.[8][9]
Table 4: Antimicrobial Activity of 2-Substituted Quinoline-4-Carboxylic Acids
| Compound | 2-Substituent | Microorganism | MIC (µg/mL) | Reference |
| - | Substituted phenyl | S. aureus | 62.50–250 | [5] |
| - | Substituted phenyl | B. subtilis | - | [4] |
| - | Substituted phenyl | E. coli | - | [4] |
| 4 | Styryl | S. aureus | 6.25 | [10] |
Data summarized from references[4][5][10]. Note: Specific compound IDs were not consistently provided in the source material for a detailed comparison.
The introduction of basic groups into the quinoline structure can be beneficial for regulating physicochemical properties and influencing the potency and spectrum of antimicrobial activity[4].
Experimental Protocols
Synthesis of 2-Substituted Quinoline-4-Carboxylic Acids (Doebner Reaction)
A common method for the synthesis of 2-aryl-quinoline-4-carboxylic acids is the Doebner reaction.
-
Reaction Setup: Aniline, an appropriate benzaldehyde derivative, and pyruvic acid are mixed in a suitable solvent, such as ethanol.
-
Catalyst: A catalytic amount of an acid, like trifluoroacetic acid, can be added.
-
Reaction Conditions: The mixture is typically refluxed for several hours.
-
Workup: The product is isolated by filtration, washed, and may be further purified by recrystallization.
This is a generalized protocol based on descriptions in multiple sources[4][11].
In Vitro Anticancer Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC₅₀ value is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing Structure-Activity Relationships
The following diagrams illustrate key principles of the structure-activity relationship for 2-substituted quinoline-4-carboxylic acids.
Caption: General SAR principles for 2-substituted quinoline-4-carboxylic acids.
Caption: A typical workflow for SAR studies of novel compounds.
References
- 1. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
A Comparative Analysis of 2-(1-Adamantyl)quinoline-4-carboxylic Acid Analogue C44 and Standard Antiviral Treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral efficacy of a representative 2-substituted quinoline-4-carboxylic acid, 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (referred to as C44), with standard-of-care treatments for influenza A virus and highlights the therapeutic potential for Vesicular Stomatitis Virus (VSV), for which no specific antiviral therapy currently exists. This analysis is supported by experimental data and detailed methodologies to facilitate informed research and development decisions.
Executive Summary
Compound C44, a potent inhibitor of human dihydroorotate dehydrogenase (DHODH), demonstrates significant in vitro antiviral activity against both Influenza A virus and Vesicular Stomatitis Virus. Its host-targeting mechanism presents a high barrier to viral resistance. When compared to standard influenza antivirals, which target viral-specific enzymes, C44 offers a novel approach to antiviral therapy. For VSV, where treatment is currently limited to supportive care, C44 presents a promising avenue for therapeutic development.
Data Presentation: Efficacy Comparison
The following tables summarize the in vitro efficacy of C44 against Influenza A virus (WSN strain) and Vesicular Stomatitis Virus, alongside comparable data for standard influenza antiviral drugs against relevant Influenza A strains.
Table 1: In Vitro Efficacy of C44 Against Influenza A Virus and VSV
| Compound | Virus | Assay | Cell Line | Efficacy Metric (EC₅₀) | Citation |
| 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44) | Influenza A (WSN) | Viral Replication Assay | MDCK | 41 nM | [1][2] |
| 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44) | Vesicular Stomatitis Virus (VSV) | Viral Replication Assay | MDCK | 2 nM | [1][2] |
Table 2: In Vitro Efficacy of Standard Influenza Antivirals Against Influenza A Virus (H1N1)
| Compound | Virus Strain | Assay | Cell Line | Efficacy Metric (EC₅₀/IC₅₀) | Citation |
| Oseltamivir | A/California/7/2009 (H1N1) | Cell Viability Assay | MDCK | 0.10 ± 0.05 µM | [3] |
| Zanamivir | A/Hong Kong (H275Y) (H1N1) | Plaque Inhibition Assay | MDCK | 1.254 ± 0.196 nM | [4] |
| Peramivir | A/California/7/2009 (H1N1) | Cell Viability Assay | MDCK | 15.00 ± 5.77 nM | [3] |
| Baloxavir acid | A/California/7/2009 (H1N1) | Cell Viability Assay | MDCK | 0.48 ± 0.22 nM | [3] |
Note: Direct comparison of EC₅₀/IC₅₀ values should be made with caution due to variations in experimental conditions, including specific virus strains, cell lines, and assay methodologies.
Mechanism of Action
2-(1-Adamantyl)quinoline-4-carboxylic Acid Analogue C44: DHODH Inhibition
C44 exerts its antiviral effect by targeting a host cell enzyme, dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of nucleotides required for viral RNA and DNA replication.[5] By inhibiting DHODH, C44 depletes the intracellular pool of pyrimidines, thereby starving the virus of the necessary building blocks for its replication.[5] This host-targeting mechanism is advantageous as it is less susceptible to the development of viral resistance compared to drugs that target viral proteins.[1][2]
Standard Influenza Antivirals
Standard influenza treatments primarily fall into two classes:
-
Neuraminidase Inhibitors (Oseltamivir, Zanamivir, Peramivir): These drugs mimic the natural substrate of the viral neuraminidase enzyme.[6] Neuraminidase is crucial for the release of newly formed viral particles from infected cells. By inhibiting this enzyme, these drugs prevent the spread of the virus to other cells.[6]
-
Cap-Dependent Endonuclease Inhibitor (Baloxavir marboxil): Baloxavir marboxil is a prodrug that is converted to its active form, baloxavir acid.[7] Baloxavir acid inhibits the cap-dependent endonuclease activity of the viral polymerase acidic (PA) protein. This "cap-snatching" mechanism is essential for the virus to initiate the transcription of its own mRNA. By blocking this process, baloxavir halts viral replication.[7][8]
Signaling Pathway and Experimental Workflow Diagrams
Caption: DHODH Inhibition Pathway by C44.
Caption: Neuraminidase Inhibitor Mechanism of Action.
Caption: General Workflow for a CPE Inhibition Assay.
Experimental Protocols
In Vitro Antiviral Efficacy Assay (Cytopathic Effect Inhibition Assay)
This protocol is a generalized method for determining the antiviral activity of a compound by measuring the inhibition of virus-induced cytopathic effect (CPE).
1. Cell Preparation:
- One day prior to the assay, seed a 96-well microtiter plate with a suitable host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus, or Vero cells for VSV) at a density that will result in a confluent monolayer on the day of infection.
- Incubate the plate at 37°C in a humidified 5% CO₂ incubator.
2. Compound Preparation:
- Prepare a stock solution of the test compound (e.g., C44 or standard antivirals) in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for testing.
3. Infection and Treatment:
- On the day of the assay, remove the growth medium from the confluent cell monolayer.
- Wash the cells gently with phosphate-buffered saline (PBS).
- Add the prepared compound dilutions to the respective wells. Include wells with medium only (cell control) and wells with medium and no compound (virus control).
- Infect the cells (excluding the cell control wells) with a pre-titered amount of virus (e.g., Influenza A/WSN/33 or VSV) sufficient to cause significant CPE in the virus control wells within 48-72 hours. The multiplicity of infection (MOI) will vary depending on the virus and cell line.
- Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.
4. Quantification of Cytopathic Effect:
- After the incubation period, visually inspect the wells for CPE using a microscope. CPE is characterized by cell rounding, detachment, and lysis.
- To quantify cell viability, the cell monolayer can be stained with a solution such as 0.1% crystal violet in 10% formalin.
- After staining, wash the plate to remove excess stain and allow it to dry.
- Solubilize the stain in each well using a solvent (e.g., 70% ethanol).
- Measure the optical density (OD) of each well using a plate reader at an appropriate wavelength (e.g., 570 nm for crystal violet).
5. Data Analysis:
- The percentage of CPE inhibition is calculated for each compound concentration using the following formula: % Inhibition = [(ODtest - ODvirus control) / (ODcell control - ODvirus control)] x 100
- The 50% effective concentration (EC₅₀) is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50%.
1. Cell Preparation:
- Seed 6-well or 12-well plates with a suitable host cell line (e.g., MDCK for influenza) to form a confluent monolayer.
2. Virus and Compound Incubation:
- Prepare serial dilutions of the test compound.
- Mix a standard amount of virus (e.g., 100 plaque-forming units, PFU) with each compound dilution and incubate for 1 hour at 37°C to allow the compound to interact with the virus.
3. Infection and Overlay:
- Wash the confluent cell monolayers with PBS.
- Inoculate the cells with the virus-compound mixtures.
- After a 1-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or Avicel) to restrict viral spread to adjacent cells.
4. Incubation and Plaque Visualization:
- Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 2-3 days, or until plaques are visible.
- Fix the cells (e.g., with 10% formalin) and stain with a dye (e.g., crystal violet) to visualize the plaques.
5. Data Analysis:
- Count the number of plaques in each well.
- Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
- The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50%.
Conclusion
The this compound analogue, C44, demonstrates potent in vitro antiviral activity against both Influenza A virus and Vesicular Stomatitis Virus through a host-targeting mechanism of DHODH inhibition. This mechanism offers a potential advantage over standard influenza antivirals by presenting a higher barrier to resistance. While further studies are required to establish in vivo efficacy and safety, C44 represents a promising lead compound for the development of broad-spectrum antiviral therapeutics. For VSV, where no specific treatments exist, the development of DHODH inhibitors like C44 could provide a much-needed therapeutic intervention. This guide provides a foundational comparison to aid researchers in the strategic development of novel antiviral agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Combinations of Baloxavir Acid and Other Inhibitors against Seasonal Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Half-Life on the Pharmacodynamic Index of Zanamivir against Influenza Virus Delineated by a Mathematical Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Improved in vitro Efficacy of Baloxavir Marboxil Against Influenza A Virus Infection by Combination Treatment With the MEK Inhibitor ATR-002 [frontiersin.org]
Comparative Analysis of 2-(1-Adamantyl)quinoline-4-carboxylic acid: A Focus on Cross-Reactivity and Off-Target Effects of its Hypothesized Target, STAT3
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, there is no publicly available experimental data on the biological target, cross-reactivity, or off-target effects of 2-(1-Adamantyl)quinoline-4-carboxylic acid. Based on the documented activities of structurally similar 2-substituted quinoline-4-carboxylic acid derivatives, this guide hypothesizes that Signal Transducer and Activator of Transcription 3 (STAT3) is a potential biological target. This document therefore provides a comparative analysis of two well-characterized STAT3 inhibitors, S3I-201 and Stattic, to serve as a reference for the types of cross-reactivity and off-target assessments crucial in the evaluation of novel compounds like this compound.
Introduction to STAT3 and its Role as a Therapeutic Target
Signal Transducer and Activator of Transcription 3 (STAT3) is a key intracellular signaling protein that plays a central role in numerous cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1][2] Dysregulation of the STAT3 signaling pathway is implicated in the development and progression of various cancers and inflammatory diseases, making it an attractive target for therapeutic intervention.[1][2] The development of selective STAT3 inhibitors is a significant focus of drug discovery efforts. However, achieving selectivity remains a challenge due to the conserved nature of protein domains targeted by small molecules.
Comparative Inhibitors: S3I-201 and Stattic
This guide focuses on two small molecule inhibitors reported to target STAT3:
-
S3I-201 (NSC 74859): A compound identified to inhibit STAT3 DNA-binding activity.[1]
-
Stattic: The first non-peptidic small molecule reported to selectively inhibit the STAT3 SH2 domain.[2][3]
Quantitative Comparison of Inhibitor Activity and Selectivity
The following tables summarize the available quantitative data for S3I-201 and Stattic, highlighting their potency against STAT3 and their cross-reactivity against other signaling proteins.
| Compound | Primary Target | Assay Type | IC50 (µM) | Reference |
| S3I-201 | STAT3 | DNA-binding | 86 | [1] |
| Stattic | STAT3 SH2 Domain | Fluorescence Polarization | 5.1 | [2] |
Table 1: Potency of S3I-201 and Stattic against STAT3.
| Compound | Off-Target | Assay Type | IC50 (µM) / % Inhibition | Selectivity Notes | Reference |
| S3I-201 | STAT1 | DNA-binding | 160 | ~2-fold selective for STAT3 over STAT1 | |
| STAT5 | DNA-binding | >300 | >3.5-fold selective for STAT3 over STAT5 | ||
| Cellular Proteins | Covalent Modification | Non-selective | Acts as a potent and non-selective alkylating agent | [4] | |
| Stattic | STAT1 SH2 Domain | Fluorescence Polarization | Weakly active | Highly selective for STAT3 over STAT1 | [2] |
| Histone Acetyltransferases (HATs) | Cellular Acetylation Assay | Inhibition of histone acetylation | STAT3-independent effect | [5] |
Table 2: Cross-Reactivity and Off-Target Effects of S3I-201 and Stattic.
Experimental Methodologies
A summary of the key experimental protocols used to assess the activity and selectivity of S3I-201 and Stattic is provided below.
STAT DNA-Binding Assay (for S3I-201)
This assay measures the ability of an inhibitor to prevent the binding of activated STAT proteins to their specific DNA consensus sequence.
-
Nuclear Extract Preparation: Nuclear extracts containing activated STAT proteins are prepared from appropriately stimulated cells.
-
Electrophoretic Mobility Shift Assay (EMSA):
-
A radiolabeled double-stranded oligonucleotide probe containing the STAT-specific binding site is used.
-
Nuclear extracts are pre-incubated with varying concentrations of the inhibitor (e.g., S3I-201).
-
The radiolabeled probe is added to the mixture and incubated to allow for protein-DNA binding.
-
The samples are resolved on a non-denaturing polyacrylamide gel.
-
The gel is dried and exposed to X-ray film or a phosphorimager screen to visualize the protein-DNA complexes.
-
-
Data Analysis: The intensity of the bands corresponding to the STAT-DNA complexes is quantified. The IC50 value is calculated as the concentration of the inhibitor that reduces the STAT-DNA binding by 50%.
Fluorescence Polarization (FP) Assay (for Stattic)
This in vitro assay is used to measure the binding of an inhibitor to a specific protein domain, in this case, the STAT3 SH2 domain.
-
Reagents:
-
Recombinant, purified STAT3 SH2 domain protein.
-
A fluorescently labeled peptide that binds to the SH2 domain.
-
The inhibitor compound (e.g., Stattic).
-
-
Assay Principle:
-
When the small, fluorescently labeled peptide is unbound in solution, it tumbles rapidly, resulting in low fluorescence polarization.
-
When the peptide binds to the larger SH2 domain, its tumbling is slowed, leading to an increase in fluorescence polarization.
-
An inhibitor that binds to the SH2 domain will compete with the fluorescent peptide, causing a decrease in fluorescence polarization.
-
-
Procedure:
-
The STAT3 SH2 domain and the fluorescent peptide are incubated together in a microplate.
-
Varying concentrations of the inhibitor are added to the wells.
-
The fluorescence polarization is measured using a plate reader.
-
-
Data Analysis: The IC50 value is determined by plotting the fluorescence polarization values against the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the STAT3 Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approaches, the following diagrams have been generated.
Caption: The canonical STAT3 signaling pathway.
Caption: A generalized workflow for assessing inhibitor selectivity.
Conclusion and Future Directions
While this compound remains uncharacterized in the public domain, the analysis of known STAT3 inhibitors S3I-201 and Stattic underscores the critical importance of comprehensive selectivity profiling in drug development. The initial promise of a selective inhibitor can be challenged by findings of non-specific activity (as with the alkylating nature of S3I-201) or unexpected off-target effects (such as the impact of Stattic on histone acetylation).
For a novel compound like this compound, it is imperative to first identify its primary biological target(s). Subsequently, a tiered approach to selectivity screening is recommended, beginning with closely related family members of the primary target and progressing to broader, unbiased screens such as kinome profiling and cellular thermal shift assays (CETSA) to identify unanticipated off-target interactions. This rigorous evaluation is essential to accurately interpret biological data and to develop safe and effective therapeutics.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Stattic: a small-molecule inhibitor of STAT3 activation and dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signal transducer and activator of transcription 3 (STAT3) inhibitor, S3I-201, acts as a potent and non-selective alkylating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
The Elusive Binding Site of 2-(1-Adamantyl)quinoline-4-carboxylic Acid: A Comparative Look at the Quinoline-4-Carboxylic Acid Scaffold
A definitive, experimentally validated binding site for 2-(1-Adamantyl)quinoline-4-carboxylic acid remains elusive in publicly available scientific literature. While this specific molecule's direct biological target is not yet characterized, the foundational quinoline-4-carboxylic acid structure is a well-established pharmacophore. This scaffold has been ingeniously modified by medicinal chemists to create potent and selective inhibitors for a diverse range of protein targets, underscoring its versatility in drug discovery.
This guide provides a comparative analysis of three distinct classes of 2-substituted quinoline-4-carboxylic acid derivatives, each targeting a different key protein implicated in disease: human Dihydroorotate Dehydrogenase (DHODH), Sirtuin 3 (SIRT3), and Histone Deacetylase 3 (HDAC3). By examining these examples, we can appreciate the adaptability of the quinoline-4-carboxylic acid core and the specific interactions that drive binding to different biological targets.
Human Dihydroorotate Dehydrogenase (DHODH) Inhibition
DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes. Inhibition of DHODH is a validated strategy for the treatment of autoimmune diseases and cancer.
A potent inhibitor of human DHODH is the 2-substituted quinoline-4-carboxylic acid derivative, 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44) . Its performance is compared here with Brequinar , a well-characterized non-quinoline DHODH inhibitor.
Table 1: Comparison of DHODH Inhibitors
| Compound | Type | Target | IC50 (nM) |
| C44 | 2-Substituted Quinoline-4-Carboxylic Acid | Human DHODH | 1 |
| Brequinar | Non-Quinoline | Human DHODH | 5.2 - 20[1][2] |
| Teriflunomide | Non-Quinoline | Human DHODH | 773[3] |
Experimental Protocol: DHODH Inhibition Assay
The inhibitory activity against DHODH is typically determined using a spectrophotometric assay that measures the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), coupled to the oxidation of dihydroorotate to orotate by the enzyme.
-
Enzyme Preparation: Recombinant human DHODH is purified and prepared in a suitable buffer.
-
Reaction Mixture: The assay is performed in a microplate well containing the enzyme, the substrate dihydroorotate, the electron acceptor ubiquinone, and the indicator dye DCIP in a buffered solution.
-
Inhibitor Addition: Test compounds (e.g., C44 or Brequinar) are added at various concentrations.
-
Reaction Initiation and Measurement: The reaction is initiated by the addition of the substrate. The rate of DCIP reduction is monitored by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time.
-
IC50 Determination: The percentage of inhibition at each compound concentration is calculated relative to a control without an inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.
Signaling Pathway
Sirtuin 3 (SIRT3) Inhibition
SIRT3 is a primary mitochondrial deacetylase that regulates the activity of numerous enzymes involved in metabolism and oxidative stress response. Its dysregulation is linked to various diseases, including cancer and neurodegenerative disorders.
A 2-substituted quinoline-4-carboxylic acid derivative, molecule P6 (2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid) , has been identified as a selective SIRT3 inhibitor.[4][5][6] Its inhibitory activity is compared with 3-TYP , a known non-selective sirtuin inhibitor.
Table 2: Comparison of SIRT3 Inhibitors
| Compound | Type | Target | IC50 (µM) |
| Molecule P6 | 2-Substituted Quinoline-4-Carboxylic Acid | SIRT3 | 7.2[4][5] |
| 3-TYP | Thienyl-pyridone | SIRT3 | 38[7] |
| AGK2 | Benzamide | SIRT3 | 91[7] |
Experimental Protocol: SIRT3 Inhibition Assay
SIRT3 activity is commonly measured using a fluorogenic assay.
-
Reaction Components: The assay mixture contains recombinant human SIRT3, a peptide substrate with an acetylated lysine residue and a fluorophore, and the co-substrate NAD+.
-
Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of the test inhibitor (e.g., Molecule P6 or 3-TYP).
-
Reaction Initiation: The reaction is started by the addition of the peptide substrate and NAD+.
-
Development and Detection: After a set incubation period, a developer solution is added that releases the fluorophore from the deacetylated peptide. The fluorescence is then measured using a fluorometer.
-
IC50 Calculation: The percentage of inhibition is calculated based on the fluorescence signal relative to a control without the inhibitor. The IC50 value is determined from the dose-response curve.
Signaling Pathway
Histone Deacetylase 3 (HDAC3) Inhibition
HDAC3 is a class I histone deacetylase that plays a crucial role in transcriptional regulation and has been implicated in the development of various cancers. Selective inhibition of HDAC3 is a promising therapeutic strategy.
A 2-phenylquinoline-4-carboxylic acid derivative, molecule D28 , has been identified as a selective HDAC3 inhibitor.[8][9][10][11] Its activity is compared with RGFP966 , a known benzamide-based HDAC3 selective inhibitor.
Table 3: Comparison of HDAC3 Inhibitors
| Compound | Type | Target | IC50 (µM) |
| Molecule D28 | 2-Substituted Quinoline-4-Carboxylic Acid | HDAC3 | 24.45[8][9] |
| RGFP966 | Benzamide | HDAC3 | 0.08[12] |
| Entinostat | Benzamide | HDAC3 | 1.7[13] |
Experimental Protocol: HDAC3 Inhibition Assay
HDAC3 activity is typically measured using a fluorogenic assay similar to the one for SIRT3, but with a different substrate.
-
Reaction Setup: Recombinant human HDAC3 is incubated with a fluorogenic acetylated peptide substrate in a buffered solution.
-
Compound Addition: Test compounds (e.g., Molecule D28 or RGFP966) are added in a range of concentrations.
-
Development: After incubation, a developer solution (containing a protease) is added, which cleaves the deacetylated substrate, releasing the fluorophore.
-
Fluorescence Measurement: The fluorescence is quantified using a plate reader.
-
IC50 Determination: The percentage of inhibition is determined by comparing the fluorescence in the presence of the inhibitor to the control. The IC50 value is calculated from the resulting dose-response curve.
Signaling Pathway
Conclusion
While the specific binding partner of this compound is yet to be discovered, the broader family of 2-substituted quinoline-4-carboxylic acids has proven to be a remarkably fruitful starting point for the development of potent and selective inhibitors against diverse and important biological targets. The examples of inhibitors for DHODH, SIRT3, and HDAC3 highlight how modifications to the 2-position of the quinoline scaffold can dramatically alter target specificity. Further investigation into the biological activity of the adamantyl-substituted variant is warranted to uncover its potential therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Brequinar - MedChem Express [bioscience.co.uk]
- 3. neurology.org [neurology.org]
- 4. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 5. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 9. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. selleckchem.com [selleckchem.com]
head-to-head comparison of different synthesis routes for quinoline-4-carboxylic acids
For researchers, scientists, and professionals in drug development, the quinoline-4-carboxylic acid scaffold is a cornerstone of medicinal chemistry, appearing in a wide array of therapeutic agents. The efficient and versatile synthesis of these compounds is therefore of paramount importance. This guide provides a head-to-head comparison of the most prominent synthetic routes: the Doebner, Pfitzinger, and Gould-Jacobs reactions, alongside modern advancements. We present a detailed analysis of their respective methodologies, supported by experimental data, to inform the selection of the most suitable route for a given research objective.
The Doebner Reaction
The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid to yield a 2-substituted quinoline-4-carboxylic acid.[1][2] This one-pot synthesis is valued for its operational simplicity and the diversity of substituents that can be introduced at the 2-position of the quinoline ring. However, traditional Doebner reactions can be limited by long reaction times and modest yields, particularly with anilines bearing electron-withdrawing groups.[1][3] Modern variations often employ catalysts and microwave irradiation to improve efficiency.[4][5]
Quantitative Data
| Product | Aniline | Aldehyde | Catalyst/Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 2-Phenylquinoline-4-carboxylic acid | Aniline | Benzaldehyde | Trifluoroacetic acid / Ethanol | 12 | Reflux | Moderate | [6] |
| 2-(2-Nitrophenyl)quinoline-4-carboxylic acid | Aniline | 2-Nitrobenzaldehyde | Acetic acid | - | Reflux | Good | [7] |
| 6-(Trifluoromethoxy)-2-phenylquinoline-4-carboxylic acid | 6-(Trifluoromethoxy)aniline | Benzaldehyde | BF3·THF / MeCN | - | - | 88 | [3] |
| Substituted quinoline-4-carboxylic acids | Various anilines | Various aldehydes | p-TSA / Water:Ethylene Glycol | 3 | 50 | 85 | [8] |
| 2-Arylquinoline-4-carboxylic acids | Various anilines | Various aldehydes | Microwave / p-TSA / Ethanol | 0.05 | 80 | 50-80 | [5] |
Experimental Protocol: Synthesis of 2-(2-Nitrophenyl)quinoline-4-carboxylic Acid[6]
An equimolar mixture of aniline (20 mmol) and 2-nitrobenzaldehyde (20 mmol) in ethanol (30 mL) is refluxed for 1 hour. Pyruvic acid (30 mmol) and a catalytic amount of trifluoroacetic acid (0.1 mL) are then added to the reaction mixture, which is further refluxed for 12 hours. The completion of the reaction is monitored by Thin Layer Chromatography (TLC). The reaction mixture is then poured into ice water (60 mL) with vigorous stirring. The resulting solid product is filtered and dissolved in an aqueous K2CO3 solution. The solution is adjusted to be basic and then filtered. The filtrate is acidified to precipitate the final product, which is then filtered, washed with water, and dried.
Doebner Reaction Workflow
References
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iipseries.org [iipseries.org]
- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
Assessing the Therapeutic Index of 2-(1-Adamantyl)quinoline-4-carboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of drug discovery. Within this landscape, quinoline-4-carboxylic acid derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] This guide provides a comparative assessment of the therapeutic index of a specific derivative, 2-(1-Adamantyl)quinoline-4-carboxylic acid, against a well-characterized alternative, Brequinar.
While a definitive therapeutic index for this compound is not yet established in the public domain, this guide synthesizes available preclinical data on its efficacy and draws comparisons with Brequinar to offer a preliminary evaluation of its potential therapeutic window.
Comparative Efficacy and Toxicity
The therapeutic index of a drug is a quantitative measure of its safety, typically defined as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A high therapeutic index is preferable as it indicates a wide margin between the doses that are effective and those that are toxic.
Due to the limited availability of in vivo toxicity data for this compound, a direct calculation of its therapeutic index is not feasible at this time. However, by comparing its in vitro efficacy (IC50 values) with that of Brequinar, and considering the known toxicities of Brequinar, we can infer a potential therapeutic window.
| Compound | Target/Mechanism of Action (Proposed/Known) | Efficacy (IC50) | Toxicity (Observed/Reported) |
| This compound & Derivatives | Dihydroorotate Dehydrogenase (DHODH) Inhibition (presumed based on structural similarity to Brequinar) | Derivatives show IC50 values in the low micromolar (µM) to nanomolar (nM) range against various cancer cell lines. For example, certain 2-styryl-4-quinoline carboxylic acid derivatives have demonstrated IC50 values as low as 2.74 µM against A549 lung cancer cells. | In silico and in vivo studies on quinoline derivatives suggest slight to moderate toxicity.[3] Specific LD50 or TD50 values for the adamantyl derivative are not publicly available. |
| Brequinar (NSC 368390) | Dihydroorotate Dehydrogenase (DHODH) Inhibition | Potent inhibitor with an IC50 of approximately 20 nM in vitro against DHODH.[4] Shows efficacy in various cancer and viral models. | Dose-limiting toxicities observed in clinical trials include thrombocytopenia (low platelet count) and severe desquamative maculopapular dermatitis (skin rash).[5] It is noted to have a narrow therapeutic dose range.[6] |
Mechanism of Action: Dihydroorotate Dehydrogenase (DHODH) Inhibition
Brequinar is a well-established inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[4][6][7] This pathway is crucial for the synthesis of DNA and RNA, and its inhibition disproportionately affects rapidly proliferating cells, such as cancer cells and activated lymphocytes. Given the structural similarity, it is highly probable that this compound shares this mechanism of action.
DHODH Inhibition Pathway
Experimental Protocols
Determination of IC50 (Half-maximal inhibitory concentration)
The IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of the potency of a compound. A common method to determine the IC50 for anticancer agents is the MTT assay.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a control (e.g., vehicle or a standard drug like Brequinar).
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) to allow the compound to exert its effect.
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Solubilization: If viable, mitochondrial dehydrogenases in the cells will reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are plotted against the compound concentrations, and the IC50 value is calculated from the resulting dose-response curve.
MTT Assay Workflow
Conclusion and Future Directions
The available data suggests that this compound and its derivatives are promising therapeutic candidates with potent in vitro efficacy against cancer cell lines. The adamantyl moiety is a well-known pharmacophore that can enhance the lipophilicity and metabolic stability of a compound, potentially leading to improved pharmacokinetic properties.
However, a comprehensive assessment of the therapeutic index is currently hampered by the lack of in vivo toxicity data. The known dose-limiting toxicities and narrow therapeutic window of the structurally related compound, Brequinar, highlight the importance of thorough toxicological evaluation for this class of molecules.[6]
Future research should focus on:
-
In vivo toxicity studies: Determining the LD50 (lethal dose, 50%) or TD50 (toxic dose, 50%) of this compound in animal models is crucial for calculating a therapeutic index.
-
Pharmacokinetic profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound will inform dosing regimens and potential for drug-drug interactions.
-
Head-to-head in vivo efficacy studies: Directly comparing the antitumor or antiviral efficacy of this compound with Brequinar in animal models would provide a more robust assessment of its therapeutic potential.
By addressing these key areas, the scientific community can build a more complete picture of the therapeutic index of this compound and determine its viability as a clinical candidate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Phase I clinical and pharmacokinetic trial of Brequinar sodium (DuP 785; NSC 368390) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brequinar - Wikipedia [en.wikipedia.org]
- 7. Novel mechanisms of brequinar sodium immunosuppression on T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 2-(1-Adamantyl)quinoline-4-carboxylic Acid Against Known Antivirals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel antiviral agents with broad-spectrum activity and favorable resistance profiles is a paramount challenge in medicinal chemistry and drug development. Quinoline derivatives have emerged as a promising class of compounds with diverse biological activities, including potent antiviral effects against a range of viruses such as Dengue, Zika, HIV, and influenza.[1][2] Concurrently, adamantane-based compounds have a well-established history in antiviral therapy, with drugs like amantadine and rimantadine being used for the treatment of influenza A infections.[3] This guide provides a comparative analysis of a novel compound, 2-(1-Adamantyl)quinoline-4-carboxylic acid, against established antiviral drugs.
While direct experimental data on the antiviral activity of this compound is not yet publicly available, its chemical structure, combining the quinoline-4-carboxylic acid scaffold with an adamantyl moiety, suggests a compelling potential for antiviral efficacy. This hypothesis is based on the known mechanisms and activities of its constituent chemical motifs. This document will therefore benchmark the potential of this hybrid structure against well-characterized antivirals by examining the established activities of closely related analogs and the benchmark drugs themselves.
Comparative Analysis of Antiviral Activity
To provide a clear and objective comparison, the following tables summarize the in vitro antiviral activities of a potent quinoline-4-carboxylic acid analog, 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44), and several well-known antiviral drugs against various viruses. This data, presented as EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values, serves as a benchmark for the potential efficacy of this compound.
| Compound | Virus | Assay | Cell Line | EC50 / IC50 (µM) | Citation |
| Quinoline Analog (C44) | Vesicular Stomatitis Virus (VSV) | - | - | 0.002 | [4][5] |
| WSN-Influenza | - | - | 0.041 | [4][5] | |
| Amantadine | Influenza A (H1N1) | Plaque Reduction | - | 0.062 to >50 | [3] |
| Rimantadine | Trypanosoma brucei | - | - | 7 | [6] |
| Oseltamivir | Influenza A (H1N1) | - | A549 | IC50: 0.0014 | [7] |
| Influenza B | - | NHBE | IC50: 3.4 | [7] | |
| Ribavirin | Respiratory Syncytial Virus (RSV) | Plaque Reduction | - | 3 to 10 µg/mL | [8] |
| Influenza A Virus (IAV) | - | - | 15.36 | [9] |
Potential Mechanisms of Action
The antiviral potential of this compound can be inferred from the known mechanisms of its structural components.
Quinoline-4-Carboxylic Acid Moiety: Targeting Host Cell Pyrimidine Biosynthesis
Recent studies on quinoline-4-carboxylic acid derivatives have revealed a host-targeting antiviral strategy. The potent analog, C44, has been shown to inhibit human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[4][5][10][11] By blocking DHODH, the compound depletes the intracellular pool of pyrimidines, which are essential for viral RNA and DNA synthesis, thereby inhibiting viral replication.[12] This host-centric mechanism offers the advantage of broad-spectrum activity and a higher barrier to the development of viral resistance.
Figure 1: Hypothesized inhibition of the host DHODH pathway by this compound.
Adamantane Moiety: Targeting the Viral M2 Proton Channel
The adamantane group is the pharmacophore of amantadine and rimantadine, which are known inhibitors of the influenza A virus M2 proton channel.[13] This viral ion channel is crucial for the uncoating of the virus within the host cell endosome.[14] By blocking this channel, adamantane derivatives prevent the release of the viral genome into the cytoplasm, thus halting the replication cycle.[15]
Figure 2: Blocking of the influenza A M2 proton channel by the adamantane moiety.
Experimental Protocols for Antiviral Activity Assays
Accurate and reproducible assessment of antiviral activity is critical. The following are detailed methodologies for standard in vitro antiviral assays.
Plaque Reduction Assay
This assay is considered the gold standard for quantifying viral infectivity and the efficacy of antiviral compounds.
-
Principle: This assay measures the reduction in the formation of plaques (localized areas of cell death) in a cell monolayer infected with a virus in the presence of the test compound.[5]
-
Procedure:
-
Seed susceptible host cells in 6-well or 12-well plates and grow to confluency.
-
Prepare serial dilutions of the test compound.
-
Pre-incubate the confluent cell monolayers with the different concentrations of the test compound for a specified time.
-
Infect the cells with a known titer of the virus.
-
After an adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing the respective concentrations of the test compound.
-
Incubate the plates until visible plaques are formed.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.[16]
-
Cytopathic Effect (CPE) Inhibition Assay
This assay is a high-throughput method to screen for antiviral activity by measuring the inhibition of virus-induced cell death.[4][17]
-
Principle: This assay quantifies the ability of a compound to protect cells from the destructive effects (cytopathic effects) of a virus.[17]
-
Procedure:
-
Seed host cells in 96-well plates.
-
Prepare serial dilutions of the test compound in the 96-well plates.
-
Add the cells to the wells containing the compound dilutions.
-
Infect the cells with a specific multiplicity of infection (MOI) of the virus.
-
Include cell control (no virus, no compound) and virus control (virus, no compound) wells.
-
Incubate the plates until significant CPE is observed in the virus control wells.
-
Assess cell viability using a suitable method, such as staining with neutral red or crystal violet, or by using a colorimetric assay (e.g., MTT or MTS).[18]
-
The EC50 value is the concentration of the compound that protects 50% of the cells from virus-induced death.[19]
-
Virus Yield Reduction Assay
This assay directly measures the amount of infectious virus produced in the presence of an antiviral compound.[20][21]
-
Principle: This assay quantifies the reduction in the titer of infectious virus particles released from infected cells treated with the test compound.[22]
-
Procedure:
-
Infect confluent cell monolayers with the virus in the presence of serial dilutions of the test compound.
-
After a full replication cycle, harvest the supernatant containing the progeny virus.
-
Determine the viral titer in the harvested supernatant using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.
-
The EC90 value is often calculated, representing the concentration of the compound that reduces the virus yield by 90% (1 log10).[20]
-
Figure 3: General experimental workflow for in vitro antiviral testing.
Conclusion
While awaiting direct experimental validation, the structural combination of a quinoline-4-carboxylic acid core and an adamantyl moiety in this compound presents a compelling case for a novel dual-action or broad-spectrum antiviral agent. The potential to inhibit viral replication through both host-directed (DHODH inhibition) and virus-directed (M2 channel blockade) mechanisms warrants further investigation. The experimental protocols and comparative data provided in this guide offer a framework for the systematic evaluation of this and other novel antiviral candidates. Future studies should focus on synthesizing and testing this compound against a diverse panel of viruses to elucidate its specific antiviral profile and mechanism of action.
References
- 1. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 2. Synthetic and medicinal perspective of quinolines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pblassaysci.com [pblassaysci.com]
- 5. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Antiviral Activity of Probenecid and Oseltamivir on Influenza Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of ribavirin on respiratory syncytial virus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 11. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation | Haematologica [haematologica.org]
- 13. Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 2.4. Plaque Assay and Plaque Reduction Assay [bio-protocol.org]
- 17. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 18. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cytopathic effect (CPE) inhibition assay [bio-protocol.org]
- 20. Virus yield reduction assay. [bio-protocol.org]
- 21. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 22. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
Comparative Docking Analysis of Quinoline Derivatives: A Guide for Drug Discovery Professionals
For researchers and scientists at the forefront of drug development, quinoline and its derivatives represent a privileged scaffold with a broad spectrum of pharmacological activities. This guide provides a comparative overview of recent in silico docking studies of quinoline derivatives against various therapeutic targets, supported by experimental data and detailed methodologies.
This analysis synthesizes findings from multiple studies to offer a comparative perspective on the binding affinities and potential inhibitory activities of novel quinoline compounds. The data presented herein is intended to aid in the rational design and optimization of next-generation quinoline-based therapeutics.
Performance Comparison of Quinoline Derivatives in Docking Studies
The following tables summarize the docking scores and, where available, the corresponding in vitro inhibitory activities of various quinoline derivatives against key protein targets implicated in cancer, viral infections, bacterial infections, and neurodegenerative diseases.
Table 1: Comparative Docking Scores Against HIV-1 Reverse Transcriptase
| Compound ID/Series | Target PDB ID | Docking Score (kcal/mol) | Standard Drug(s) | Docking Score of Standard(s) | Key Interacting Residues | Reference |
| Pyrimidine-containing Quinolines | ||||||
| Compound 4 | 4I2P | -10.675 | Elvitegravir | -8.57 | LYS101, ILE180, LEU100 | |
| Compounds 4-8 | 4I2P | Higher than Pyrazoline series | Rilpivirine | -8.56 | LYS101 | |
| Pyrazoline-containing Quinolines | ||||||
| Compounds 9-14 | 4I2P | Lower than Pyrimidine series | - | - | - |
Table 2: Comparative Docking Scores and In Vitro Activity Against Cancer-Related Kinases
| Compound ID/Series | Target | Target PDB ID | Docking Score/Libdock Score | In Vitro Assay | IC50 (µM) | Reference |
| Amidrazone-Quinoline Hybrids | ||||||
| Compound 10d | c-Abl Kinase | 1IEP | 169.76 (highest) | A549 (Lung Cancer) | 43.1 | |
| Compound 10g | c-Abl Kinase | 1IEP | Not specified | MCF-7 (Breast Cancer) | 59.1 | |
| Benzoquinoline Derivatives | ||||||
| Compound 2 | Multiple Cancer Proteins | 1HK7, 3EQM, 3IG7, 4FM9 | Not specified | HT29 (Colon) | 8.24 | |
| MCF-7 (Breast) | 21.23 | |||||
| HepG2 (Hepatocellular) | 26.15 | |||||
| Compound 5 | Multiple Cancer Proteins | 1HK7, 3EQM, 3IG7, 4FM9 | Not specified | MCF-7 (Breast) | 10.12 |
Table 3: Comparative Docking Scores and Antimicrobial Activity
| Compound ID/Series | Target Enzyme | Target PDB ID | Docking Score | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| Sulfonyl/Benzoyl/Propargyl Quinolines | ||||||
| Compound 2 | Peptide Deformylase (PDF) | Not specified | Not specified | Bacillus cereus, Staphylococcus spp., Pseudomonas spp., Escherichia coli | 3.12 - 50 | |
| Compound 6 | Peptide Deformylase (PDF) | Not specified | Not specified | A. flavus, A. niger, F. oxysporum, C. albicans | Potent activity | |
| Quinoline-2-Carbaldehyde Hydrazones | ||||||
| Compound 4 | Not specified | Not specified | Not specified | E. faecalis | 2 | |
| Compound 8 | Not specified | Not specified | Not specified | E. faecalis | 1 | |
| Compound 5 | Not specified | Not specified | Not specified | P. aeruginosa | 8 |
Table 4: Comparative In Silico and In Vitro Activity Against Neurodegenerative Disease Targets
| Compound ID/Series | Target Enzymes | In Silico Potency | In Vitro AChE Inhibition (%) | In Vitro GSK3β/BACE1 Inhibition (%) | Reference |
| Quinoline Analogs | AChE, BACE1, GSK3β | One derivative identified as most potent for all targets | 94.6 (for the most potent derivative) | > 40 (for four derivatives) |
Experimental Protocols
The methodologies employed in the cited studies form the basis for the presented data. Below are detailed protocols for the key experiments.
Molecular Docking Protocol for HIV-1 Reverse Transcriptase
-
Software: Maestro module (Schrödinger Inc.).
-
Protein Preparation: The crystal structure of HIV-1 reverse transcriptase in complex with a rilpivirine-based analogue was obtained from the Protein Data Bank (PDB ID: 4I2P). The protein was prepared using the Protein Preparation Wizard in Maestro, which involved adding hydrogens, assigning bond orders, and minimizing the structure.
-
Ligand Preparation: The 3D structures of the synthesized quinoline derivatives were built and optimized using LigPrep.
-
Docking: The docking calculations were performed using the Glide module. The receptor grid was generated around the binding site of the co-crystallized ligand. The synthesized compounds were then docked into this grid using the Standard Precision (SP) scoring function.
-
Analysis: The docking poses were visualized and analyzed for binding interactions with the key amino acid residues in the active site.
Molecular Docking Protocol for c-Abl Kinase
-
Software: Discovery Studio.
-
Protein Preparation: The crystal structure of the c-Abl kinase domain was retrieved from the PDB (PDB ID: 1IEP). The protein was prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: The 2D structures of the quinoline-amidrazone hybrids were sketched and converted to 3D structures, followed by energy minimization.
-
Docking: The LibDock algorithm within Discovery Studio was used for the docking studies. The binding site was defined based on the co-crystallized ligand in the PDB structure.
-
Analysis: The docked poses were ranked based on the LibDock score, and the interactions of the most potent compounds were analyzed.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
-
Method: Broth microdilution method.
-
Microorganisms: A panel of Gram-positive and Gram-negative bacteria, and fungal strains were used.
-
Procedure:
-
Serial two-fold dilutions of the synthesized quinoline derivatives were prepared in a 96-well microtiter plate containing Mueller-Hinton broth for bacteria or Sabouraud dextrose broth for fungi.
-
A standardized inoculum of the test microorganism was added to each well.
-
The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
-
Determination of MIC: The MIC was determined as the lowest concentration of the compound that completely inhibited the visible growth of the microorganism.
Visualizing the Mechanisms: Workflows and Signaling Pathways
To better understand the context of these docking studies, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the signaling pathways of the targeted proteins.
Caption: A typical workflow for comparative docking studies of quinoline derivatives.
Caption: Role of c-Abl kinase in cancer and its inhibition by quinoline derivatives.
Caption: Inhibition of HIV reverse transcriptase by quinoline-based NNRTIs.
Caption: Inhibition of bacterial peptide deformylase by quinoline derivatives.
A Comparative Guide to Evaluating the Resistance Profile of 2-(1-Adamantyl)quinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the resistance profile of the novel compound 2-(1-Adamantyl)quinoline-4-carboxylic acid. Due to the limited direct experimental data on this specific molecule, this document outlines a proposed investigational approach based on the known characteristics of structurally related quinoline-4-carboxylic acid derivatives and established methodologies for resistance profiling.
Introduction and Proposed Mechanism of Action
This compound belongs to the quinoline carboxylic acid class of compounds, which have demonstrated a wide range of biological activities, including antiviral and anticancer effects.[1][2] Structurally similar quinoline-4-carboxylic acid analogs have been identified as potent inhibitors of the host enzyme dihydroorotate dehydrogenase (DHODH).[3][4] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, essential for the proliferation of rapidly dividing cells, including cancer cells and virus-infected cells.
Targeting host factors is a promising strategy to combat the development of drug resistance, as the host cellular machinery mutates at a significantly lower rate than viral or cancer genomes.[5] Therefore, it is hypothesized that this compound may exert its therapeutic effects through the inhibition of a host cell target, potentially DHODH. This proposed mechanism suggests a favorable resistance profile compared to drugs that target viral or tumor-specific proteins.
Proposed Signaling Pathway for DHODH Inhibition
Caption: Proposed mechanism of action via DHODH inhibition.
Comparative Resistance Profile: A Hypothetical Analysis
To contextualize the potential resistance profile of this compound, the following table presents a hypothetical comparison with two classes of therapeutic agents: a direct-acting antiviral (targeting a viral polymerase) and a conventional anticancer agent (targeting a tumor-specific kinase).
| Feature | This compound (Hypothetical) | Direct-Acting Antiviral (e.g., Polymerase Inhibitor) | Conventional Anticancer Agent (e.g., Kinase Inhibitor) |
| Primary Target | Host Enzyme (e.g., DHODH) | Viral Polymerase | Tumor-Specific Kinase |
| Likelihood of Resistance | Low | High | Moderate to High |
| Primary Resistance Mechanism | Mutation in the host target gene (rare) | Point mutations in the viral polymerase gene | Point mutations in the kinase domain, amplification of the target gene, activation of bypass signaling pathways |
| Rate of Resistance Development | Slow | Rapid | Variable, can be rapid |
| Cross-Resistance Potential | Low with direct-acting agents | High within the same drug class | High within the same drug class, potential for cross-resistance with other kinase inhibitors |
Experimental Protocols for Resistance Evaluation
A comprehensive evaluation of the resistance profile involves a multi-step experimental workflow.
In Vitro Resistance Selection
The primary method for assessing the potential for drug resistance is through the continuous culture of target cells (e.g., a specific cancer cell line or virus-infected cells) in the presence of sub-lethal concentrations of the compound.
Protocol:
-
Cell Seeding: Plate the chosen cell line (e.g., A549 for lung cancer, or Vero cells for viral assays) in multiple parallel flasks.
-
Initial Drug Exposure: Treat the cells with this compound at a concentration equivalent to the IC50 (50% inhibitory concentration).
-
Dose Escalation: As the cells adapt and resume proliferation, gradually increase the drug concentration in a stepwise manner.
-
Passaging: Continue to passage the cells for an extended period (e.g., 3-6 months), consistently exposing them to the highest tolerable drug concentration.
-
Isolation of Resistant Clones: At the end of the selection period, isolate single-cell clones from the resistant population for further characterization.
Phenotypic Analysis of Resistant Clones
Phenotypic assays directly measure the change in drug susceptibility of the selected resistant cell lines compared to the parental (wild-type) cells.[6][7]
Protocol:
-
Cell Viability/Antiviral Assay: Perform a dose-response analysis of this compound on both the resistant and parental cell lines.
-
Calculation of IC50: Determine the IC50 value for each cell line.
-
Resistance Factor (RF) Calculation: The RF is calculated as the ratio of the IC50 of the resistant cell line to the IC50 of the parental cell line (RF = IC50resistant / IC50parental). An RF significantly greater than 1 indicates the development of resistance.
Genotypic Analysis of Resistant Clones
Genotypic analysis aims to identify the genetic mutations responsible for the observed resistance phenotype.[8]
Protocol:
-
Nucleic Acid Extraction: Isolate genomic DNA and/or total RNA from both the resistant and parental cell lines.
-
Target Gene Sequencing: Based on the hypothesized mechanism of action, sequence the coding region of the putative target gene (e.g., DHODH).
-
Whole-Exome/Genome Sequencing: If no mutations are found in the primary target, or to identify off-target resistance mechanisms, perform whole-exome or whole-genome sequencing to identify all genetic alterations in the resistant clones.
-
Data Analysis: Compare the sequencing data from the resistant and parental cells to identify specific mutations (e.g., point mutations, insertions, deletions) that are unique to the resistant clones.
Experimental Workflow Diagram
Caption: Experimental workflow for resistance evaluation.
Concluding Remarks
The evaluation of a compound's resistance profile is a critical step in its preclinical development. For this compound, its structural similarity to known host-targeting agents suggests a potentially low propensity for resistance development. The experimental framework outlined in this guide provides a robust methodology to test this hypothesis and to elucidate the specific mechanisms by which resistance, if any, may arise. The resulting data will be invaluable for predicting the long-term clinical utility of this promising compound.
References
- 1. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. pnas.org [pnas.org]
- 5. Antiviral drug discovery - Part 3: When the virus fights back – antiviral resistance - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 6. researchgate.net [researchgate.net]
- 7. Antiviral Drug Resistance: Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
The Adamantyl Moiety: A Double-Edged Sword in Drug Metabolism
The adamantyl group, a rigid, lipophilic, three-dimensional cage-like hydrocarbon, is a popular scaffold in medicinal chemistry. Its unique structure is often incorporated into drug candidates to enhance their affinity for biological targets and improve pharmacokinetic properties.[1][2] However, the very features that make it attractive can also present a significant challenge: metabolic instability. Understanding the metabolic fate of adamantyl-containing compounds is crucial for designing safer and more effective drugs. This guide provides a comparative analysis of the metabolic stability of different adamantyl analogs, supported by experimental data, to aid researchers in drug development.
The Metabolic Landscape of Adamantane
The primary route of metabolism for adamantane is oxidation, primarily mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 being a major contributor.[3][4][5] This process typically involves hydroxylation at the tertiary carbons (bridgehead positions) of the adamantane cage, leading to the formation of more polar metabolites that can be more readily excreted.[4] The rate and site of metabolism can be significantly influenced by the substitution pattern on the adamantane core and the nature of the linker connecting it to the rest of the molecule.
Comparative Metabolic Stability of Adamantyl Analogs
The metabolic stability of a compound is often assessed in vitro using liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes.[6] Key parameters determined in these assays include the half-life (t½), the time it takes for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), a measure of the rate of metabolism by the enzymes. A longer half-life and lower intrinsic clearance indicate greater metabolic stability.
The following tables summarize the in vitro metabolic stability of various adamantyl analogs from different studies.
Table 1: Metabolic Stability of Substituted Adamantyl Urea Analogs in Human Liver Microsomes (HLM) [6]
| Compound/Analog | Substitution on Adamantane | % Remaining (30 min) |
| Unsubstituted | None | 41.3 ± 4.1 |
| 1-Methyl | 3-methyl | 45.2 ± 3.7 |
| 1,3-Dimethyl | 3,5-dimethyl | 5.2 ± 0.5 |
| 1,3,5-Trimethyl | 3,5,7-trimethyl | < 1 |
Data from a study on soluble epoxide hydrolase inhibitors, showing the percentage of the compound remaining after a 30-minute incubation with human liver microsomes.
Table 2: Metabolic Stability of Adamantyl-Containing Sigma Receptor Ligands in Rat Liver Microsomes (RLM) [7]
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| 7 | 1.23 ± 0.05 | 563.5 ± 22.8 |
| 8 | 2.13 ± 0.17 | 325.4 ± 25.9 |
| 9 | 2.37 ± 0.12 | 292.4 ± 14.8 |
| 10 | 2.38 ± 0.15 | 291.2 ± 18.3 |
| 11 | 2.40 ± 0.10 | 288.8 ± 12.0 |
| 12 | 4.32 ± 0.35 | 160.4 ± 13.0 |
| SN56 (non-adamantyl analog) | 0.98 ± 0.03 | 707.3 ± 24.3 |
These compounds are benzo[d]thiazol-2(3H)-one derivatives where an azepane ring in the lead compound (SN56) was replaced with a 1-adamantanamine moiety.
From the data, several key observations can be made:
-
Substitution Matters: As seen in Table 1, even minor substitutions on the adamantane ring can dramatically alter metabolic stability. The addition of one methyl group slightly increased stability, while the addition of two or three methyl groups led to a significant decrease in stability.[6]
-
Adamantane Can Improve Stability: In Table 2, the replacement of a metabolically labile azepane ring with a 1-adamantanamine moiety in a series of sigma receptor ligands generally resulted in improved metabolic stability (longer half-life and lower intrinsic clearance) compared to the parent compound SN56.[7]
-
Linker and Overall Structure are Key: The differences in stability among the adamantyl analogs in Table 2, which share the same adamantane core, highlight the importance of the rest of the molecule in influencing how the adamantyl group is presented to metabolic enzymes.
Experimental Protocols
The data presented above was generated using in vitro microsomal stability assays. While specific parameters may vary between laboratories, the general workflow is consistent.
Microsomal Stability Assay Protocol
1. Preparation of Reagents:
-
Test Compounds and Positive Controls: Stock solutions of the adamantyl analogs and known rapidly and slowly metabolized compounds (e.g., verapamil, imipramine) are prepared, typically in DMSO.
-
Liver Microsomes: Commercially available pooled liver microsomes from the desired species (e.g., human, rat) are thawed on ice.
-
NADPH Regenerating System: A solution containing cofactors necessary for CYP450 enzyme activity, such as NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase, is prepared in a buffer (e.g., potassium phosphate buffer, pH 7.4).
2. Incubation:
-
The test compounds and positive controls are pre-incubated with the liver microsomes in the buffer at 37°C to allow for temperature equilibration.
-
The metabolic reaction is initiated by adding the NADPH regenerating system.
-
A parallel incubation without the NADPH regenerating system is often included as a negative control to assess non-enzymatic degradation.
3. Sampling and Reaction Termination:
-
Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction in each aliquot is immediately stopped by adding a cold organic solvent, such as acetonitrile or methanol, which also serves to precipitate the microsomal proteins. An internal standard is often included in the quenching solution for analytical purposes.
4. Sample Processing and Analysis:
-
The quenched samples are centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the remaining parent compound and any metabolites, is collected.
-
The concentration of the parent compound at each time point is quantified using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percent remaining is plotted against time. The slope of this line is used to calculate the half-life (t½).
-
The intrinsic clearance (CLint) is then calculated from the half-life and the protein concentration in the incubation.
Experimental Workflow Diagram
Caption: Workflow for an in vitro microsomal metabolic stability assay.
Conclusion
The metabolic stability of adamantyl analogs is a complex interplay between the substitution pattern on the adamantane core, the nature of the rest of the molecule, and the specific CYP enzymes involved in their metabolism. While the adamantyl group can be a metabolic liability, strategic modifications can be employed to block sites of metabolism and enhance stability. The in vitro microsomal stability assay is an indispensable tool in early drug discovery for comparing the metabolic stability of different adamantyl analogs and guiding the design of more robust drug candidates. By carefully considering the structure-metabolism relationships, researchers can harness the beneficial properties of the adamantyl moiety while mitigating the risks of rapid metabolic clearance.
References
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Decoding the selective chemical modulation of CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches [mdpi.com]
- 5. CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring 1-adamantanamine as an alternative amine moiety for metabolically labile azepane ring in newly synthesized benzo[d]thiazol-2(3H)one σ receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(1-Adamantyl)quinoline-4-carboxylic Acid: A Step-by-Step Guide
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. |
Handle the compound in a chemical fume hood to minimize inhalation exposure. Avoid generating dust. In case of a spill, contain the material with an inert absorbent and follow the disposal procedures outlined below.
Step-by-Step Disposal Protocol
The proper disposal of 2-(1-Adamantyl)quinoline-4-carboxylic acid, as with most laboratory chemicals, involves a multi-step process to ensure safety and regulatory compliance.
-
Waste Identification and Segregation:
-
Label a dedicated, sealable waste container as "Hazardous Waste: this compound".
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Use a chemically compatible and leak-proof container.
-
For solid waste, a securely sealed plastic or glass container is appropriate.
-
If the compound is in a solution, use a container compatible with the solvent.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep the container away from incompatible materials.
-
-
Documentation:
-
Maintain a log of the waste generated, including the chemical name, quantity, and date of accumulation.
-
-
Final Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.
-
Disposal should be conducted in accordance with all local, state, and federal regulations. The most common method for this type of organic compound is high-temperature incineration in a licensed facility.
-
Experimental Workflow for Disposal
The logical flow for the proper disposal of this chemical is outlined below.
Disposal workflow for this compound.
Hazard Profile Based on Analogous Compounds
While a specific hazard profile for this compound is not available, related quinoline carboxylic acids are known to cause skin, eye, and respiratory irritation. Some may also be harmful if swallowed. Adamantane derivatives are generally considered stable and have low toxicity, but caution should always be exercised when handling novel compounds.
Disclaimer: This information is provided as a general guide and should not replace the specific guidance from your institution's Environmental Health and Safety (EHS) department. Always consult with your EHS office for disposal procedures that are compliant with your local regulations.
Personal protective equipment for handling 2-(1-Adamantyl)quinoline-4-carboxylic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-(1-Adamantyl)quinoline-4-carboxylic acid. The following procedures are based on best practices for handling solid active pharmaceutical ingredients (APIs) and data from structurally related compounds.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Rationale |
| Eye & Face Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1-compliant | Protects against splashes and airborne particles.[5][6] |
| Face Shield | - | To be used in addition to goggles when there is a significant risk of splashing.[5][7] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Neoprene | Provides a barrier against skin contact.[1][6] Double-gloving is recommended for handling potent compounds. |
| Body Protection | Laboratory Coat | Standard | Protects skin and personal clothing from contamination. |
| Disposable Gown/Coveralls | Tyvek® or similar | Recommended for larger quantities or when significant dust generation is anticipated to prevent contamination of personal clothing.[8] | |
| Respiratory Protection | N95 Respirator or higher | NIOSH-approved | Required when handling the powder outside of a certified chemical fume hood or ventilated enclosure to prevent inhalation of airborne particles.[6] |
Operational Plan: Handling Procedures
Engineering controls are the primary means of minimizing exposure. All work with solid this compound should be conducted in a certified chemical fume hood, glove box, or other ventilated enclosure.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that the chemical fume hood or ventilated enclosure is functioning correctly.
-
Assemble all necessary equipment (spatulas, weigh boats, containers, etc.) within the enclosure before starting work.
-
Don the appropriate PPE as specified in the table above.
-
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the solid compound within the ventilated enclosure to minimize the generation and dispersal of dust.
-
Use a microbalance with a draft shield if available.
-
Handle the compound gently to avoid creating airborne dust.
-
-
Solution Preparation:
-
If preparing a solution, add the solvent to the vessel containing the pre-weighed solid.
-
Cap the vessel securely before removing it from the ventilated enclosure for agitation (e.g., vortexing or sonicating).
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment within the ventilated enclosure.
-
Carefully remove PPE, avoiding self-contamination. Disposable PPE should be discarded as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
-
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
Waste Segregation and Disposal:
| Waste Stream | Container | Disposal Procedure |
| Solid Waste | Labeled, sealed hazardous waste container | Includes contaminated gloves, weigh boats, paper towels, and excess solid compound. |
| Liquid Waste | Labeled, sealed hazardous waste container | Includes unused solutions and solvent rinses from cleaning equipment. Do not pour down the drain.[3] |
| Sharps Waste | Puncture-resistant sharps container | Includes contaminated needles and razor blades. |
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures
| Emergency Situation | Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][3] Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1][2] Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air.[3] If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. For small spills of solid material, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal. For larger spills, contact your institution's EHS department. |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
